molecular formula C26H32N2O6 B557020 Fmoc-Lys(Boc)-OH CAS No. 71989-26-9

Fmoc-Lys(Boc)-OH

Katalognummer: B557020
CAS-Nummer: 71989-26-9
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: UMRUUWFGLGNQLI-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Lys(Boc)-OH is a useful research compound. Its molecular formula is C26H32N2O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316712
Record name Fmoc-Lys(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-26-9
Record name Fmoc-Lys(Boc)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Lys(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(tert-butoxycarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Principle of Orthogonal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of the Boc Group in Fmoc-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), is a stepwise process that relies on the precise and controlled formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct peptide sequence, reactive functional groups on the amino acids must be temporarily masked with protecting groups. The success of complex peptide synthesis hinges on the strategic use of "orthogonal" protecting groups—groups that can be removed under distinct chemical conditions without affecting others.[1][2]

This compound is a quintessential example of this principle applied to a single building block. Lysine possesses two primary amino groups: the α-amino group (Nα), which participates in peptide bond formation, and the ε-amino group (Nε) in its side chain. In this compound, each of these amines is protected by a group with different chemical lability, allowing for selective deprotection at specific stages of the synthesis.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the Nα-amino group. It is a base-labile protecting group, specifically designed for rapid removal under mild basic conditions, typically with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[3][4] This deprotection is performed repeatedly throughout the synthesis to elongate the peptide chain.

  • The Boc (tert-butyloxycarbonyl) group protects the Nε-amino side chain. It is an acid-labile protecting group, stable to the basic conditions used for Fmoc removal but readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][3]

Core Function of the Boc Group in this compound

The primary function of the Boc group on the lysine side chain is to act as a stable, orthogonal protecting group during the iterative cycles of Fmoc-based SPPS.[5] This ensures that the highly nucleophilic ε-amino group of the lysine side chain does not engage in unwanted reactions, such as:

  • Branched Peptide Formation: Preventing the side-chain amine from reacting with the activated carboxyl group of the next incoming amino acid, which would lead to a branched peptide impurity.

  • Side Reactions: Protecting the amine from modification by coupling reagents or other reactive species present during the synthesis cycles.

The Boc group remains securely attached to the lysine side chain throughout the entire peptide assembly process because it is completely stable to the repeated treatments with piperidine used to remove the Nα-Fmoc group at each step.[5][6] It is only removed during the final step of the synthesis, known as "global deprotection," where the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing a high concentration of TFA.[7]

Quantitative Data: A Comparison of Fmoc and Boc Group Lability

The selection of an orthogonal protection strategy is guided by the distinct chemical stability of the protecting groups. The following table summarizes the deprotection conditions and stability data for the Fmoc and Boc groups, highlighting their orthogonality.

PropertyNα-Fmoc GroupNε-Boc GroupOrthogonality
Chemical Nature Base-LabileAcid-LabileHigh
Standard Deprotection Reagent 20% Piperidine in DMF[3]95% Trifluoroacetic Acid (TFA) in H₂O/Scavengers[7]The reagents are chemically distinct and non-interfering.
Deprotection Kinetics Very Rapid (t½ ≈ 6 seconds with 20% piperidine in DMF)[8]Rapid (Typically 1-2 hours for complete removal)[1]Conditions for Fmoc removal do not cleave the Boc group.
Stability to Opposing Reagent Stable in strong acid (TFA)[7]Stable in 20% piperidine/DMF[5][6]Each group is robust under the removal conditions of the other.
Stability in Weak Acid StablePartial Lability. ~10% cleavage observed after 4 hours in 0.1% TFA.[6]Demonstrates the need for strong acid for efficient Boc removal.

Experimental Protocols

Protocol for Nα-Fmoc Group Removal during SPPS Cycle

This protocol describes a standard procedure for removing the temporary Fmoc group from the N-terminus of the growing peptide chain attached to a solid-phase resin.

  • Resin Washing: Wash the peptidyl-resin (1 g) three times with N,N-dimethylformamide (DMF) (10 mL per wash) to remove residual reagents from the previous coupling step.

  • Fmoc Deprotection (First Treatment): Add a solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate the mixture at room temperature for 2-3 minutes.[9]

  • Filtration: Drain the piperidine solution from the reaction vessel. The dibenzofulvene-piperidine adduct formed is UV-active and can be used to monitor the reaction progress.

  • Fmoc Deprotection (Second Treatment): Add a fresh solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate the mixture at room temperature for 5-7 minutes to ensure complete deprotection.[9]

  • Final Washing: Drain the deprotection solution and wash the resin thoroughly (5-7 times) with DMF (10 mL per wash) to remove all traces of piperidine, which would otherwise interfere with the subsequent amino acid coupling step. The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol for Final Cleavage and Nε-Boc Group Deprotection

This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and the Boc side-chain protecting group on lysine (along with other acid-labile side-chain protecting groups) is removed.

  • Resin Preparation: Wash the fully assembled peptidyl-resin with dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K, but for most sequences containing Boc-protected lysine, a simpler mixture is sufficient. Prepare a solution of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) . TIS and water act as scavengers to trap the reactive tert-butyl cations generated during Boc deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[10]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin in a reaction vessel (e.g., 10 mL per 100 mg of resin). Seal the vessel and allow it to agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate, which contains the dissolved peptide, into a cold (0 °C) solution of diethyl ether (e.g., 50 mL). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.

  • Drying: After the final wash, dry the crude peptide pellet under vacuum to yield the final product, which can then be purified by reverse-phase HPLC.

Visualization of the Orthogonal Strategy

The logical workflow of using this compound in SPPS highlights the principle of orthogonality. The Nα-Fmoc group is removed at every cycle, while the Nε-Boc group is removed only once at the very end of the synthesis.

Caption: Orthogonal protection strategy using this compound in SPPS.

Conclusion

The Boc group in this compound serves the critical function of a stable, acid-labile side-chain protecting group. Its stability to the basic conditions required for iterative Nα-Fmoc removal is the essence of the orthogonal protection strategy that underpins modern Fmoc-based solid-phase peptide synthesis.[5][] This dual-protection scheme allows for the unambiguous and efficient incorporation of lysine into complex peptide sequences, preventing the formation of side products and ensuring the integrity of the final molecule. A thorough understanding of its chemical properties and the protocols for its use and removal is fundamental for researchers in peptide chemistry and drug development.

References

An In-depth Technical Guide to Fmoc-Lys(Boc)-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in the synthesis of peptides, a cornerstone of drug discovery and development.

Core Concepts: Chemical Structure and Properties

This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group.[1] This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.[1]

Chemical Structure

The structure of this compound is characterized by the lysine backbone with two key protecting groups. The Fmoc group, attached to the α-nitrogen, is removed under basic conditions, typically with piperidine.[1] The Boc group, protecting the ε-nitrogen of the lysine side chain, is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), usually during the final cleavage of the peptide from the resin support.[1][2]

IUPAC Name: (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-6-[(tert-butoxy)carbonylamino]hexanoic acid

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 71989-26-9[2]
Molecular Formula C₂₆H₃₂N₂O₆[2]
Molecular Weight 468.54 g/mol [2]
Appearance White to off-white powder-
Melting Point 130-135 °C (decomposes)[2]
Solubility Soluble in DMF, DMSO, NMP, chloroform, dichloromethane, ethyl acetate, acetone. Slightly soluble in water.[2]
Storage Conditions Store at 2-8°C, away from moisture and strong oxidizing agents.-

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is a cornerstone for the incorporation of lysine residues in peptides synthesized via the Fmoc/tBu strategy. The following sections provide detailed methodologies for its use in a typical SPPS workflow.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Cleavage 6. Cleavage & Global Deprotection Washing2->Cleavage Final Cycle Repeat->Coupling Purification 7. Purification & Analysis Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodologies

The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.

2.2.1. Resin Preparation and Swelling

  • Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the solvent.

2.2.2. Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution.

    • Agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

2.2.3. Amino Acid Coupling

This step involves the formation of a peptide bond between the free N-terminus on the resin and the carboxyl group of the incoming Fmoc-protected amino acid, such as this compound.

  • Reagents:

    • This compound (or other Fmoc-amino acid)

    • Coupling/activation reagent (e.g., HBTU, HATU, HCTU, or DIC/HOBt)

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

    • Solvent: DMF

  • Procedure (using HBTU/DIPEA):

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and HBTU (slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (typically 2 equivalents relative to the amino acid) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

    • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

2.2.4. Final Cleavage and Boc Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups, including the Boc group on lysine, are removed.

  • Cleavage Cocktail: A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA to ensure complete recovery of the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Orthogonal Deprotection Strategy

The use of this compound exemplifies an orthogonal protection strategy, which is crucial for the synthesis of complex peptides, including those with branched structures or post-translational modifications on the lysine side chain.

Orthogonal_Deprotection cluster_Peptide Resin-Bound Peptide Peptide ...-AA-Lys(Boc)-AA-Resin      |    Fmoc Piperidine Piperidine in DMF (Base) Peptide->Piperidine α-Amino Deprotection (Chain Elongation) TFA_Cocktail TFA Cocktail (Acid) Peptide->TFA_Cocktail Final Cleavage & Side-Chain Deprotection Free_N_Terminus ...-AA-Lys(Boc)-AA-Resin      |    H₂N Piperidine->Free_N_Terminus Cleaved_Peptide ...-AA-Lys-AA-OH (Free Peptide) TFA_Cocktail->Cleaved_Peptide Free_N_Terminus->Peptide Couple next Fmoc-AA

Orthogonal deprotection of Fmoc and Boc groups in SPPS.

Purification and Characterization

The crude synthetic peptide obtained after cleavage is typically purified and characterized to ensure its identity and purity.

Purification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.

  • Principle: The peptide is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., C18). The peptide is then eluted with a gradient of increasing organic solvent (e.g., acetonitrile), often containing an ion-pairing agent like TFA. Peptides are separated based on their hydrophobicity.

  • General Protocol:

    • Dissolve the crude peptide in a minimal amount of the initial mobile phase buffer.

    • Inject the sample onto a preparative RP-HPLC column.

    • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile using UV detection (typically at 214 nm and 280 nm).

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used to confirm the molecular weight and assess the purity of the synthesized peptide.

  • Principle: The purified peptide is separated by HPLC and then introduced into a mass spectrometer, which ionizes the peptide and measures its mass-to-charge ratio (m/z).

  • Procedure:

    • Dissolve a small amount of the purified peptide in an appropriate solvent.

    • Inject the sample into an LC-MS system.

    • The observed molecular weight from the mass spectrum should match the calculated theoretical molecular weight of the target peptide.

Conclusion

This compound is an indispensable reagent for researchers and scientists engaged in peptide synthesis for drug development and other biomedical applications. Its orthogonal protecting groups allow for the controlled and efficient assembly of complex peptide sequences. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this versatile building block in the laboratory. Adherence to proper experimental techniques and thorough characterization of the final product are paramount to ensure the synthesis of high-quality peptides for research and therapeutic development.

References

The Solubility Profile of Fmoc-Lys(Boc)-OH: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly referred to as Fmoc-Lys(Boc)-OH. A fundamental building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its solubility in various solvents is critical for the optimization of peptide coupling reactions, ensuring high yields and purity of the final peptide product. This document outlines quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow of its primary application.

Quantitative and Qualitative Solubility Data

The solubility of this compound is significantly influenced by the physicochemical properties of the solvent, including its polarity, dielectric constant, and hydrogen bonding capacity. The presence of the bulky, non-polar Fmoc and Boc protecting groups renders the molecule generally more soluble in organic solvents compared to aqueous solutions.

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents.

SolventChemical FormulaSolubilityObservations
Dimethyl Sulfoxide (DMSO)C₂H₆OS≥100.8 mg/mL[1], 100 mg/mL[2], 90 mg/mL[3]Excellent solubility. Sonication may be required for complete dissolution at higher concentrations.[2][3]
Ethanol (EtOH)C₂H₅OH≥51 mg/mL[1]Good solubility.
WaterH₂O≥4.69 mg/mL[1]Slightly soluble to poorly soluble.[4]
Dimethylformamide (DMF)C₃H₇NOClearly soluble (1 mmole in 2 ml)[5]Widely used in SPPS, indicating good solubility for reaction concentrations.[6]
ChloroformCHCl₃Soluble[4][7]Qualitative data indicates solubility.
Dichloromethane (DCM)CH₂Cl₂Soluble[4][7]Qualitative data indicates solubility.
Ethyl AcetateC₄H₈O₂Soluble[4][7]Qualitative data indicates solubility.
AcetoneC₃H₆OSoluble[4][7]Qualitative data indicates solubility.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of saturation and can be adapted for various solvents.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound (e.g., 100 mg) and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., DMSO) to create a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the diluted sample and the calibration standards by HPLC with UV detection (typically at 254 nm or 265 nm for the Fmoc group).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visualization of Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis. The following diagram illustrates the logical workflow of incorporating an this compound residue into a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Amino Acid Addition Cycle cluster_reagents Reagents Resin Resin with Linker and Growing Peptide Chain Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Start of Cycle Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Coupling (this compound, Activator, Base in DMF) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Washing2->Resin Ready for Next Cycle FmocLysBocOH This compound FmocLysBocOH->Coupling Activator Coupling Activator (e.g., HBTU, HATU) Activator->Coupling Base Base (e.g., DIPEA) Base->Coupling Piperidine Piperidine/DMF Piperidine->Fmoc_Deprotection

Caption: Workflow for the incorporation of this compound in SPPS.

References

Stability and Storage of Fmoc-Lys(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Boc)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The stability and purity of this reagent are paramount to ensure the successful synthesis of high-quality peptides for research, therapeutic, and diagnostic applications. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.

Chemical Stability

The stability of this compound is primarily dictated by its two orthogonal protecting groups: the base-labile Fmoc group and the acid-labile Boc group.

  • Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl group is notoriously susceptible to cleavage under basic conditions. The reaction proceeds via a β-elimination mechanism, often facilitated by secondary amines like piperidine, to yield dibenzofulvene and the free α-amino group. While advantageous for SPPS, this lability necessitates the avoidance of basic environments during storage and handling.

  • Boc Group (Nε-protection): The tert-butoxycarbonyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[1][2] This orthogonality is fundamental to its application in peptide synthesis. The Boc group is generally stable under recommended storage conditions.

Under neutral pH conditions, typical for storage, the molecule is relatively stable. However, exposure to elevated temperatures, moisture, and light can contribute to degradation over time.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is crucial.

Storage Conditions:

For long-term storage, this compound should be stored in a well-sealed container at 2-8°C, protected from light and moisture.[3][4] Some certificates of analysis provide a retest date of up to three years under these conditions, indicating good stability.[5] For temporary or short-term storage, room temperature is generally acceptable.[1]

Solutions of this compound are significantly less stable than the solid powder and are not recommended for long-term storage.[6] If solutions must be prepared, they should be used promptly.

Handling:

Due to its hygroscopic nature, it is recommended to allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7] Minimize exposure to atmospheric moisture and light during weighing and handling.

Quantitative Data on Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (long-term)To minimize the rate of potential degradation reactions.
Room Temperature (short-term)Acceptable for transit and brief periods, but not ideal for extended storage.
Humidity Low / In a desiccatorThe compound is hygroscopic; moisture can lead to hydrolysis of the protecting groups or the carboxylic acid.
Light Protected from lightTo prevent potential photolytic degradation.
Atmosphere Inert gas (optional)For extended long-term storage, an inert atmosphere can help prevent oxidative degradation.
Form Solid (lyophilized powder)Significantly more stable than in solution.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and detecting any degradation products.

Objective: To separate the intact this compound from potential impurities and degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable run time (e.g., 30 minutes) to ensure the elution of both polar and non-polar compounds. A typical starting point could be 30% B, increasing to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm or 301 nm for Fmoc-containing compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system and column.

  • Prepare a standard solution of this compound of known concentration.

  • Inject the standard solution to determine the retention time and peak area of the intact molecule.

  • Prepare samples from the stability study (e.g., after storage under stressed conditions) and inject them into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Peak purity analysis of the this compound peak should be performed to ensure it is not co-eluting with any degradation products.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[8][9][10][11]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points.

    • Neutralize the sample before HPLC analysis.

  • Base Hydrolysis:

    • Treat a solution of this compound with 0.1 M NaOH.

    • Incubate at room temperature.

    • Analyze samples at various time points.

    • Neutralize the sample before HPLC analysis. This condition is expected to rapidly cleave the Fmoc group.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Expose solid this compound to dry heat (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution and solid sample of this compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

    • Run a dark control in parallel.

    • Analyze samples after a defined exposure period.

Analysis: Analyze all stressed samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.[9][11]

Visualizations

Logical Relationship of Protecting Group Lability

G Protecting Group Lability of this compound Fmoc_Lys_Boc This compound Fmoc_cleavage Fmoc Group Cleavage Fmoc_Lys_Boc->Fmoc_cleavage Basic Conditions Boc_cleavage Boc Group Cleavage Fmoc_Lys_Boc->Boc_cleavage Acidic Conditions Free_Lysine Free Lysine Fmoc_cleavage->Free_Lysine Acidic Conditions Boc_cleavage->Free_Lysine Basic Conditions Base Base (e.g., Piperidine) Base->Fmoc_cleavage Acid Acid (e.g., TFA) Acid->Boc_cleavage

Caption: Orthogonal deprotection strategy for this compound.

Experimental Workflow for Stability Testing

G Stability Testing Workflow for this compound start Start: Receive this compound storage Store at Recommended Conditions (2-8°C, dark, dry) start->storage forced_degradation Forced Degradation Study start->forced_degradation sampling Sample at Time Points (T=0, T=x months, etc.) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Evaluate Data: - Purity - Degradation Products - Mass Balance analysis->data report Generate Stability Report data->report method_validation Validate HPLC Method forced_degradation->method_validation method_validation->analysis

Caption: Workflow for conducting a stability study on this compound.

Potential Degradation Pathways

G Potential Degradation Pathways of this compound Fmoc_Lys_Boc This compound Base_Deg Base-Mediated Degradation Fmoc_Lys_Boc->Base_Deg Acid_Deg Acid-Mediated Degradation Fmoc_Lys_Boc->Acid_Deg Other_Deg Other Degradation (Thermal, Oxidative, Photolytic) Fmoc_Lys_Boc->Other_Deg Fmoc_Cleavage H-Lys(Boc)-OH + Dibenzofulvene Base_Deg->Fmoc_Cleavage Boc_Cleavage Fmoc-Lys-OH + Isobutylene + CO2 Acid_Deg->Boc_Cleavage Hydrolysis Hydrolysis of Carboxylic Acid Other_Deg->Hydrolysis Unknown Other Minor Impurities Other_Deg->Unknown

Caption: Overview of potential degradation routes for this compound.

Conclusion

The stability of this compound is critical for the synthesis of high-quality peptides. By understanding its chemical lability and adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability of their synthetic outcomes. The implementation of robust analytical methods, such as a validated stability-indicating HPLC method, is essential for monitoring the purity of this key reagent over time. Forced degradation studies serve as a valuable tool in identifying potential degradation products and understanding the overall stability profile of the molecule.

References

An In-depth Technical Guide to the Role of Fmoc-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Boc)-OH. It details its critical role in modern peptide synthesis, focusing on the principles of orthogonal protection that make it an indispensable tool for creating complex and modified peptides.

Core Concepts: Structure and Orthogonal Protection

This compound is a derivative of the amino acid L-lysine where both reactive amino groups are masked by protecting groups. This dual protection is the key to its function in the stepwise, controlled assembly of peptide chains.[1]

  • Nα-Fmoc Group: The α-amino group, which forms the peptide bond, is protected by the Fmoc (9-Fluorenylmethyloxycarbonyl) group. The Fmoc group is base-labile, meaning it is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in an organic solvent like N,N-Dimethylformamide (DMF).[2][3] This allows for the sequential addition of amino acids to the growing peptide chain.

  • Nε-Boc Group: The ε-amino group on the lysine side chain is protected by the Boc (tert-butyloxycarbonyl) group. The Boc group is acid-labile, remaining stable during the repeated base-mediated Fmoc deprotection cycles.[2] It is typically removed only at the final stage of synthesis using a strong acid, such as trifluoroacetic acid (TFA).[4]

This differential stability of the Fmoc and Boc groups is the foundation of the orthogonal protection strategy .[5][6] It allows for the selective deprotection of the α-amino group to extend the peptide backbone without exposing the reactive lysine side chain, thus preventing unwanted side reactions like chain branching.[7][]

Logical Relationship: Orthogonal Deprotection Strategy

The following diagram illustrates the core principle of orthogonality as it applies to this compound. The two protecting groups are removed by chemically distinct mechanisms (base vs. acid), enabling precise, independent control during synthesis.

Orthogonal_Deprotection Start Fmoc-Lys(Boc)-Peptide-Resin Fmoc_Removed H₂N-Lys(Boc)-Peptide-Resin Start->Fmoc_Removed Piperidine/DMF (Base) Boc_Removed Fmoc-Lys(H₂N)-Peptide-Resin (Post-Synthesis Modification) Start->Boc_Removed Mild Acid (Selective Side-Chain Deprotection) Fmoc_Removed->Start Couple Next Fmoc-AA Final_Peptide H₂N-Lys(H₂N)-Peptide (Final Product) Fmoc_Removed->Final_Peptide TFA (Strong Acid)

Caption: Orthogonal removal of Fmoc (base) and Boc (acid) groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Fmoc/tBu strategy, the most common approach for solid-phase peptide synthesis (SPPS).[3][7] SPPS involves building a peptide chain step-by-step while it is anchored to an insoluble solid support (resin).[6]

The incorporation of a lysine residue using this compound follows a well-defined cycle:

  • Deprotection: The Fmoc group of the last amino acid on the resin-bound peptide is removed with a piperidine/DMF solution, exposing a free α-amino group.

  • Activation & Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU, HCTU). This activated amino acid is then added to the resin, where it reacts with the free amino group to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The stability of the Boc group on the lysine side chain is crucial, as it endures numerous deprotection/coupling cycles without being compromised.

Experimental Workflow: SPPS Cycle with this compound

The diagram below outlines the repetitive cycle of operations in Fmoc-based SPPS, highlighting the stage where this compound is incorporated.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Start Resin with N-terminal Fmoc-protected AA Start->Deprotection

Caption: Standard cycle for incorporating an amino acid in Fmoc SPPS.

Quantitative Data and Properties

The efficiency and reliability of this compound are well-established. While exact yields can vary based on sequence, resin, and coupling reagents, the component itself is produced to high standards.

PropertyTypical Value / ConditionReference / Note
Chemical Formula C₂₆H₃₂N₂O₆[9]
Molecular Weight 468.54 g/mol
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF, DMSO, DCM, Chloroform[2][10]
Fmoc Deprotection 20% Piperidine in DMF[5]
Boc Deprotection Trifluoroacetic acid (TFA)[4]
Coupling Efficiency High; dependent on coupling reagent and sequenceSteric hindrance can be a minor factor.[2]
Storage Temperature 2-8°C

Experimental Protocols

The following are generalized protocols for the key steps involving this compound in manual SPPS.

Protocol 1: Fmoc Group Deprotection

This procedure is performed on the resin-bound peptide prior to coupling the next amino acid.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

  • Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.

  • Drain the DMF from the vessel.

  • Add the deprotection solution to the resin, ensuring it is fully covered. Agitate for 3 minutes.

  • Drain the solution. The dibenzofulvene-piperidine adduct byproduct can be monitored by UV spectrophotometry (~301 nm) to quantify deprotection.[5]

  • Add fresh deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Proceed immediately to the coupling step.

Protocol 2: Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected peptide-resin.

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling Activator: e.g., HBTU (3-5 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

  • DMF, peptide synthesis grade

Methodology:

  • In a separate vial, dissolve this compound and the coupling activator (e.g., HBTU) in a minimal amount of DMF.

  • Add the base (DIPEA) to the activation mixture and vortex for 1-2 minutes. This activates the carboxylic acid group.

  • Add the activated amino acid solution to the swollen, deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • To monitor reaction completion, take a small sample of resin beads, wash them, and perform a qualitative ninhydrin test. A negative result (beads remain colorless or yellow) indicates successful coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 3: Final Cleavage and Boc Deprotection

This final step cleaves the completed peptide from the resin and removes the Boc side-chain protecting group.

Materials:

  • Completed peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers: e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)

  • Cleavage Cocktail (Typical): 95% TFA, 2.5% TIS, 2.5% Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Methodology:

  • Wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

  • Add the cold cleavage cocktail to the resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours. This process simultaneously cleaves the peptide from the resin and removes the Boc group from the lysine side chain (along with other acid-labile side-chain protecting groups).[1]

  • Filter the resin and collect the filtrate, which contains the deprotected peptide.

  • Wash the resin with additional TFA or DCM to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by HPLC.

Advanced Applications

The utility of this compound extends beyond simple linear peptide synthesis. The orthogonally protected lysine side chain is a versatile handle for creating complex peptide architectures:

  • Bioconjugation: After final deprotection, the free ε-amino group of lysine is a common site for attaching molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains.[2]

  • Branched Peptides: The lysine side chain can be selectively deprotected while the peptide is still on the resin to serve as an anchor point for synthesizing a second peptide chain, creating branched or dendritic structures.[2]

  • Therapeutic Peptides: Lysine is prevalent in many therapeutic peptides, including antimicrobial agents and peptide-based vaccines, making this compound essential for their development.[1][2]

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide science, the synthesis of complex and functionally diverse peptides is paramount. At the heart of this endeavor lies the strategic use of protected amino acids, among which Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Boc)-OH, stands out as an indispensable tool. This technical guide provides an in-depth overview of this compound, its physicochemical properties, its central role in Solid-Phase Peptide Synthesis (SPPS), and its application in the study of lysine-centric signaling pathways.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine, featuring two critical protecting groups: the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the ε-amino group of the side chain. This orthogonal protection scheme is the key to its widespread use in peptide chemistry.

PropertyValueCitation
CAS Number 71989-26-9[1][2][3][4][5][6]
Molecular Weight 468.54 g/mol [1][2][3][4][7]
Molecular Formula C₂₆H₃₂N₂O₆[1][3][4][6][7]
Appearance White solid[8]
Purity Typically ≥98% (HPLC)[2]
Solubility Soluble in DMF, DMSO, and other polar organic solvents[9]
Storage Temperature 2-8°C[3]

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Fmoc-based SPPS, a methodology that has revolutionized the synthesis of custom peptides.[4] The dual-protection strategy allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, with precise control over the sequence.

The synthesis cycle involves the selective removal of the Nα-Fmoc group under mild basic conditions, typically with piperidine, to expose a free amine for the next coupling step.[4] The Nε-Boc group on the lysine side chain remains stable under these conditions, preventing unwanted side reactions.[4][9] This Boc group is only removed during the final step of peptide cleavage from the solid support, which is achieved using a strong acid like trifluoroacetic acid (TFA).[4]

Experimental Protocol: A Generalized Fmoc-SPPS Cycle

The following protocol outlines the key steps in a typical automated or manual Fmoc-SPPS cycle for the incorporation of an amino acid, such as this compound.

  • Resin Preparation : The synthesis begins with a solid support (resin), often pre-loaded with the C-terminal amino acid. For peptides with a C-terminal amide, a Rink Amide resin is commonly used.[10] The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[10]

  • Fmoc Deprotection : The Fmoc group of the resin-bound amino acid is removed by treatment with a 20-40% solution of piperidine in DMF for a period of 3 to 10 minutes.[6][11] This step is often repeated to ensure complete deprotection. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation and Coupling : The next amino acid in the sequence, in this case, this compound, is activated to facilitate the formation of a peptide bond. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).[10][12] The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.[10]

  • Washing : Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition : These steps of deprotection, coupling, and washing are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on lysine, are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing 95% TFA and scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) to prevent side reactions with sensitive residues like tryptophan.

  • Peptide Precipitation and Purification : The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin with N-Fmoc Amino Acid Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of This compound (HBTU/DIEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Side-Chain Deprotection (TFA) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Application in Studying Lysine-Centric Signaling Pathways

Lysine residues within proteins are hubs for a multitude of post-translational modifications (PTMs), including acetylation, methylation, and ubiquitination.[7][13] These modifications are critical regulatory mechanisms in a vast array of cellular processes and signaling pathways.[7][13] The dysregulation of these PTMs is often implicated in disease.

The synthesis of peptides containing specifically modified lysine residues is a powerful tool for investigating the functional consequences of these PTMs.[1] By using this compound in SPPS, researchers can create peptides where the deprotected lysine side chain can be subsequently modified, or they can use pre-modified lysine analogs. These synthetic peptides serve as invaluable tools for:

  • Antibody Production : To generate specific antibodies that recognize a particular lysine modification.

  • Enzyme Substrate Studies : To investigate the activity and specificity of enzymes that add or remove these modifications (e.g., acetyltransferases, deacetylases, methyltransferases, demethylases, and ubiquitin ligases).

  • Structural Biology : To study the structural impact of lysine modifications on peptide and protein conformation.

  • Drug Discovery : To screen for inhibitors or activators of the enzymes involved in lysine PTMs.

Lysine_PTMs cluster_modifications Post-Translational Modifications cluster_consequences Functional Consequences Lysine Lysine Residue in Protein/Peptide Acetylation Acetylation (KATs) Lysine->Acetylation HDACs Methylation Methylation (KMTs) Lysine->Methylation KDMs Ubiquitination Ubiquitination (E3 Ligases) Lysine->Ubiquitination DUBs Gene_Expression Regulation of Gene Expression Acetylation->Gene_Expression Signaling Modulation of Signaling Pathways Acetylation->Signaling Methylation->Gene_Expression Methylation->Signaling Protein_Stability Altered Protein Stability Ubiquitination->Protein_Stability Ubiquitination->Signaling

Key post-translational modifications of lysine and their impact on cellular signaling and function.

Conclusion

This compound is more than just a chemical reagent; it is a fundamental building block that enables the exploration of complex biological systems. Its clever orthogonal protection strategy has made it an indispensable component of solid-phase peptide synthesis, facilitating the creation of custom peptides for a wide range of applications, from basic research into cellular signaling to the development of novel peptide-based therapeutics. A thorough understanding of its properties and applications is, therefore, essential for any professional working at the forefront of peptide science and drug development.

References

A Technical Guide to the Use of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a cornerstone building block in modern Solid-Phase Peptide Synthesis (SPPS). We will explore the core concepts of orthogonal protection, detail standardized experimental protocols, and offer insights into troubleshooting common challenges.

The Principle of Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. To ensure the correct sequence, reactive functional groups on the amino acids must be temporarily masked with protecting groups. The success of Fmoc-based SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others[1][2][3].

This compound is a perfect embodiment of this principle:

  • The Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This group protects the alpha-amino group of the lysine backbone. It is base-labile and is selectively removed at each cycle of peptide elongation using a mild organic base, typically piperidine[1][4].

  • The Nε-Boc Group (tert-butoxycarbonyl): This group protects the epsilon-amino group of the lysine side chain. It is acid-labile and remains stable throughout the synthesis cycles. It is only removed during the final step when the completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA)[5][6][7].

This orthogonal scheme allows for the precise and controlled assembly of complex peptide sequences. The stability of the Boc group to the repetitive base treatments for Fmoc removal is critical for preventing the formation of branched or undesired side products[3][7].

Orthogonal_Protection cluster_Lysine This compound Structure cluster_Conditions Deprotection Conditions Lys Lysine Residue Fmoc Nα-Fmoc Group Fmoc->Lys Protects α-amine Piperidine Piperidine (Base) Fmoc->Piperidine Removed during each SPPS cycle Boc Nε-Boc Group Boc->Lys Protects ε-amine TFA TFA (Acid) Boc->TFA Removed only during final cleavage Piperidine->Boc Stable TFA->Fmoc Stable

Caption: Orthogonal protection scheme of this compound in SPPS.

The SPPS Cycle Using this compound

The incorporation of an amino acid using Fmoc chemistry follows a repetitive cycle of deprotection, activation, and coupling.

SPPS_Cycle start Start: Resin-Bound Peptide (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide (Fmoc-Protected) wash2->end repeat Repeat for next amino acid end->repeat repeat->deprotection

Caption: The standard workflow for one cycle of Solid-Phase Peptide Synthesis.
Step 1: Nα-Fmoc Deprotection

The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treatment with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

The mechanism is a base-catalyzed β-elimination (E1cb). Piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate and the release of dibenzofulvene (DBF) and carbon dioxide[8][9]. The piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF, which prevents side reactions and drives the equilibrium towards deprotection[4][8].

Step 2: Amino Acid Activation and Coupling

The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated to facilitate the formation of a new peptide bond. This is typically done in situ by converting the amino acid's carboxylic acid into a more reactive species. Common coupling reagents are uronium/aminium salts like HBTU, HATU, or HCTU, which are used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The activated amino acid is then added to the resin, where it reacts with the newly exposed free N-terminal amine of the growing peptide chain, forming the amide bond.

Experimental Protocols and Quantitative Data

The following sections provide standardized protocols. Molar equivalents are calculated relative to the loading capacity of the resin.

Reagents and Typical Parameters
StepReagent/ComponentTypical Concentration / Molar ExcessTypical Reaction Time
Resin Swelling DMF or DCM10-15 mL per gram of resin30-60 min
Fmoc Deprotection 20% (v/v) Piperidine in DMFN/A2 steps: 5 min, then 15 min
Amino Acid Coupling Fmoc-Amino Acid3-5 equivalents30-120 min
Coupling Reagent (e.g., HBTU, HATU)2.9-4.8 equivalents30-120 min
Base (e.g., DIPEA)6-10 equivalents30-120 min
Final Cleavage TFA / TIS / H₂O95% / 2.5% / 2.5% (v/v/v)2-3 hours
Detailed Protocol for a Single SPPS Cycle
  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-adduct.

  • Amino Acid Coupling (using HATU):

    • In a separate vessel, dissolve the Fmoc-amino acid (e.g., this compound, 5 eq.) and HATU (4.8 eq.) in DMF.

    • Add DIPEA (10 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring the Coupling Reaction:

    • Before proceeding to the next cycle, it is crucial to confirm the completion of the coupling reaction. The Kaiser test is a widely used qualitative method to detect free primary amines[2][10].

    • Negative Result (Yellow/Colorless Beads): Coupling is complete. Proceed to the next deprotection step.

    • Positive Result (Blue/Purple Beads): Coupling is incomplete. Free amines are present[11].

Protocol for Final Cleavage and Deprotection
  • Preparation: After the final amino acid has been coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most peptides, a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water (95:2.5:2.5 v/v/v) is effective[12]. TIS acts as a scavenger to trap the highly reactive cationic species (like the tert-butyl cation from the Boc group) that are generated during acidolysis, preventing them from modifying sensitive residues like Tryptophan or Methionine[11].

  • Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.

    • The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Side Reactions

Even with optimized protocols, challenges can arise during SPPS. Understanding potential side reactions and troubleshooting strategies is key to a successful synthesis.

Incomplete Coupling

If a Kaiser test returns a positive result, it indicates that the coupling reaction has failed to go to completion.

Troubleshooting_Coupling cluster_actions Corrective Actions start Perform Kaiser Test After Coupling positive_test Positive Result (Blue Beads) start->positive_test Incomplete negative_test Negative Result (Yellow Beads) start->negative_test Complete double_couple 1. Double Coupling Repeat coupling step with fresh reagents positive_test->double_couple First option proceed Proceed to Next Deprotection Cycle negative_test->proceed capping 2. Capping Acetylate unreacted amines with Acetic Anhydride/DIPEA double_couple->capping If still positive capping->proceed Capped chains will not react further

Caption: A decision tree for troubleshooting incomplete coupling reactions.
  • Double Coupling: The most common solution is to simply repeat the coupling step with a fresh batch of activated amino acid[11]. This is often sufficient to drive the reaction to completion.

  • Capping: If double coupling fails, the remaining unreacted amines can be permanently blocked, or "capped," by acetylation[11][13]. This is done by treating the resin with acetic anhydride and a base. Capping prevents the formation of deletion sequences (peptides missing an amino acid), which can be difficult to separate from the target peptide during purification.

Common Side Reactions
  • Racemization: The chiral integrity of amino acids can be compromised during the activation step, leading to the incorporation of D-amino acids. This is particularly a risk for residues like Cysteine and Histidine[3][12]. Using additives like 1-Hydroxybenzotriazole (HOBt) or employing coupling reagents known for low racemization (e.g., HATU, COMU) can mitigate this issue[10][14].

  • Aspartimide Formation: Peptides containing Aspartic acid are prone to a base-catalyzed side reaction where the peptide backbone cyclizes to form a five-membered aspartimide ring[15][16]. This can lead to racemization and the formation of β-peptides[15][17]. This side reaction can be minimized by adding HOBt to the piperidine deprotection solution or by using a milder deprotection base like piperazine[3][12][16].

Conclusion

This compound is an indispensable tool in peptide synthesis, enabling the incorporation of lysine residues with a robust and orthogonal protection strategy. A thorough understanding of the SPPS cycle, adherence to established protocols, and vigilant monitoring of reaction completion are critical for success. By recognizing potential side reactions and implementing appropriate troubleshooting measures, researchers can effectively leverage this versatile building block to synthesize complex peptides for a wide range of scientific and therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Nα-Fmoc-Nε-Boc-L-lysine

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Boc)-OH, is a cornerstone derivative of the amino acid lysine, engineered for precision in the chemical synthesis of peptides. Its strategic design, featuring two distinct and orthogonally stable protecting groups, allows for the selective incorporation of lysine into a peptide sequence and the subsequent differential modification of its side chain. This capability is fundamental in solid-phase peptide synthesis (SPPS) and is critical for the development of complex peptide therapeutics, diagnostics, and research tools.

Core Features and Chemical Properties

This compound is a white to off-white powder widely used as a building block in peptide synthesis.[1][2] The α-amino (Nα) group is protected by the base-labile Fmoc group, while the ε-amino (Nε) group of the lysine side chain is protected by the acid-labile Boc group.[3][4] This orthogonal protection scheme is the most significant feature of the molecule, enabling the selective deprotection of either amino group while the other remains intact.[4][5] The Fmoc group is stable under acidic conditions but is readily removed by a secondary amine, typically piperidine, in a process known as β-elimination.[6][7] Conversely, the Boc group is stable under basic conditions but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA).[3][8]

This differential stability is paramount in Fmoc-based SPPS.[5] During chain elongation, the temporary Fmoc group is removed at each cycle to allow for the coupling of the next amino acid. The robust Boc group on the lysine side chain remains in place throughout these cycles, preventing unwanted reactions.[1] It is only removed during the final cleavage step, typically with a TFA "cocktail," which simultaneously cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups.[8]

Quantitative Data

The physical and chemical properties of this compound are summarized below. Data is aggregated from various chemical suppliers and databases.

PropertyValueCitations
Identifiers
CAS Number71989-26-9[1][9]
Molecular FormulaC₂₆H₃₂N₂O₆[1][2]
Molecular Weight468.54 g/mol [1][10]
Physical Properties
AppearanceWhite to off-white powder[1][2][11]
Melting Point130-135 °C (decomposes)[1][12]
Optical Rotation [α]²⁰/D-12 ± 2.5° (c=1 in DMF)[1][2][12]
Solubility
WaterSlightly soluble[1][13]
Organic SolventsSoluble in DMF, DMSO, Dichloromethane, Chloroform, Ethyl Acetate.[1][3][12][13]
Specifications
Purity (HPLC)≥98.0% to ≥99.0%[2][14]
Enantiomeric Purity≥99.5% to ≥99.8%[14]

Experimental Protocols & Workflows

The utility of this compound is defined by the chemical reactions that selectively remove its protecting groups and couple it to a growing peptide chain.

Orthogonal Deprotection Strategy

The core principle behind the use of this compound is its orthogonal deprotection capability. The Fmoc group is removed under basic conditions to elongate the peptide chain, while the Boc group is removed under acidic conditions, typically after synthesis is complete, to unmask the side-chain amine for further modification or to yield the final peptide.

G A Nα-Fmoc-Nε-Boc-L-lysine B Nα-H-Nε-Boc-L-lysine (For Peptide Elongation) A->B  20% Piperidine in DMF   C Nα-Fmoc-Nε-H-L-lysine (For Side-Chain Modification) A->C  TFA-based reagents  

Orthogonal deprotection of this compound.
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a standard component in the iterative cycle of Fmoc-SPPS. The workflow illustrates the deprotection and coupling steps required to incorporate the amino acid into a resin-bound peptide.

cluster_0 A Start: Resin with free amine B 1. Amino Acid Activation This compound + HBTU/DIPEA A->B Prepare C 2. Coupling Add activated AA to resin B->C Couple D Wash (DMF) C->D Post-Coupling E 3. Fmoc Deprotection 20% Piperidine in DMF D->E Prepare for next cycle F Wash (DMF) E->F Post-Deprotection G Resin with elongated peptide and free amine F->G Ready for next AA G->B Repeat Cycle

Standard Fmoc-SPPS cycle using this compound.
Detailed Methodologies

The following are representative protocols for the key reactions involving this compound. Quantities are typically based on the substitution level of the solid-phase resin.

This procedure removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the next coupling step.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.[6]

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[6][15] Agitate the mixture at room temperature for 1-3 minutes. Drain the solution.[6]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes at room temperature.[6][16]

  • Washing: Drain the piperidine solution. Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] Recommended wash sequence:

    • 3x with DMF

    • 3x with Dichloromethane (DCM)

    • 3x with DMF

  • Confirmation (Optional): Perform a Kaiser (ninhydrin) test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[6]

This protocol describes the activation of this compound and its subsequent coupling to the deprotected N-terminus of the peptide-resin. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent.[16][17]

  • Reagent Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • This compound (3-5 equivalents relative to resin loading)[16]

    • HBTU (3-5 equivalents, slightly less than the amino acid)[16]

    • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[16][18]

  • Activation: Gently mix the activation solution for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptide-resin from Protocol 1.

  • Reaction Time: Agitate the mixture at room temperature for 30-120 minutes. Reaction times can be shorter (10-60 minutes) for many sequences.[17][18]

  • Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (clear/yellow beads) indicates the absence of free primary amines and successful coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents.

This final step uses a strong acid cocktail to simultaneously remove the Boc side-chain protection and cleave the synthesized peptide from the resin support.

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail (Reagent R) is 90% TFA, 5% thioanisole, 3% ethanedithiol, and 2% anisole. Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[16] Agitate the mixture at room temperature for 2-3 hours.[16]

  • Peptide Isolation: Filter the resin to collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to maximize recovery.[8]

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[8][16]

  • Purification: Isolate the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether to remove scavengers. Dry the final peptide product under vacuum.[8]

Applications in Research and Development

The unique properties of this compound make it indispensable for several advanced applications:

  • Synthesis of Branched Peptides: The ε-amino group, once deprotected, serves as an attachment point for building a second peptide chain, creating well-defined branched or multivalent structures.[3]

  • Bioconjugation: The lysine side chain is a common site for attaching other molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG) chains, or cytotoxic drugs for antibody-drug conjugates.[3] The orthogonal protection allows these modifications to be performed on-resin after the main peptide sequence is assembled.

  • Therapeutic Peptides: Lysine residues are often critical for the biological activity of peptides, including antimicrobial peptides and peptide-based vaccines, where its positive charge plays a role in interactions.[3] this compound ensures its correct and efficient incorporation.

References

An In-depth Technical Guide to Fmoc-Lys(Boc)-OH in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a cornerstone building block in modern solid-phase peptide synthesis (SPPS). We will delve into its fundamental properties, detailed experimental protocols for its use, and its application in the synthesis of bioactive peptides, such as those containing the renowned Arginine-Glycine-Aspartic acid (RGD) cell adhesion motif.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine, strategically modified with two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amino group of the side chain. This orthogonal protection scheme is the lynchpin of Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation without compromising the integrity of the side chain, which remains protected until the final acid-mediated cleavage step.

The lysine side chain, with its primary amine, is a frequent site for post-translational modifications and the attachment of various moieties such as fluorophores, biotin, or polyethylene glycol (PEG). The Boc group provides robust protection for this reactive amine throughout the synthesis, preventing unwanted side reactions.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound

G N_alpha N H_alpha H N_alpha->H_alpha C_alpha N_alpha->C_alpha Fmoc Fmoc N_alpha->Fmoc H_alpha_side H C_alpha->H_alpha_side COOH COOH C_alpha->COOH C_beta C_alpha->C_beta H2_beta H₂ C_beta->H2_beta C_gamma C_beta->C_gamma H2_gamma H₂ C_gamma->H2_gamma C_delta C_gamma->C_delta H2_delta H₂ C_delta->H2_delta C_epsilon C_delta->C_epsilon H2_epsilon H₂ C_epsilon->H2_epsilon N_epsilon C_epsilon->N_epsilon H_epsilon H N_epsilon->H_epsilon Boc Boc N_epsilon->Boc

A simplified representation of this compound.

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
CAS Number 71989-26-9
Molecular Formula C₂₆H₃₂N₂O₆
Molecular Weight 468.54 g/mol
Appearance White to off-white powder
Melting Point 130-135 °C (decomposes)
Solubility Soluble in DMF, DMSO, DCM, Chloroform, Ethyl Acetate, Acetone. Slightly soluble in water.

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of this compound is integral to the synthesis of lysine-containing peptides via the Fmoc/tBu strategy.

The general workflow for a single coupling cycle in Fmoc SPPS is depicted below.

spss_workflow Resin Resin-NH₂ Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Wash Wash (DMF, DCM) Coupling->Wash Kaiser Test Negative Final_Peptide Resin-Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Deprotection->Wash UV Monitoring Wash->Coupling Next Cycle Wash->Fmoc_Deprotection Next_AA Next Fmoc-AA-OH rgd_signaling cluster_ecm Extracellular Matrix cluster_cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin FAK FAK Integrin->FAK Recruitment pFAK p-FAK (Active) FAK->pFAK Autophosphorylation MAPK_cascade MAPK Cascade pFAK->MAPK_cascade Activation Cellular_Response Cell Proliferation, Survival, Migration MAPK_cascade->Cellular_Response experimental_workflow SPPS 1. SPPS of RGD Peptide (using this compound) Cleavage 2. Cleavage and Deprotection (TFA Cocktail) SPPS->Cleavage Purification 3. HPLC Purification Cleavage->Purification Characterization 4. Mass Spectrometry Characterization Purification->Characterization Coating 5. Plate Coating with RGD Peptide Characterization->Coating Cell_Seeding 6. Cell Seeding Coating->Cell_Seeding Incubation 7. Incubation Cell_Seeding->Incubation Washing 8. Washing of Non-adherent Cells Incubation->Washing Quantification 9. Quantification of Adherent Cells Washing->Quantification Analysis 10. Data Analysis Quantification->Analysis

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Boc)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysine) is a cornerstone amino acid derivative for the synthesis of peptides using solid-phase peptide synthesis (SPPS).[1][2][3] Its widespread use stems from the orthogonal protection strategy it employs. The α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation.[1][2][4] The ε-amino group of the lysine side chain is protected by the acid-labile Boc group, which remains stable throughout the synthesis and is removed during the final cleavage from the solid support.[1][2][3][4] This dual-protection scheme prevents unwanted side reactions and allows for the precise incorporation of lysine into a growing peptide chain.[2]

These application notes provide a comprehensive guide to the standard protocols for using this compound in SPPS, including detailed experimental procedures, data presentation, and visual workflows to ensure successful peptide synthesis.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₆[1]
Molecular Weight 468.5 g/mol [1]
CAS Number 71989-26-9[1][5]
Appearance White to off-white powder-
Solubility Soluble in DMF, DMSO, and NMP[1]
α-Amino Protecting Group Fmoc (Fluorenylmethyloxycarbonyl)[1][2]
Side-Chain Protecting Group Boc (tert-butoxycarbonyl)[1][2]

Experimental Protocols

The following protocols outline the key steps in solid-phase peptide synthesis using this compound. These protocols are based on a standard 0.1 mmol synthesis scale.

Resin Swelling

Proper swelling of the resin is critical for ensuring that all reactive sites are accessible for the subsequent chemical reactions.

  • Procedure:

    • Place the desired amount of resin (e.g., 167 mg of Rink Amide resin with a substitution of 0.6 mmol/g) in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) (5-10 mL) to the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Procedure:

    • Add a solution of 20% piperidine in DMF (v/v) (5 mL) to the swollen resin.[6][7][8]

    • Agitate the mixture for 3 minutes.

    • Drain the piperidine solution.

    • Add a fresh aliquot of 20% piperidine in DMF (5 mL).

    • Agitate for an additional 10-15 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[8]

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

  • Reagents:

    • This compound (4 equivalents)

    • Coupling reagent (e.g., HBTU, HCTU) (3.9 equivalents)

    • Base (e.g., DIPEA, Collidine) (8 equivalents)

    • DMF

  • Procedure:

    • In a separate vial, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF (2 mL).

    • Add the base (e.g., DIPEA) to the solution to activate the amino acid.[6]

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[8] If the test is positive (blue beads), a second coupling may be necessary.[8]

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the Boc side-chain protecting group from the lysine residue, along with other acid-labile side-chain protecting groups.

  • Cleavage Cocktail Composition (Reagent K): [9]

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 82.5%Cleaves the peptide from the resin and removes acid-labile protecting groups.
Water 5%Scavenger for carbocations.
Phenol 5%Scavenger for carbocations, particularly from tyrosine.
Thioanisole 5%Scavenger for carbocations, particularly from tryptophan.
1,2-Ethanedithiol (EDT) 2.5%Scavenger for carbocations, particularly from tryptophan.
  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., Reagent K, 5-10 mL) to the dry peptide-resin.[9]

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the solution to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes in solid-phase peptide synthesis using this compound.

SPPS_Cycle Start Start: Peptide-Resin-(AA)n Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Cycle: Peptide-Resin-(AA)n+1 Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Wash_2 Next_Cycle->Fmoc_Deprotection Repeat for each amino acid

Figure 1: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Cleavage_Workflow Start Start: Dried Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Start->Add_Cocktail Incubate Incubate (2-3 hours, RT) Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation) Precipitate->Isolate Purify Purification (e.g., HPLC) Isolate->Purify

Figure 2: The final cleavage and deprotection workflow.

Troubleshooting

Common issues encountered during SPPS with this compound and their potential solutions.

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance, peptide aggregation.Perform a double coupling; switch to a more potent coupling reagent (e.g., HATU); use a lower-loading resin.[8]
Deletion or Truncated Sequences in Final Product Inefficient coupling or incomplete Fmoc deprotection at a specific cycle.Optimize deprotection and coupling times; ensure thorough washing between steps.[8]
Side Reactions During Cleavage Inadequate scavenging of reactive cations.Ensure the correct composition and volume of the cleavage cocktail, especially when sensitive residues like Trp or Met are present.
Premature Fmoc Removal Basic nature of the peptide sequence, especially with multiple lysine residues.Use a milder base for neutralization if applicable, or ensure rapid coupling times.

Conclusion

This compound is an essential building block in modern peptide synthesis, enabling the creation of complex and biologically active peptides. Adherence to well-defined protocols for resin preparation, Fmoc deprotection, coupling, and final cleavage is paramount for achieving high yields and purity. The information and protocols provided in these application notes serve as a detailed guide for researchers and professionals in the field, facilitating the successful synthesis of lysine-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Bioconjugation Techniques Utilizing the Lysine Side Chain of Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to bioconjugation techniques involving the ε-amino group of the lysine side chain, specifically utilizing Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) as a key building block in peptide synthesis. Detailed protocols for common conjugation chemistries, data presentation for reaction optimization, and visualizations of experimental workflows are included to facilitate the seamless adoption of these methods in research and drug development settings.

Introduction to Lysine-Directed Bioconjugation

The ε-amino group of lysine residues presents a readily accessible and nucleophilic target for the covalent attachment of various molecules to peptides and proteins.[1] This approach is widely employed for the synthesis of antibody-drug conjugates (ADCs), fluorescently labeled probes for studying cellular signaling pathways, and PEGylated peptides for improved pharmacokinetic profiles.[2][3]

This compound is an indispensable derivative for solid-phase peptide synthesis (SPPS), offering orthogonal protection of the α-amino and ε-amino groups.[4] The Nα-Fmoc group is labile to basic conditions (e.g., piperidine) and is removed at each cycle of peptide elongation, while the Nε-Boc group is stable to these conditions and is selectively removed with acid (e.g., trifluoroacetic acid, TFA) upon completion of the peptide sequence.[4] This strategy allows for the precise incorporation of a reactive lysine side chain at a desired position for subsequent bioconjugation.

Key Bioconjugation Chemistries

Two of the most prevalent and reliable methods for targeting lysine side chains are N-hydroxysuccinimide (NHS) ester and maleimide chemistry.

NHS Ester Chemistry

NHS esters react with primary amines on lysine side chains and the N-terminus of peptides to form stable amide bonds.[2] This reaction is highly efficient and proceeds readily at physiological to slightly basic pH.[1]

Maleimide Chemistry

While maleimides primarily react with the thiol group of cysteine residues, they can also react with the amino group of lysine at a higher pH, although this reaction is generally less efficient and slower than the reaction with thiols.[5] For lysine-specific modification, alternative strategies are often preferred. However, in scenarios where a peptide contains a lysine and no cysteines, maleimide chemistry can be employed.

Data Presentation: Quantitative Comparison of Bioconjugation Reagents

The choice of bioconjugation reagent significantly impacts reaction efficiency, kinetics, and the stability of the final conjugate. The following tables provide a comparative overview of commonly used NHS esters and maleimide reagents.

Reagent TypeTarget Functional GroupOptimal pHReaction TimeStability of LinkageNotes
NHS Esters Primary Amines (Lysine, N-terminus)7.0 - 9.030 - 60 minutesStable Amide BondProne to hydrolysis at higher pH.[5][6]
Maleimides Thiols (Cysteine) > Amines (Lysine)6.5 - 7.5 (for thiols)Minutes to hoursStable Thioether BondReaction with amines is slower and less specific.[5]

Table 1: General Comparison of NHS Ester and Maleimide Chemistries for Lysine Conjugation.

NHS Ester DerivativeKey FeaturesTypical Molar ExcessReference
Standard NHS Esters Readily available, cost-effective.5 - 20 fold[2]
Sulfo-NHS Esters Water-soluble, reducing the need for organic co-solvents.5 - 20 fold[6]
Tetrafluorophenyl (TFP) Esters More resistant to hydrolysis than NHS esters, leading to higher conjugation efficiency.5 - 15 fold[5]

Table 2: Comparison of Common NHS Ester Reagents for Lysine Conjugation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing a lysine residue with a Boc-protected side chain, ready for subsequent deprotection and conjugation.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry the resin under vacuum.

On-Resin Boc Deprotection of Lysine Side Chain

Materials:

  • Peptide-resin from protocol 4.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to remove the Boc protecting group from the lysine side chain.

  • Filter the resin and wash thoroughly with DCM (5 times) and DMF (5 times). The resin now contains the peptide with a deprotected lysine side chain ready for on-resin conjugation.

On-Resin NHS Ester Conjugation to Lysine Side Chain

Materials:

  • Peptide-resin with deprotected lysine from protocol 4.2

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Dissolve the NHS ester-functionalized molecule (5-10 equivalents) in DMF.

  • Add DIPEA (10-20 equivalents) to the resin, followed by the NHS ester solution.

  • React for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Cleave the conjugated peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Purification and Characterization of the Bioconjugate

Purification:

  • High-Performance Liquid Chromatography (HPLC): Purify the crude peptide conjugate using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Characterization:

  • Mass Spectrometry (MS): Confirm the identity and purity of the final conjugate by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Visualizations

Experimental Workflow for Peptide Bioconjugation

experimental_workflow start Start spps Solid-Phase Peptide Synthesis (with this compound) start->spps boc_deprotection On-Resin Boc Deprotection (TFA) spps->boc_deprotection conjugation On-Resin Bioconjugation (e.g., NHS Ester) boc_deprotection->conjugation cleavage Cleavage from Resin (TFA Cocktail) conjugation->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end Final Bioconjugate characterization->end

Caption: Workflow for the synthesis and conjugation of a peptide using this compound.

Signaling Pathway Studied with a Fluorescently Labeled Peptide

Fluorescently labeled peptides are powerful tools to study various cellular signaling pathways. For instance, a fluorescently labeled substrate peptide can be used to monitor the activity of a specific kinase in a cell lysate or in living cells.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) dimerization Dimerization & Autophosphorylation receptor->dimerization ligand Ligand ligand->receptor adaptor Adaptor Protein (e.g., Grb2) dimerization->adaptor recruits sos GEF (e.g., Sos) adaptor->sos activates ras Ras sos->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription phosphorylates fluorescent_peptide Fluorescently Labeled Kinase Substrate Peptide erk->fluorescent_peptide phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) transcription->response fluorescence Fluorescence Signal (Readout of Kinase Activity) fluorescent_peptide->fluorescence

Caption: Monitoring MAPK/ERK signaling pathway activity using a fluorescent peptide substrate.

Conclusion

The strategic use of this compound in peptide synthesis provides a robust platform for the development of precisely engineered bioconjugates. The protocols and data presented herein offer a foundational guide for researchers to successfully implement lysine-directed bioconjugation strategies in their workflows. Careful optimization of reaction conditions and rigorous characterization of the final products are paramount to ensure the desired activity and efficacy of the resulting bioconjugates.

References

The Pivotal Role of Fmoc-Lys(Boc)-OH in the Synthesis of Semaglutide and other GLP-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide, have emerged as highly effective therapeutics for type 2 diabetes and obesity. The prolonged half-life and enhanced therapeutic profile of Semaglutide are largely attributed to its unique molecular structure, which includes a modified lysine residue. This application note details the critical role of the protected amino acid Fmoc-Lys(Boc)-OH in the solid-phase peptide synthesis (SPPS) of Semaglutide, providing a comprehensive overview of its application, experimental protocols, and the underlying biological signaling pathways.

Fmoc-L-Lys(Boc)-OH is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. This dual protection is instrumental in peptide synthesis. The Fmoc group is base-labile and can be selectively removed to allow for peptide chain elongation, while the acid-labile Boc group remains intact, protecting the lysine side chain from unwanted reactions. This orthogonality is fundamental to the successful synthesis of complex peptides like Semaglutide.

In the synthesis of Semaglutide, the lysine residue at position 26 serves as the crucial attachment point for a fatty acid side chain. This modification is responsible for the drug's extended half-life by enabling it to bind to albumin in the bloodstream, thus reducing renal clearance. The use of this compound, or similar orthogonally protected lysine derivatives like Fmoc-Lys(Alloc)-OH, allows for the specific deprotection of the side chain's amino group after the main peptide backbone has been assembled.[1][2][3][4] This enables the subsequent coupling of the complex side chain, which consists of a glutamic acid linker and a C18 fatty diacid.

GLP-1 Receptor Signaling Pathway

Semaglutide exerts its therapeutic effects by mimicking the action of the native GLP-1 hormone. It binds to and activates the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) located on the surface of pancreatic β-cells and other tissues.[5][6][7] Activation of the GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite.[8][9][10][11]

GLP1_Signaling_Pathway Semaglutide Semaglutide (GLP-1 Analog) GLP1R GLP-1 Receptor Semaglutide->GLP1R G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Epac2->Insulin_Vesicles Mobilizes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: GLP-1 Receptor Signaling Pathway.

Semaglutide Synthesis Workflow

The synthesis of Semaglutide is a multi-step process that primarily relies on Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of Fmoc-protected amino acids to a solid support (resin), followed by the crucial side-chain modification at the lysine residue, cleavage from the resin, and purification.

Semaglutide_Synthesis_Workflow start Start: Fmoc-Gly-Wang Resin spps 1. Solid-Phase Peptide Synthesis (SPPS) (Sequential coupling of Fmoc-amino acids) start->spps lys_coupling 2. Coupling of this compound at position 26 spps->lys_coupling side_chain_deprotection 3. Selective Side-Chain Deprotection (Removal of Boc/Alloc group) lys_coupling->side_chain_deprotection side_chain_coupling 4. Side-Chain Acylation (Coupling of fatty acid moiety) side_chain_deprotection->side_chain_coupling cleavage 5. Cleavage from Resin and Global Deprotection side_chain_coupling->cleavage purification 6. Purification of Crude Semaglutide (RP-HPLC) cleavage->purification end End: Purified Semaglutide purification->end

Caption: General Workflow for Semaglutide Synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data from various reported synthesis strategies for Semaglutide. It is important to note that yields and purities can vary significantly based on the specific protocol, scale, and purification methods employed.

Synthesis StepParameterValueReference
SPPS (Sequential Coupling) Crude Peptide Yield83%[1]
Crude Peptide Purity65.3%[1]
Purification Yield23.6%[1]
Final Peptide Purity99.02%[1]
SPPS (Fragment Condensation) Crude Peptide Yield93%[1]
Crude Peptide Purity72.4%[1]
Purification Yield34.4%[1]
Final Peptide Purity99.60%[1]
Alternative SPPS Method 1 Crude Peptide Yield98.41%[12]
Crude Peptide Purity84.66%[12]
Total Yield42.00%[12]
Final Peptide Purity99.09%[12]
Alternative SPPS Method 2 Crude Peptide Yield102.13% (wet)[12]
Crude Peptide Purity85.06%[12]
Total Yield43.46%[12]
Final Peptide Purity99.30%[12]

Experimental Protocols

The following are generalized protocols for the key stages of Semaglutide synthesis, compiled from various sources. Researchers should optimize these protocols based on their specific laboratory conditions and available reagents.

Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

Objective: To assemble the linear peptide chain of Semaglutide on a solid support.

Materials:

  • Fmoc-Gly-Wang resin or 2-CTC resin

  • Fmoc-protected amino acids (including this compound or Fmoc-Lys(Alloc)-OH)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt with DIPEA, or DIC/HOBt

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solutions: DMF, DCM, Methanol

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (2-5 equivalents) with a coupling reagent mixture (e.g., HBTU/HOBt/DIPEA in DMF) for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the Semaglutide sequence, introducing this compound at position 26.

Side-Chain Acylation

Objective: To attach the fatty acid moiety to the lysine side chain.

Protocol (for Fmoc-Lys(Alloc)-OH):

  • Alloc Deprotection: After assembling the full peptide backbone, treat the resin with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane or morpholine in DCM for 30-60 minutes to selectively remove the Alloc group from the lysine side chain.[1][2] Repeat as necessary.

  • Washing: Wash the resin extensively with DCM, DMF, and a chelating wash (e.g., sodium diethyldithiocarbamate solution) to remove palladium residues.

  • Side-Chain Coupling:

    • Couple Fmoc-AEEA-OH (aminoethoxyethoxyacetic acid) to the deprotected lysine side chain using standard coupling conditions as described in SPPS Protocol Step 4.

    • Remove the Fmoc group from the newly added AEEA.

    • Repeat the coupling and deprotection for the second AEEA unit.

    • Couple Fmoc-Glu(OtBu)-OH.

    • Remove the Fmoc group.

    • Couple the octadecanedioic acid mono-tert-butyl ester.[2]

Protocol (for this compound): Note: If this compound is used, the Boc group is typically removed during the final cleavage step. In this case, the side chain is often introduced as a pre-formed cassette, such as Fmoc-Lys(AEEA-AEEA-γ-Glu(OtBu)-Octadecanedioic acid)-OH, during the main SPPS.[13]

Cleavage and Global Deprotection

Objective: To cleave the synthesized peptide from the resin and remove all remaining side-chain protecting groups.

Materials:

  • Cleavage cocktail: A mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Cold diethyl ether.

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collection and Drying: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry it under vacuum.

Purification

Objective: To purify the crude Semaglutide to the required purity.

Method:

  • Dissolution: Dissolve the crude peptide in a suitable solvent system, typically containing water, acetonitrile, and a small amount of acid (e.g., TFA or acetic acid).

  • RP-HPLC: Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C8 or C18 column.

  • Gradient Elution: Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Fraction Collection: Collect fractions containing the pure product, as determined by analytical HPLC.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final, purified Semaglutide as a white powder.

The strategic use of orthogonally protected lysine derivatives, such as this compound, is a cornerstone in the chemical synthesis of Semaglutide and other acylated GLP-1 analogs. This approach provides the necessary control to direct the complex side-chain modification to a specific site on the peptide backbone. The protocols and data presented herein offer a comprehensive guide for researchers and professionals involved in the development and manufacturing of these important therapeutic peptides. Successful synthesis relies on careful optimization of each step, from the solid-phase assembly to the final purification, to achieve high yields and purity.

References

Application Notes and Protocols for Microwave-Assisted SPPS: Fmoc-Lys(Boc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. The introduction of microwave energy to SPPS has revolutionized the field by significantly accelerating synthesis times and improving the purity of crude peptides.[1][2] This application note provides a detailed protocol for the efficient incorporation of Fmoc-Lys(Boc)-OH, a critical building block for peptides requiring a lysine residue with a protected side chain, using a microwave-assisted protocol. The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain is stable under the basic conditions used for Fmoc removal but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]

Microwave energy uniformly and rapidly heats the reaction vessel, leading to faster deprotection and coupling reactions.[4] This allows for a reduction in cycle times, with Fmoc deprotection often completed in as little as 3 minutes and coupling reactions in 5 minutes.[1][5] These accelerated reaction times are particularly beneficial for the synthesis of long or difficult peptide sequences.[1][6]

Data Presentation

The following table summarizes typical parameters and outcomes for the microwave-assisted incorporation of this compound. These values are based on generalized protocols and may require optimization for specific peptide sequences.

ParameterConditionExpected OutcomeReference
Resin Rink Amide, Wang, or other suitable resinHigh loading capacity and stability[7][8][9]
This compound Excess 5-fold molar excess over resin substitutionHigh coupling efficiency[7][8][9]
Coupling Reagents DIC/Oxyma PureEfficient activation, minimized side reactions[7][8][10]
Microwave Coupling Time 2 - 5 minutes>99% coupling efficiency[1][5]
Microwave Coupling Temperature 75 - 90 °CAccelerated reaction kinetics[5][6][10]
Fmoc Deprotection Reagent 20% Piperidine in DMFComplete Fmoc removal[7][11]
Microwave Deprotection Time 3 minutesRapid and efficient deprotection[1][5][11]
Microwave Deprotection Temp. 75 - 90 °CAccelerated deprotection[6][10]
Crude Peptide Purity >70%High purity for lysine-containing peptides[7][8]
Total Synthesis Time Significantly reduced compared to conventional SPPSFaster peptide production[1][7][8]

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Protocol for Microwave-Assisted this compound Incorporation

This protocol is designed for an automated microwave peptide synthesizer. Manual application is possible with a dedicated microwave reactor for chemical synthesis.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the resin.
  • Add a solution of 20% piperidine in DMF to the reaction vessel.
  • Apply microwave irradiation for 3 minutes at 75-90°C.
  • Drain the deprotection solution and wash the resin thoroughly with DMF.

3. This compound Coupling:

  • Prepare the coupling solution:
  • Dissolve this compound (5 equivalents) and Oxyma Pure (5 equivalents) in DMF.
  • Add DIC (5 equivalents) to the solution.
  • Add the activated this compound solution to the deprotected resin.
  • Apply microwave irradiation for 5 minutes at 75-90°C.[1][5]
  • Drain the coupling solution and wash the resin with DMF.

4. Capping (Optional):

  • To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

5. Continuation of Synthesis:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with DCM and dry it.
  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Mandatory Visualization

Microwave-Assisted SPPS Workflow for this compound Incorporation

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave: 3 min, 75-90°C) start->deprotection wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (DIC/Oxyma, Microwave: 5 min, 75-90°C) wash1->coupling wash2 DMF Wash coupling->wash2 next_aa Couple Next Amino Acid? wash2->next_aa next_aa->deprotection Yes cleavage Final Cleavage & Deprotection (TFA Cocktail) next_aa->cleavage No purification Purification & Analysis cleavage->purification

Caption: Workflow for microwave-assisted SPPS of this compound.

Conclusion

The use of microwave-assisted SPPS for the incorporation of this compound offers a rapid and efficient method for synthesizing lysine-containing peptides. The protocols outlined in this application note provide a robust starting point for researchers. Optimization of coupling and deprotection times and temperatures for specific sequences may further enhance the purity and yield of the final peptide product. The significant reduction in synthesis time afforded by microwave technology accelerates research and development timelines in the field of peptide science.

References

Application Notes and Protocols for Automated Peptide Synthesis Involving Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the successful incorporation of Fmoc-Lys(Boc)-OH in automated solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in optimizing synthesis strategies to achieve high-purity and high-yield lysine-containing peptides for various applications, including drug development, biological studies, and diagnostics.

Introduction to this compound in Automated SPPS

This compound is a critical building block in modern peptide synthesis. The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, typically with piperidine.[1][2] The Nε-tert-butyloxycarbonyl (Boc) group offers robust, acid-labile protection of the lysine side-chain amine, preventing unwanted side reactions during peptide elongation.[3][4] This orthogonal protection scheme is highly compatible with automated SPPS platforms, enabling the efficient and reliable synthesis of complex lysine-containing peptides.[4][5]

Automated peptide synthesis streamlines the repetitive steps of SPPS—deprotection, washing, amino acid coupling, and capping—into a precisely controlled and reproducible workflow.[6] This automation minimizes human error, increases throughput, and ensures consistent quality of the final peptide product.

Key Applications of Peptides Synthesized with this compound

The incorporation of lysine residues is crucial for a wide range of peptide applications due to the positive charge of its side chain at physiological pH and its potential for post-synthesis modification.

  • Therapeutic Peptides: Lysine is a common residue in antimicrobial peptides, peptide-based vaccines, and peptide hormones. The use of this compound ensures the correct and efficient synthesis of these therapeutic candidates.

  • Bioconjugation: The ε-amino group of lysine provides a convenient site for the attachment of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

  • Branched Peptides: The lysine side chain can serve as a branching point for the synthesis of multi-valent peptides or peptide dendrimers, which can enhance binding affinity and biological activity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the automated synthesis of peptides containing this compound. The data highlights the impact of different coupling reagents and conditions on the overall success of the synthesis.

Table 1: Comparison of Coupling Reagent Performance for this compound Incorporation

Coupling Reagent/MethodActivating Agent(s)Typical Coupling Time (min)Representative Crude Peptide Purity (%)Key AdvantagesPotential Disadvantages
Aminium/Uronium Salts
HBTU/HATUHOBt/HOAt, DIPEA30 - 6098 - 99.5Fast and highly efficient, widely used in automated synthesizers.Potential for guanidinylation of the N-terminus if used in excess.
Carbodiimides
DIC/HOBtHOBt60 - 12095 - 98Cost-effective, low risk of racemization.Slower reaction rates compared to aminium salts, potential for N-acylurea formation.
Phosphonium Salts
PyBOPHOBt, DIPEA30 - 6097 - 99High coupling efficiency, particularly for hindered couplings.Can be more expensive than other reagents.

Data is extrapolated from studies on sterically hindered amino acids and general principles of SPPS.

Table 2: Representative Yield and Purity Data for an Automated Synthesis of a 10-mer Peptide Containing Lys(Boc)

ParameterValueMethod of Determination
Crude Peptide Yield 65%Gravimetric analysis after cleavage and precipitation
Crude Peptide Purity 80%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) at 220 nm
Final Yield after Purification 45%Gravimetric analysis of lyophilized peptide
Final Purity >98%RP-HPLC at 220 nm

Yield and purity are dependent on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the key steps in automated peptide synthesis involving this compound. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence, synthesizer model, and resin used.

Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a standard cycle for the addition of a single amino acid, including this compound, in an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF for 1-2 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step (double coupling).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with the capping solution for 10-15 minutes, followed by washing with DMF.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Boc group from lysine.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a cleavage vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The Boc group on the lysine side chain will be removed during this step.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for Automated Peptide Synthesis

G cluster_0 Automated Synthesis Cycle cluster_1 Post-Synthesis Workup Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 AA_Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing_1->AA_Coupling Washing_2 DMF Wash AA_Coupling->Washing_2 Monitoring Coupling Monitoring (Kaiser Test) Washing_2->Monitoring Capping Capping (Optional) Monitoring->Capping If incomplete: Double Couple Capping->Resin_Swelling Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Automated peptide synthesis workflow.

Signaling Pathway of Oxytocin

Oxytocin is a peptide hormone that contains a lysine residue in some species (isotocin). The human oxytocin signaling pathway is a well-characterized example of a G-protein coupled receptor (GPCR) cascade.

G cluster_0 Oxytocin Signaling Cascade OXT Oxytocin OTR Oxytocin Receptor (GPCR) OXT->OTR Binds to Gq_protein Gq Protein Activation OTR->Gq_protein Activates PLC Phospholipase C (PLC) Activation Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Contributes to

Caption: Oxytocin signaling pathway.[1][7]

References

Application Notes and Protocols for the Use of Fmoc-Lys(Boc)-OH in the Development of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-Drug Conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxic effects of small molecule drugs. This approach allows for targeted delivery of therapeutic agents to diseased cells, minimizing off-target toxicity and enhancing the therapeutic window. The synthesis of PDCs is a multi-step process that requires careful control over the chemical strategies employed. A key component in the solid-phase peptide synthesis (SPPS) of peptides destined for conjugation is Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, or Fmoc-Lys(Boc)-OH.

The orthogonal protecting group strategy offered by this compound is fundamental to its utility in PDC development. The base-labile Fmoc group on the α-amine allows for iterative peptide chain elongation, while the acid-labile Boc group on the ε-amine of the lysine side chain remains intact.[1][2] This enables the selective deprotection of the lysine side chain at the appropriate stage to introduce a linker molecule, which will subsequently be conjugated to a drug. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model peptide and its subsequent conversion into a peptide-drug conjugate.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Lys-Leu) on a Rink Amide resin, incorporating this compound.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-Leu-OH, this compound, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq., 1.5 mmol), OxymaPure (3 eq., 1.5 mmol), and DIC (3 eq., 1.5 mmol) in DMF (5 mL).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the sequence: this compound, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in Step 2.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (50 mL).

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

II. On-Resin Linker Attachment

This protocol describes the selective deprotection of the lysine side chain and the subsequent attachment of a maleimide-containing linker.

Materials:

  • Peptide-resin from Protocol I (with N-terminal Fmoc group intact after the last coupling)

  • Trifluoroacetic acid (TFA) in DCM (e.g., 2% v/v)

  • Diisopropylethylamine (DIPEA)

  • Maleimidohexanoic acid N-hydroxysuccinimide ester (NHS-Mal)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Selective Boc Deprotection:

    • Swell the peptide-resin in DCM (10 mL).

    • Treat the resin with 2% TFA in DCM (10 mL) for 5 minutes. Repeat this step 5-6 times.

    • Wash the resin with DCM (5 x 10 mL).

    • Neutralize the resin with 10% DIPEA in DMF (3 x 10 mL).

    • Wash the resin with DMF (5 x 10 mL).

  • Linker Coupling:

    • Dissolve NHS-Mal (3 eq.) and DIPEA (3 eq.) in DMF (5 mL).

    • Add the solution to the resin and agitate for 4 hours at room temperature.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

III. Drug Conjugation

This protocol outlines the conjugation of a thiol-containing drug, such as a derivative of doxorubicin, to the maleimide-linker on the peptide.

Materials:

  • Linker-modified peptide-resin from Protocol II

  • Thiol-modified Doxorubicin (Dox-SH)

  • N,N-Dimethylformamide (DMF)

  • Phosphate buffered saline (PBS), pH 7.2

Procedure:

  • Final Fmoc Deprotection: Deprotect the N-terminal Fmoc group as described in Protocol I, Step 2.

  • Drug Conjugation:

    • Swell the resin in DMF.

    • Dissolve Dox-SH (1.5 eq.) in DMF/PBS (1:1) solution.

    • Add the drug solution to the resin and agitate overnight at room temperature in the dark.

    • Wash the resin with DMF (5 x 10 mL), water (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage and Purification:

    • Cleave the PDC from the resin using the cleavage cocktail from Protocol I, Step 6.

    • Purify the crude PDC by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of a model peptide-drug conjugate.

Table 1: Summary of Solid-Phase Peptide Synthesis

StepParameterTypical Value
Resin LoadingInitial functionalization0.5 mmol/g
Coupling EfficiencyPer amino acid>99% (by Kaiser test)
Crude Peptide YieldBased on initial resin loading70-85%
Crude Peptide PurityBy RP-HPLC at 220 nm60-80%
Final Peptide PurityAfter RP-HPLC purification>95%

Table 2: Summary of Linker Attachment and Drug Conjugation

StepParameterTypical Value
Linker Coupling EfficiencyOn-resin>90%
Drug Conjugation EfficiencyOn-resin70-90%
Crude PDC PurityBy RP-HPLC at 220 nm40-60%
Final PDC PurityAfter RP-HPLC purification>98%
Overall Yield of PDCBased on initial resin loading20-40%

Visualizations

Experimental Workflow for PDC Synthesis

PDC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Conjugation Drug Conjugation & Cleavage Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling Repeat n times Coupling->Deprotection1 PeptideResin Peptide-Resin (Tyr-Ala-Gly-Phe-Lys(Boc)-Leu) Coupling->PeptideResin BocDeprotection Selective Boc Deprotection (2% TFA/DCM) PeptideResin->BocDeprotection LinkerCoupling Linker Attachment (NHS-Mal, DIPEA) BocDeprotection->LinkerCoupling LinkerPeptideResin Linker-Peptide-Resin LinkerCoupling->LinkerPeptideResin FinalDeprotection Final Fmoc Deprotection LinkerPeptideResin->FinalDeprotection DrugConjugation Drug Conjugation (Dox-SH) FinalDeprotection->DrugConjugation Cleavage Cleavage from Resin (TFA/TIS/H2O) DrugConjugation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPDC Purified PDC Purification->FinalPDC

Caption: Workflow for the synthesis of a peptide-drug conjugate.

Signaling Pathway Targeted by an RGD-Peptide Drug Conjugate

Many PDCs are designed to target specific receptors overexpressed on cancer cells. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence can target integrin receptors, which play a crucial role in tumor angiogenesis, proliferation, and metastasis.[3][4][5]

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action PDC RGD-PDC Integrin Integrin Receptor (e.g., αvβ3) PDC->Integrin Binding FAK FAK Integrin->FAK Activation Internalization Internalization of PDC Integrin->Internalization Src Src FAK->Src Angiogenesis Angiogenesis FAK->Angiogenesis Metastasis Metastasis FAK->Metastasis Ras Ras Src->Ras PI3K PI3K Ras->PI3K MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation DrugRelease Drug Release Internalization->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

Caption: Integrin signaling pathway targeted by an RGD-PDC.

Conclusion

This compound is an indispensable building block in the solid-phase synthesis of peptides for the development of peptide-drug conjugates. Its orthogonal protecting groups provide the synthetic flexibility required for the site-specific introduction of linkers and therapeutic payloads. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug development, enabling the rational design and synthesis of novel and effective PDCs. Careful optimization of each synthetic step and rigorous purification are paramount to obtaining high-purity conjugates for preclinical and clinical evaluation.

References

Site-Specific Peptide Labeling with Fmoc-Lys(Boc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of peptides is a critical technique in chemical biology and drug development, enabling the synthesis of sophisticated tools for a myriad of applications including diagnostics, molecular imaging, and targeted therapeutics. The use of orthogonally protected amino acids, such as Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), is a cornerstone of modern solid-phase peptide synthesis (SPPS) for achieving precise control over the position of labeling.[1]

The strategic brilliance of this compound lies in its two distinct protecting groups. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is labile to mild basic conditions (e.g., piperidine), allowing for the stepwise elongation of the peptide chain.[1] Concurrently, the Nε-Boc (tert-butyloxycarbonyl) group on the lysine side chain remains stable under these conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1] This orthogonality is the key that unlocks the ability to deprotect the lysine side-chain's ε-amino group at a specific point in the synthesis, making it available for conjugation with a variety of molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains, without affecting the rest of the peptide.[1]

This document provides detailed application notes and protocols for the site-specific labeling of peptides utilizing this compound, complete with quantitative data on expected yields and purities, and visual workflows to guide the experimental process.

Principle of Orthogonal Protection

The entire process hinges on the differential stability of the Fmoc and Boc protecting groups. The Fmoc group is removed at each cycle of amino acid addition, while the Boc group remains intact, shielding the lysine side chain. Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed. At this stage, if a side-chain modification is desired, the peptide remains on the solid support, and the lysine side-chain Boc group can be selectively cleaved. This exposes a primary amine, which then serves as a reactive handle for conjugation.

Caption: Orthogonal protection strategy using this compound.

Quantitative Data Presentation

The efficiency of on-resin labeling can be influenced by the nature of the label, coupling chemistry, and the peptide sequence itself. The following table summarizes typical quantitative data for the site-specific labeling of a model peptide using this compound, followed by on-resin conjugation with common labels.

LabelCoupling ReagentCrude Yield (%)Labeled Peptide Purity by HPLC (%)Final Purified Yield (%)
Biotin HBTU/DIEA~75~85~50
Fluorescein (FITC) DIEA~70~80~45
Rhodamine B HBTU/DIEA~65~75~40
Cy5-NHS Ester DIEA~60~70~35

Note: These values are illustrative and can vary based on the peptide sequence, resin, coupling efficiency at each step, and purification methodology. Data is synthesized from typical outcomes reported in peptide synthesis literature.

Experimental Protocols

The following are detailed protocols for the key stages of site-specific peptide labeling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling solution: HBTU (0.95 eq.), HOBt (1 eq.), and DIEA (2 eq.) in DMF

  • Washing solvent: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 3 minutes. Drain and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling solution for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a ninhydrin test to ensure complete coupling.

  • Washing: Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired labeling position.

Protocol 2: On-Resin Side-Chain Labeling

This protocol describes the labeling of the lysine side chain after the full peptide sequence has been assembled.

Materials:

  • Peptide-resin from Protocol 1

  • Side-chain deprotection solution: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (use with caution and appropriate safety measures)

  • Neutralization solution: 10% (v/v) DIEA in DMF

  • Labeling solution: Amine-reactive label (e.g., Biotin-NHS ester, Fluorescein-NHS ester) (1.5-3 equivalents) dissolved in DMF with DIEA (2-3 equivalents).

  • DMF, DCM

Procedure:

  • N-terminal Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform the deprotection as described in Protocol 1 (Step 2), followed by thorough washing. It is often advisable to cap the N-terminal amine with acetic anhydride to prevent it from reacting during the labeling step.

  • Selective Boc Deprotection: This step is a deviation from the standard use of this compound and is more applicable to a strategy using a more labile side-chain protecting group like Mtt or Dde. For this compound, the standard workflow is to cleave the peptide from the resin and then label in solution. However, for the purpose of demonstrating on-resin labeling, we will proceed with a hypothetical orthogonal group. For a protecting group like Dde, treat the resin with 2% hydrazine in DMF for 10 minutes (repeat 3 times) to selectively remove the Dde group from the lysine side chain. Wash thoroughly with DMF.

  • Labeling Reaction:

    • Add the labeling solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours, or overnight for less reactive labels. The reaction should be protected from light if using a fluorescent dye.

  • Washing: Wash the resin extensively with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove excess label and reagents.

  • Drying: Dry the labeled peptide-resin under vacuum.

Protocol 3: Cleavage and Purification

Materials:

  • Labeled peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

  • Acetonitrile, Water (HPLC grade)

  • Preparative and analytical HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the crude peptide. Wash the pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the labeled peptide using analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final labeled peptide as a fluffy powder.

Visualized Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Peptide Synthesis (SPPS) cluster_1 Phase 2: On-Resin Labeling cluster_2 Phase 3: Cleavage & Purification start Start with Resin swell Swell Resin in DMF start->swell deprotect_fmoc Fmoc Deprotection (Piperidine) swell->deprotect_fmoc wash1 Wash Resin deprotect_fmoc->wash1 couple Couple Fmoc-AA-OH (including this compound) wash1->couple wash2 Wash Resin couple->wash2 repeat Last Amino Acid? wash2->repeat repeat->deprotect_fmoc No deprotect_sidechain Selective Side-Chain Deprotection (e.g., 2% Hydrazine for Dde) repeat->deprotect_sidechain Yes wash3 Wash Resin deprotect_sidechain->wash3 add_label Add Amine-Reactive Label (e.g., Biotin-NHS) wash3->add_label wash4 Wash to Remove Excess Label add_label->wash4 cleave Cleave from Resin & Deprotect (TFA Cocktail) wash4->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by HPLC precipitate->purify analyze Analyze by MS & HPLC purify->analyze lyophilize Lyophilize analyze->lyophilize end Final Labeled Peptide lyophilize->end

Caption: General workflow for site-specific peptide labeling.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and versatile strategy for the site-specific introduction of labels. The orthogonal protection scheme allows for precise control over the location of modification, which is essential for the development of well-defined peptide-based tools and therapeutics. By following the detailed protocols and understanding the expected quantitative outcomes, researchers can confidently synthesize high-purity labeled peptides for their specific applications.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides via Side-Chain Modification Using Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor affinity and selectivity, and better conformational rigidity.[1] One prevalent method for peptide cyclization is the formation of a lactam bridge between the side chains of two amino acid residues. This document provides detailed application notes and protocols for the synthesis of side-chain to side-chain cyclized peptides using Fmoc-Lys(Boc)-OH.

The strategy involves the use of orthogonally protected amino acids, specifically this compound and an acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH). The Boc protecting group on the lysine side-chain is stable under the basic conditions used for Fmoc deprotection but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the solid support.[2][3] For on-resin cyclization, an alternative lysine derivative with a more labile side-chain protecting group, such as 4-methyltrityl (Mtt), is often employed. The Mtt group can be selectively removed under mild acidic conditions that do not affect other acid-labile protecting groups like Boc or the resin linker.[1][4] This allows for the deprotection of the lysine side-chain amine while the peptide is still attached to the resin, enabling subsequent lactam bridge formation with a deprotected acidic amino acid side-chain.[1]

Key Applications

The synthesis of cyclic peptides using this methodology has broad applications in various research and development areas:

  • Drug Discovery: Constraining peptide backbones can lead to more potent and stable therapeutic candidates.[1][5]

  • Protein Structure-Function Studies: Cyclic peptides can be used as tools to study protein-protein interactions and receptor binding.[5][6]

  • Biomaterials Science: The creation of structurally defined peptide scaffolds for use in tissue engineering and other applications.[1]

Experimental Workflow Overview

The general workflow for the synthesis of a cyclic peptide via side-chain lactamization is depicted below. This process involves solid-phase peptide synthesis (SPPS) of the linear precursor, selective deprotection of the side chains, on-resin cyclization, and finally, cleavage and purification.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_finalization Final Steps A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat B & C for linear sequence C->D E Selective Side-Chain Deprotection (e.g., Mtt/Allyl) D->E F Lactam Bridge Formation E->F G Final Fmoc Deprotection F->G H Cleavage from Resin & Global Deprotection G->H I Purification (RP-HPLC) H->I J Characterization (MS, NMR) I->J

Caption: General experimental workflow for the synthesis of side-chain cyclized peptides.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a suitable resin (e.g., Rink Amide resin for a C-terminal amide). The sequence must incorporate Fmoc-Lys(Mtt)-OH and an acidic amino acid with an orthogonally protected side chain (e.g., Fmoc-Asp(OAll)-OH).

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids (including Fmoc-Lys(Mtt)-OH and Fmoc-Asp(OAll)-OH)

  • Coupling reagents: HCTU (or HATU/HOAt)[7]

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.[8]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HCTU (3.9 equivalents), and NMM (8 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Side-Chain Cyclization

This protocol describes the formation of the lactam bridge between the lysine and aspartic acid side chains.

Materials:

  • Peptide-resin from Protocol 1

  • For Mtt deprotection: 1% TFA in DCM[4]

  • For Allyl deprotection: Pd(PPh₃)₄, Phenylsilane in DCM[9]

  • 0.5% DIEA in DMF

  • Sodium diethyldithiocarbamate solution

  • Cyclization reagents: PyBOP (3 equivalents), DIEA (6 equivalents) in DMF[1]

Procedure:

  • Selective Side-Chain Deprotection:

    • For Mtt group removal: Wash the peptide-resin with DCM. Treat the resin with 1% TFA in DCM for 2 minutes, and repeat this step multiple times (e.g., 5-10 times) until the yellow color of the trityl cation is no longer observed. Wash the resin extensively with DCM, 0.5% DIEA in DMF, and DMF.[1]

    • For Allyl group removal: In a nitrogen-purged vessel, treat the resin with a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM for 20 minutes. Repeat the treatment. Wash the resin with a 5 mM sodium diethyldithiocarbamate solution in DMF to remove the palladium catalyst.[9]

  • Lactam Bridge Formation:

    • Swell the resin with the deprotected side chains in DMF.

    • Add a solution of PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.[1]

    • Allow the cyclization reaction to proceed for 2-4 hours at room temperature.[1]

    • Monitor the reaction completion by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

    • Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).[1]

Protocol 3: Final Cleavage, Deprotection, and Purification

This protocol details the cleavage of the cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.

Materials:

  • Cyclized peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[1]

  • Cold diethyl ether

  • Centrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Add the cleavage cocktail to the resin.

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.[1]

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by RP-HPLC.

  • Lyophilization:

    • Freeze-dry the purified peptide fractions to obtain a fluffy white powder.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and characterization of cyclic peptides using this methodology.

Table 1: Reaction Parameters and Typical Outcomes

ParameterTypical Value/RangeNotes
Resin Loading0.1 - 0.5 mmol/gVaries with resin type.
Amino Acid Equivalents4 eq.Relative to resin loading.
Coupling Time1 - 2 hoursPer amino acid.
Cyclization Time2 - 4 hoursCan be monitored for completion.[1]
Crude Peptide Yield50 - 80%Highly sequence-dependent.
Purity after HPLC>95%Target purity for most applications.

Table 2: Characterization Techniques for Cyclic Peptides

TechniquePurposeKey Information Obtained
RP-HPLC Purity assessment and purificationRetention time, peak area (% purity)[10]
Mass Spectrometry (MS) Molecular weight confirmation and sequencingMolecular weight of the cyclic peptide, fragmentation pattern for sequence verification[10][11][12]
NMR Spectroscopy Structural elucidation3D structure, conformation, and dynamics[11][12]

Visualization of Key Processes

On-Resin Cyclization Logical Diagram

The following diagram illustrates the logical steps involved in the on-resin cyclization process after the linear peptide has been assembled.

on_resin_cyclization start Linear Peptide on Resin (with orthogonal protecting groups) deprotect_lys Selective Deprotection of Lysine Side-Chain (e.g., Mtt) start->deprotect_lys deprotect_acid Selective Deprotection of Acidic Side-Chain (e.g., Allyl) start->deprotect_acid cyclize Intramolecular Amide Bond Formation (Lactamization) deprotect_lys->cyclize deprotect_acid->cyclize end Cyclized Peptide on Resin cyclize->end

Caption: Logical workflow for on-resin side-chain to side-chain cyclization.

Conclusion

The use of this compound, and more specifically its orthogonally protected counterparts like Fmoc-Lys(Mtt)-OH, provides a robust and versatile strategy for the synthesis of side-chain cyclized peptides. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in the field of peptide chemistry and drug discovery. Careful execution of these methods, coupled with rigorous purification and characterization, will enable the successful generation of these valuable molecules for a wide range of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance with Fmoc-Lys(Boc)-OH in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on overcoming steric hindrance associated with Fmoc-Lys(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound and peptide synthesis?

A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In SPPS, the large size of the Fmoc protecting group on the alpha-amino group and the Boc protecting group on the epsilon-amino group of this compound can physically obstruct the approach of the incoming activated amino acid, leading to inefficient coupling. This effect is often magnified when the lysine residue is adjacent to other bulky amino acids or when the peptide chain on the resin becomes long and aggregated.[1]

Q2: Which coupling reagents are most effective for sterically hindered couplings involving this compound?

A2: For sterically hindered couplings, uronium/aminium salt-based reagents are generally more effective than carbodiimides. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended. HATU is often considered superior for particularly difficult sequences due to its high reactivity and ability to suppress racemization.[2][3]

Q3: How does peptide aggregation affect the incorporation of this compound?

A3: Peptide aggregation, where peptide chains on the solid support interact and fold, can severely limit the accessibility of reagents to the reactive sites. This leads to incomplete Fmoc deprotection and poor coupling efficiency, resulting in deletion sequences. Aggregation is a common issue in hydrophobic sequences or peptides longer than 12 amino acids.[4]

Q4: Can the choice of solid-phase resin impact steric hindrance?

A4: Yes, the choice of resin is crucial. Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing steric hindrance and the likelihood of aggregation. Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can also improve reagent accessibility.

Q5: Are there alternatives to the standard 20% piperidine in DMF for Fmoc deprotection in difficult sequences?

A5: For sequences prone to aggregation where Fmoc removal is slow or incomplete, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective.[5] Additionally, using a combination of piperazine and DBU has been reported as a rapid and efficient alternative to piperidine.[1][6] However, stronger basic conditions can increase the risk of side reactions like aspartimide formation, so this approach should be used judiciously.[7]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency After Incorporating this compound

Symptom: A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction. This leads to the formation of deletion sequences in the final peptide product.

Possible Causes:

  • Steric Hindrance: The bulky nature of the this compound residue and/or the adjacent amino acid is preventing complete coupling.

  • Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking access to the N-terminus.

  • Inefficient Activation: The coupling reagent is not sufficiently reactive for the specific sequence.

Solutions:

SolutionDescription
Change Coupling Reagent Switch to a more powerful coupling reagent. HATU is often the reagent of choice for sterically hindered couplings due to its high reactivity.[2][3]
Double Coupling After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated amino acid. This can help drive the reaction to completion.
Increase Reaction Time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered reaction to proceed.
Microwave-Assisted SPPS The use of microwave energy can accelerate coupling reactions and help disrupt peptide aggregation, significantly improving coupling efficiency in difficult sequences.[8]
Use Chaotropic Salts Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling can disrupt the hydrogen bonds that cause peptide aggregation, thereby improving reagent accessibility. The salt must be thoroughly washed away before proceeding.
Problem 2: Incomplete Fmoc Deprotection of this compound

Symptom: A negative Kaiser test (yellow beads) after the Fmoc deprotection step, indicating that the Fmoc group has not been fully removed. This will prevent the subsequent amino acid from coupling.

Possible Causes:

  • Peptide Aggregation: The aggregated peptide chains are preventing the piperidine solution from reaching the N-terminal Fmoc group.

  • Steric Hindrance: Bulky side chains near the N-terminus are sterically shielding the Fmoc group.

Solutions:

SolutionDescription
Extended Deprotection Time Increase the deprotection time with 20% piperidine in DMF. For example, perform one treatment of 5 minutes followed by a second treatment of 15 minutes.
Use a Stronger Base Mixture For very difficult deprotections, a solution of 2% DBU and 2% piperidine in DMF can be used. DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[5]
Incorporate "Magic Mixture" Use a solvent system known as the "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X100 and 2M ethylene carbonate) for both the deprotection and coupling steps. This mixture is designed to improve the solvation of aggregating peptide chains.[9]
Introduce Pseudoproline Dipeptides If the difficult sequence contains Ser or Thr, incorporating a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation, thereby improving the efficiency of subsequent deprotection and coupling steps.

Quantitative Data on Reagent Performance

The following tables provide a summary of semi-quantitative data on the performance of various coupling and deprotection reagents in the context of difficult or sterically hindered peptide sequences. It is important to note that the efficiency of these reagents is highly sequence-dependent.

Table 1: Comparative Performance of Coupling Reagents in Difficult Sequences

Coupling ReagentAdditiveRelative ReactivityCrude Peptide Purity (Illustrative)Key Advantages
HATU HOAtVery High>95%Excellent for hindered couplings, fast kinetics, low racemization.[2][10]
HBTU HOBtHigh90-95%A widely used and effective reagent, but can be less efficient than HATU for severely hindered couplings.
COMU OxymaPureVery High>95%Reactivity is comparable to HATU; based on the non-explosive OxymaPure, making it safer to handle.[6]
DIC/HOBt HOBtModerate85-90%A cost-effective option, but with slower reaction rates and a higher potential for side reactions.

Table 2: Comparative Performance of Fmoc Deprotection Reagents

Deprotection ReagentConcentration in DMFRelative Deprotection RatePotential Side Reactions
Piperidine 20%StandardCan lead to aspartimide formation in sensitive sequences.
Piperazine/DBU 5% / 2%Very FastHighly efficient; may reduce deletion products in aggregation-prone sequences.[1][6]
DBU/Piperidine 2% / 2%FastPotent deprotection, but the strong basicity of DBU can increase the risk of racemization and other side reactions.[5][7]

Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Amino Acid
  • Initial Coupling:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform the standard Fmoc deprotection of the N-terminal amino acid.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (e.g., this compound) (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of the activated Fmoc-amino acid as described in step 1.

    • Add the fresh solution to the resin.

    • Agitate the mixture for another 1-2 hours.

  • Final Wash and Confirmation:

    • Drain the reaction solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).

Protocol 2: Using Chaotropic Salts to Mitigate Peptide Aggregation
  • Resin Preparation:

    • Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin.

    • Wash the resin thoroughly with DMF.

  • Chaotropic Salt Wash:

    • Prepare a 0.8 M solution of LiCl in DMF.

    • Add the LiCl solution to the resin and agitate for 5-10 minutes.

    • Drain the chaotropic salt solution.

  • Thorough Washing:

    • Wash the resin extensively with DMF (at least 5-6 times) to ensure complete removal of the chaotropic salt.

  • Coupling:

    • Proceed immediately with the standard coupling protocol for the next Fmoc-amino acid.

Visualizations

Steric_Hindrance_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection kaiser_test_deprotection Kaiser Test deprotection->kaiser_test_deprotection coupling Amino Acid Coupling kaiser_test_coupling Kaiser Test coupling->kaiser_test_coupling kaiser_test_deprotection->coupling Positive troubleshoot_deprotection Troubleshoot Deprotection: - Extend time - Use DBU/Piperidine kaiser_test_deprotection->troubleshoot_deprotection Negative troubleshoot_coupling Troubleshoot Coupling: - Double couple - Change reagent (HATU) - Microwave kaiser_test_coupling->troubleshoot_coupling Positive next_cycle Proceed to Next Cycle kaiser_test_coupling->next_cycle Negative troubleshoot_deprotection->deprotection troubleshoot_coupling->coupling

Caption: Troubleshooting workflow for SPPS cycle with this compound.

Coupling_Reagent_Activation cluster_reagents Coupling Reagents HATU HATU Active_Ester Activated Amino Acid (Active Ester) HATU->Active_Ester HBTU HBTU HBTU->Active_Ester DIC DIC + HOBt DIC->Active_Ester Fmoc_AA Fmoc-AA-COOH Fmoc_AA->Active_Ester Coupled_Peptide Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: General mechanism of amino acid activation by coupling reagents.

References

Optimizing coupling efficiency of Fmoc-Lys(Boc)-OH in difficult sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-Lys(Boc)-OH in difficult peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency of this compound?

A1: Low coupling efficiency of this compound can stem from several factors:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the lysine side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, especially in sterically crowded sequences.[1]

  • Peptide Aggregation: In difficult or hydrophobic sequences, the growing peptide chains can aggregate on the solid support, forming secondary structures like β-sheets. This aggregation can block access to the N-terminus, preventing efficient coupling.[2][3]

  • Suboptimal Coupling Conditions: The choice of coupling reagents, solvent, and reaction time can significantly impact the efficiency of the reaction. Standard coupling protocols may not be sufficient for challenging sequences.

Q2: Which coupling reagents are most effective for this compound in difficult sequences?

A2: For sterically hindered amino acids like this compound, aminium/uronium salt-based coupling reagents are generally more effective than carbodiimides like DIC. HATU is widely considered one of the most efficient reagents for such challenging couplings due to its high reactivity and ability to suppress racemization.[4][5][6] COMU is another excellent alternative with comparable efficiency to HATU and is based on the non-explosive OxymaPure, making it a safer option.[4][6][7]

Q3: How can I mitigate peptide aggregation during the incorporation of this compound?

A3: Several strategies can be employed to disrupt peptide aggregation and improve coupling efficiency:

  • Microwave-Assisted SPPS: Applying microwave energy can significantly accelerate coupling and deprotection steps, often overcoming aggregation-related issues and improving yields for difficult sequences, including those rich in lysine.[8][9][10]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations within the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[1][2][3][11] These are commercially available and can be inserted using standard coupling protocols.[12]

  • Chaotropic Salts and Alternative Solvents: While less common, the addition of chaotropic salts or switching to solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can sometimes help to disrupt aggregation.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[13][14] This is a common strategy to ensure complete reaction when coupling a sterically hindered amino acid like this compound or when a positive Kaiser test indicates incomplete coupling after the first attempt. For very difficult sequences, a systematic double coupling approach is often recommended.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of this compound and provides a systematic approach to resolving them.

Problem: Positive Kaiser Test After Coupling this compound

A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines, signifying incomplete coupling.

Troubleshooting Workflow:

G start Positive Kaiser Test double_coupling Perform Double Coupling (fresh reagents) start->double_coupling recheck_kaiser Re-check with Kaiser Test double_coupling->recheck_kaiser capping Cap Unreacted Amines (e.g., with Acetic Anhydride) recheck_kaiser->capping still positive proceed Proceed to Next Cycle recheck_kaiser->proceed negative capping->proceed investigate Investigate Root Cause capping->investigate reagent_check Check Reagent Quality and Concentration investigate->reagent_check aggregation_check Assess for Aggregation investigate->aggregation_check steric_hindrance Consider Steric Hindrance investigate->steric_hindrance alt_strategy Implement Alternative Strategy (Microwave, Pseudoprolines) reagent_check->alt_strategy aggregation_check->alt_strategy steric_hindrance->alt_strategy G cluster_problem Problem cluster_solution Solution low_yield Low Coupling Yield of this compound steric_hindrance Steric Hindrance low_yield->steric_hindrance aggregation Peptide Aggregation low_yield->aggregation stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) steric_hindrance->stronger_reagent double_couple Double Coupling steric_hindrance->double_couple microwave Microwave-Assisted Synthesis aggregation->microwave pseudoproline Incorporate Pseudoproline Dipeptides aggregation->pseudoproline

References

Troubleshooting incomplete Boc deprotection of Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete Boc deprotection of the lysine side-chain in Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection from the Lysine side-chain?

Incomplete removal of the tert-butyloxycarbonyl (Boc) group from the ε-amino group of lysine is a common issue that can lead to failed couplings and the generation of deletion sequences. The primary causes include:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] A slight decrease in the strength of the trifluoroacetic acid (TFA) solution can significantly slow down the reaction.

  • Inadequate Reaction Time: Standard deprotection times may not be sufficient, especially for sterically hindered sequences or if the resin exhibits poor swelling.[1] Monitoring the reaction over time is crucial to determine the optimal duration.[1]

  • Poor Resin Swelling: For the deprotection reagent to be effective, it must penetrate the resin beads. Poor swelling of the resin in the chosen solvent, such as using 100% TFA which can cause less swelling than TFA in dichloromethane (DCM), can hinder access to the peptide chains.[1][2]

  • Steric Hindrance: The local environment around the Lys(Boc) residue can impact the accessibility of the Boc group to the acid. Bulky neighboring amino acids can slow down the deprotection rate.[1]

  • Residual Base: Inadequate washing after the previous Fmoc-deprotection step can leave residual bases like piperidine or diisopropylethylamine (DIPEA) in the resin. These bases will neutralize the TFA, reducing its effective concentration and inhibiting the Boc deprotection.

Q2: How can I detect incomplete Boc deprotection?

Identifying incomplete deprotection early is critical for a successful synthesis. The most common analytical methods are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Analysis of a small, cleaved sample of the crude peptide will show the desired product mass alongside a mass corresponding to the peptide with the Boc group still attached (+100 Da). You may also see deletion sequences where the subsequent amino acid failed to couple.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide can reveal unexpected peaks. By monitoring the reaction at different time points, you can track the disappearance of the Boc-protected species and the appearance of the fully deprotected product.

  • Kaiser Test (Ninhydrin Test): While primarily used to detect free primary amines after Fmoc deprotection, a negative or weak positive Kaiser test after a coupling step immediately following the intended Lys(Boc) deprotection can indicate that the lysine side-chain amine was not successfully deprotected and therefore was unavailable for reaction.

Q3: What are the standard conditions for Boc deprotection of Lys(Boc)-OH?

The final cleavage and deprotection step in Fmoc SPPS typically involves treating the peptide-resin with a high concentration of TFA. A common approach for simultaneous cleavage from the resin and removal of side-chain protecting groups, including Lys(Boc), is to use a TFA "cocktail" containing scavengers.

For deprotection of the Lys(Boc) group on-resin to allow for side-chain modification, a milder acid treatment is required that does not cleave the peptide from the resin. However, the focus of this guide is on the final, global deprotection step.

Q4: How can I optimize the reaction to ensure complete deprotection?

If you suspect incomplete deprotection, consider the following optimization strategies:

  • Extend Reaction Time: Increase the duration of the TFA treatment. Monitor the progress by taking small aliquots at set intervals (e.g., 1, 2, and 4 hours) and analyzing them by LC-MS to find the optimal time.[1]

  • Increase Acid Concentration: If using a diluted TFA solution, increasing the concentration can enhance the rate of cleavage. For particularly difficult sequences, stronger acids like trifluoromethanesulfonic acid (TFMSA) can be used, though this requires careful consideration of potential side reactions.[3]

  • Improve Resin Swelling: Ensure the resin is fully swollen before and during the deprotection step. Pre-washing the resin with the cleavage solvent (e.g., DCM) can be beneficial.[1] Using a co-solvent like DCM with TFA (e.g., 50% TFA in DCM) can improve swelling compared to 100% TFA.[1][2]

  • Ensure Proper Washing: Thoroughly wash the peptide-resin with a solvent like DCM before cleavage to remove any residual DMF or bases from previous steps.

Q5: What are the major side reactions during Boc deprotection, and how can they be minimized?

The primary side reaction during Boc deprotection is the alkylation of sensitive residues by the reactive tert-butyl cation (tBu⁺) that is generated.[1][4]

  • Alkylation of Sensitive Residues: Nucleophilic side chains of tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) can be modified by the tBu⁺ cation.

  • Minimization Strategy: To prevent this, "scavengers" are added to the cleavage cocktail to trap the tBu⁺ cations. Common scavengers include water, triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[4] The choice of scavenger depends on the amino acids present in your peptide sequence.

Troubleshooting and Optimization

The following workflow provides a systematic approach to diagnosing and resolving issues with incomplete Boc deprotection.

cluster_0 Troubleshooting Workflow cluster_1 Checks cluster_2 Optimization A Problem Identified: Incomplete Boc Deprotection (e.g., +100 Da in LC-MS) B Initial Checks A->B Start Troubleshooting C Optimization Strategies B->C Proceed to Optimization D Verify Solution C->D Implement Changes G Re-evaluate & Consult - Consider alternative cleavage acids - Review peptide sequence for difficulty C->G If persistent E Problem Resolved? - Target mass observed - No +100 Da peak D->E Analyze Crude Peptide via LC-MS B1 Review Protocol: - Correct TFA concentration? - Sufficient reaction time? B2 Check Reagents: - Age/quality of TFA? B3 Confirm Washing Steps: - Residual base removed? C1 Extend Reaction Time (e.g., 2-4 hours) C2 Increase Acid Strength (e.g., use 95% TFA) C3 Improve Resin Swelling (e.g., use TFA/DCM mixture) C4 Optimize Scavenger Cocktail (see Table 1) E->C No F Troubleshooting Complete E->F Yes

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summary Tables

Table 1: Common TFA Cleavage Cocktails for Final Deprotection

This table summarizes various cleavage cocktails used for the final deprotection step, which includes the removal of the Lys(Boc) group. The choice of cocktail is critical and depends on the peptide sequence.

Reagent NameComposition (v/v/w)Recommended UseReference
Standard 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without Cys, Met, or Trp.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides containing multiple sensitive residues like Arg(Pmc/Pbf), Cys, Met, and Trp.
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% Ammonium IodideSpecifically designed to minimize methionine side-chain oxidation.[3]
TFA/DCM (50%) 50% TFA / 50% DCMCan improve resin swelling and may lead to higher purity for some peptides compared to 100% TFA.[1][2][1][2]

Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), H₂O (Water), EDT (1,2-Ethanedithiol), DMS (Dimethyl Sulfide), DCM (Dichloromethane).

Table 2: Troubleshooting Guide

Observation (LC-MS)Probable CauseSuggested Solution(s)
Major peak at +100 Da Incomplete Boc deprotection of Lysine side-chain.1. Extend TFA reaction time (e.g., from 2h to 4h).[1]2. Ensure adequate resin swelling (use 50% TFA/DCM).[1][2]3. Verify TFA concentration and freshness.
Deletion of amino acid after Lys Incomplete Boc deprotection prevented subsequent coupling.Follow solutions for incomplete Boc deprotection. Ensure neutralization step is effective if performing on-resin modifications.
Side products (+56 Da) tert-butylation of sensitive residues (Trp, Met, Cys).[1]1. Use an appropriate scavenger cocktail (e.g., Reagent K).2. Ensure scavengers are fresh and added in correct proportions.

Key Experimental Protocols

Protocol 1: Standard Final Cleavage and Boc Deprotection

This protocol describes a standard procedure for cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including Boc from lysine.

  • Resin Preparation: Wash the dried peptide-resin (e.g., 100 mg) thoroughly with DCM (3 x 5 mL) to remove residual DMF and other solvents.

  • Swelling: Allow the resin to swell in DCM for 20-30 minutes in the reaction vessel.[1]

  • Cleavage Reaction: Decant the DCM and add the appropriate cleavage cocktail (e.g., 2-3 mL of TFA/TIS/H₂O 95:2.5:2.5). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin through a sintered funnel and collect the filtrate into a clean centrifuge tube.

  • Resin Washing: Wash the resin twice more with fresh TFA (1 mL each) and combine the filtrates to maximize yield.[1]

  • Concentration: Reduce the volume of the combined filtrate by approximately 90% under a gentle stream of nitrogen.

Protocol 2: Monitoring Deprotection Progress by LC-MS

  • Sample Collection: At a designated time point (e.g., 1 hour), carefully withdraw a small sample of the resin (a few beads) from the reaction vessel.

  • Sample Preparation: Place the resin beads in a microcentrifuge tube and wash them quickly with DCM to remove residual cleavage cocktail.

  • Elution: Add a small volume (e.g., 50 µL) of the cleavage cocktail to the beads, vortex for 1 minute, and then filter or centrifuge to separate the resin.

  • Precipitation: Transfer the liquid to a new tube containing 500 µL of ice-cold methyl tert-butyl ether (MTBE) to precipitate the peptide.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis.

Protocol 3: Post-Cleavage Peptide Precipitation and Washing

  • Precipitation: Add the concentrated TFA solution from Protocol 1 dropwise into a centrifuge tube containing 10 mL of ice-cold methyl tert-butyl ether (MTBE). A white precipitate of the crude peptide should form.[1]

  • Incubation: Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifugation: Centrifuge the mixture to pellet the crude peptide.

  • Washing: Carefully decant the ether. Add another 10 mL of cold MTBE, vortex gently to break up the pellet, and centrifuge again. Repeat this washing step two more times to thoroughly remove scavengers and cleaved protecting groups.[1]

  • Drying: After the final wash and decanting, dry the peptide pellet under a high vacuum to remove all residual ether. The crude peptide is now ready for purification by RP-HPLC.[1]

Mechanism of Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.

cluster_0 Boc Deprotection Mechanism struct1 Lys(Boc)-Peptide struct2 Protonated Intermediate struct1->struct2 + H⁺ (from TFA) struct3 Carbamic Acid + tBu⁺ struct2->struct3 Cleavage struct4 Deprotected Lys-Peptide + CO₂ struct3->struct4 Decarboxylation scavenger Scavenger (e.g., TIS) struct3->scavenger Alkylation Risk trapped Trapped Cation scavenger->trapped Trapping Reaction

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

References

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in solid-phase peptide synthesis (SPPS) using Fmoc-Lys(Boc)-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing lysine, offering step-by-step protocols to resolve them.

Issue 1: Low Coupling Efficiency and Yield

Q1: My peptide synthesis is resulting in a low overall yield and HPLC analysis shows significant deletion sequences. What are the likely causes and how can I improve my coupling efficiency?

A1: Low coupling efficiency is a frequent challenge in SPPS, often leading to deletion sequences where one or more amino acids are missing from the final peptide. This can be particularly problematic with sterically hindered amino acids or "difficult" sequences prone to aggregation.

Possible Causes:

  • Steric Hindrance: The bulky nature of some amino acid side chains or the growing peptide-resin matrix can impede the approach of the activated amino acid.

  • Peptide Aggregation: Inter- or intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, blocking reactive sites.[1]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive for the specific amino acid sequence.

  • Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of reaction sites.

Troubleshooting Steps & Protocols:

  • Optimize Coupling Reagent and Conditions: For routine syntheses, a variety of coupling reagents are available. However, for challenging couplings involving this compound, especially in sequences prone to steric hindrance, more potent activators are recommended.

    • Recommendation: Switch to a more reactive coupling reagent such as HATU or HCTU. These have been shown to improve coupling efficiency and reduce reaction times.[2]

    • Protocol: A double coupling strategy can be employed for difficult residues. After the initial coupling, a second coupling is performed with a fresh solution of the activated amino acid to drive the reaction to completion.[3]

  • Address Peptide Aggregation: Aggregation is a major cause of incomplete coupling and deprotection. Several strategies can be employed to disrupt the secondary structures that lead to aggregation.

    • Recommendation: Change the solvent system or introduce additives that disrupt hydrogen bonding.

    • Protocol:

      • Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) as the primary solvent.[1]

      • Incorporate chaotropic salts, such as 0.8 M NaClO₄ or LiCl, in the DMF during the coupling step.[4]

      • Utilize "magic mixture" solvents (e.g., a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2 M ethylenecarbonate) for particularly difficult sequences.[4]

  • Implement Capping of Unreacted Amines: To prevent the formation of deletion sequences, it is crucial to permanently block any unreacted N-terminal amines after the coupling step. This is achieved through acetylation.

    • Recommendation: Perform a capping step after each coupling reaction, especially for long or difficult peptides.[5]

    • Experimental Protocol: Acetyl Capping

      • Following the coupling step and subsequent washes with DMF, drain the solvent from the reaction vessel.

      • Prepare the capping solution: a mixture of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF. A common formulation is acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).

      • Add the capping solution to the resin and agitate at room temperature for 30 minutes.[6]

      • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove any residual capping reagents.

      • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping.[7]

Issue 2: Incomplete Fmoc-Deprotection

Q2: The Kaiser test on my resin beads is yellow or only faintly blue after the piperidine treatment, suggesting incomplete Fmoc removal. What could be causing this and what is the solution?

A2: Incomplete removal of the Nα-Fmoc protecting group is a critical issue that directly leads to deletion sequences, as the subsequent amino acid cannot be coupled.[8]

Possible Causes:

  • Peptide Aggregation: As with coupling, aggregation can physically block the piperidine from accessing the Fmoc group.[9]

  • Sterically Hindered N-terminus: The amino acid at the N-terminus may be sterically bulky, slowing down the deprotection reaction.

  • Degraded Reagents: The piperidine solution may have degraded over time, reducing its basicity and efficacy.

Troubleshooting Steps & Protocols:

  • Modify Deprotection Conditions: For sequences that are known to be difficult, extending the deprotection time or using a stronger base can be effective.

    • Recommendation: Increase the deprotection time or add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Protocol: Enhanced Fmoc-Deprotection

      • Wash the peptide-resin with DMF (3 times).

      • Prepare the deprotection solution. For standard conditions, use 20% piperidine in DMF. For difficult sequences, a solution of 2% DBU and 2% piperidine in DMF can be used.[1]

      • Add the deprotection solution to the resin and agitate. For standard deprotection, a 5-10 minute treatment is typical. For difficult sequences, this can be extended to 20-30 minutes. A second treatment with fresh reagent is often beneficial.

      • Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to ensure complete removal of the deprotection reagents and the dibenzofulvene adduct.

Issue 3: Low Purity After Cleavage and Deprotection

Q3: After cleaving my peptide from the resin, the HPLC analysis shows multiple side-product peaks, especially with peptides containing sensitive residues. How can I improve the purity of my crude peptide?

A3: The final cleavage and deprotection step, typically using a strong acid like trifluoroacetic acid (TFA), is a critical stage where side reactions can occur. The Boc protecting group on the lysine side chain, along with other side-chain protecting groups, generates reactive carbocations upon cleavage, which can modify sensitive amino acid residues.[10]

Possible Causes:

  • Reactive Carbocations: The tert-butyl cation generated from the deprotection of Boc groups can alkylate nucleophilic side chains, such as those of tryptophan (Trp) and methionine (Met).

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation during the cleavage process.

  • Incomplete Removal of Protecting Groups: Some protecting groups may be more resistant to cleavage, leading to incompletely deprotected peptides.

Troubleshooting Steps & Protocols:

  • Optimize the Scavenger Cocktail: Scavengers are nucleophilic compounds added to the cleavage cocktail to "scavenge" or trap reactive carbocations, preventing them from reacting with the peptide.[10]

    • Recommendation: Use a scavenger cocktail tailored to the amino acid composition of your peptide.

    • Protocol: Standard Cleavage with Scavengers

      • Wash the dried peptide-resin with dichloromethane (DCM).

      • Prepare the cleavage cocktail. A widely used general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). For peptides without highly sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) is often sufficient.[11]

      • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-4 hours.

      • Filter the resin and collect the filtrate.

      • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

      • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Data Presentation

The following tables provide a summary of quantitative data to guide the optimization of your peptide synthesis protocols.

Table 1: Comparative Performance of Common Coupling Reagents

Coupling ReagentTypical Coupling Time (min)Crude Peptide Purity (%)Key Advantages & Disadvantages
DIC/HOBt 60 - 12095 - 98Advantages: Cost-effective, low risk of side reactions. Disadvantages: Slower reaction rates.[12]
HBTU 30 - 6098 - 99.5Advantages: Fast and efficient. Disadvantages: Potential for guanidinylation side reaction.[12]
HATU 20 - 45> 99.5Advantages: Highly reactive, excellent for hindered couplings, low racemization. Disadvantages: Higher cost.[2][12]
PyBOP 30 - 6098 - 99Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove.[12]

Note: Purity data is illustrative and highly dependent on the peptide sequence and synthesis conditions.

Table 2: Effectiveness of Different Scavenger Cocktails in Preventing Side Reactions

Scavenger Cocktail (v/v/v)Target Peptide (%)S-tert-butylated Side-product (%)
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
88% TFA / 5% Phenol / 5% H₂O / 2% TIS8515

Data is illustrative for a model peptide containing a C-terminal cysteine and reflects the efficiency of the scavenger cocktail in preventing a common side reaction.[8]

Table 3: Comparison of Fmoc-Deprotection Reagents

Reagent(s)ConcentrationDeprotection TimeAspartimide Formation
Piperidine 20% in DMF5-20 minCan be significant, especially with Asp-Xxx sequences.
Piperazine (PZ) 10% in DMF/Ethanol10-30 minSignificantly reduced compared to piperidine.
DBU 2-5% in DMF1-5 minCan be high, especially without additives.

Note: The propensity for side reactions is highly sequence-dependent.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc group on the lysine side chain in this compound? A1: The tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the lysine side chain. This is crucial to prevent this amino group from reacting during the peptide bond formation steps, which would lead to branched peptides. The Boc group is stable to the basic conditions used to remove the Nα-Fmoc group (orthogonality) but is readily removed by strong acid (TFA) during the final cleavage step.

Q2: How can I confirm that my coupling and deprotection steps are complete? A2: The Kaiser test is a widely used qualitative method to detect free primary amines on the resin.[7] After a coupling step, a negative Kaiser test (yellow beads) indicates that the coupling was successful and there are no remaining free amines. After a deprotection step, a positive Kaiser test (dark blue beads) confirms the successful removal of the Fmoc group and the presence of a free N-terminal amine ready for the next coupling reaction.

Q3: Can I use microwave energy to improve the synthesis of peptides containing this compound? A3: Yes, microwave-assisted solid-phase peptide synthesis (MW-SPPS) can significantly accelerate both the coupling and deprotection steps. The application of microwave energy can help to overcome steric hindrance and reduce aggregation, leading to higher purity and yield in a shorter amount of time.

Q4: What is the best way to purify my crude peptide after cleavage? A4: The most common method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.[5]

Q5: How should I store this compound and other Fmoc-amino acids? A5: Fmoc-amino acids should be stored in a cool, dry, and dark place, typically at 2-8°C. They should be tightly sealed to prevent moisture absorption, which can lead to degradation.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test cleavage Final Cleavage & Deprotection (TFA) wash2->cleavage Final Amino Acid Coupled capping Capping (Optional) kaiser_test->capping Incomplete Coupling repeat Repeat Cycle for Next Amino Acid kaiser_test->repeat Coupling Complete capping->repeat repeat->deprotection end Purification (RP-HPLC) cleavage->end Troubleshooting_Low_Yield start Low Yield / Purity check_coupling Incomplete Coupling? start->check_coupling check_deprotection Incomplete Deprotection? start->check_deprotection sol_coupling Use Stronger Activator (HATU) Perform Double Coupling Implement Capping check_coupling->sol_coupling Yes check_aggregation Aggregation Suspected? check_coupling->check_aggregation No sol_deprotection Increase Deprotection Time Use Stronger Base (DBU) check_deprotection->sol_deprotection Yes check_deprotection->check_aggregation No sol_aggregation Switch to NMP Solvent Add Chaotropic Salts Use 'Magic Mixture' check_aggregation->sol_aggregation Yes Boc_Deprotection_Mechanism lys_boc Lys(Boc)-Peptide + TFA protonation Protonated Boc Group lys_boc->protonation carbocation tert-Butyl Cation (+ C(CH₃)₃) + Deprotected Peptide protonation->carbocation scavenger Scavenger (e.g., TIS) carbocation->scavenger Trapping side_product Alkylated Side Product (e.g., Trp-tBu) carbocation->side_product Side Reaction trapped_cation Trapped Cation scavenger->trapped_cation

References

Technical Support Center: Alternative Deprotection Strategies for Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding alternative deprotection strategies for the Boc group on the side chain of Fmoc-Lys(Boc)-OH. The focus is on methods that offer orthogonality to the base-labile Fmoc group, avoiding the use of strong acids like Trifluoroacetic Acid (TFA).

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to TFA for Boc deprotection on a lysine side chain?

A1: While TFA is highly effective for Boc removal, alternative strategies are necessary when your peptide is attached to an acid-sensitive resin (e.g., Rink Amide, Sieber Amide) or contains other acid-labile protecting groups that need to remain intact.[1][2] Using a milder, orthogonal method allows for selective deprotection of the lysine side chain for on-resin modifications like branching, cyclization, or labeling, without prematurely cleaving the peptide from its solid support.[1]

Q2: What is the principle of orthogonal deprotection in the context of this compound?

A2: Orthogonal deprotection is a strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering chemical conditions. For this compound, the Nα-Fmoc group is base-labile (cleaved by piperidine), while the Nε-Boc group is acid-labile.[3] Alternative deprotection methods replace the strong acid (TFA) with milder Lewis acids or other reagents that are strong enough to cleave the Boc group but do not affect the Fmoc group or the acid-sensitive resin linkage.

Q3: What are the most promising alternative reagents for selective Boc deprotection?

A3: Several mild Lewis acids have shown promise for the selective deprotection of Boc groups in the presence of Fmoc-protected amines. These include Iron(III) Chloride (FeCl₃), Zinc Bromide (ZnBr₂), and Trimethylsilyl Iodide (TMSI).[4][5][6] Each reagent offers a different profile of reactivity and requires specific conditions for optimal performance and selectivity.

Q4: Can Lewis acid deprotection affect other sensitive amino acid residues in my peptide?

A4: Yes, caution is advised. The carbocation intermediate generated during Boc cleavage can lead to side reactions with nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2] While milder Lewis acid conditions may reduce these side reactions compared to strong acids, the risk is not eliminated. It is crucial to include scavengers in the reaction mixture and to optimize the deprotection conditions for your specific peptide sequence.

Alternative Deprotection Strategies: Data Summary

The following table summarizes key quantitative data for alternative Boc deprotection methods, allowing for a comparison with the standard TFA-based approach.

MethodReagent & ConditionsTimeYieldKey Considerations
Standard Acidolysis 20-50% TFA in DCM30-60 min>95%Not compatible with acid-sensitive resins.
Iron(III) Chloride 5 equiv. FeCl₃ in DCM (on-resin)1.5 h~80% (for Asp side-chain)Mild and cost-effective. Requires thorough washing to remove metal ions.[1][4]
Zinc Bromide 1.5 - 5 equiv. ZnBr₂ in DCM3-24 hVariable (up to 79%)Effective for secondary amines and t-butyl esters; reaction time can be long.[7][8]
TMSI General use reportedVariableVariableA potent Lewis acid, requires careful control to ensure selectivity.

Visualizing Orthogonal Deprotection

The following diagram illustrates the logical workflow of an orthogonal deprotection strategy for the selective modification of a lysine side chain on a solid support.

Orthogonal_Deprotection start Peptide-Resin Fmoc-NH-...-Lys(Boc)-... fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotect couple Couple Next Amino Acid (Fmoc-AA-OH, Coupling Reagents) fmoc_deprotect->couple repeat Repeat Cycle for Peptide Elongation couple->repeat repeat->fmoc_deprotect n cycles selective_boc Selective Side-Chain Boc Deprotection (e.g., FeCl3/DCM) repeat->selective_boc Elongation Complete modify On-Resin Side-Chain Modification (e.g., Labeling, Branching) selective_boc->modify final_cleavage Final Cleavage & Global Deprotection (TFA Cocktail) modify->final_cleavage final_peptide Modified Peptide final_cleavage->final_peptide

Caption: Orthogonal deprotection workflow for this compound.

Troubleshooting Guide

Issue 1: Incomplete Boc deprotection using FeCl₃.

  • Possible Cause: Insufficient equivalents of FeCl₃ or inadequate reaction time. The reactivity can be substrate-dependent.

  • Solution:

    • Increase Reagent: Increase the equivalents of FeCl₃ from 5 to 7.

    • Extend Time: Extend the reaction time to 2-3 hours and monitor the progress by taking a small sample of resin for cleavage and LC-MS analysis.

    • Solvent Choice: Ensure the use of anhydrous DCM, as water can deactivate the Lewis acid.[4]

Issue 2: Final peptide is colored or shows metal contamination after FeCl₃ deprotection.

  • Possible Cause: Residual iron salts are complexed with the peptide. Peptides containing residues like histidine or cysteine are particularly prone to metal chelation.

  • Solution:

    • Thorough Washing: After the deprotection step, wash the resin extensively with DMF (e.g., 10 washes) to remove the majority of the FeCl₃.[4]

    • Acidic Wash: Incorporate a wash step with a dilute solution of 1% phosphoric acid or another chelating agent like oxalic acid during the work-up of the cleaved peptide to sequester and remove residual iron ions.[9]

Issue 3: Loss of Fmoc group during alternative Boc deprotection.

  • Possible Cause: The chosen Lewis acid conditions are too harsh, leading to a loss of orthogonality. This is a risk with stronger Lewis acids like TMSI if not properly controlled.

  • Solution:

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity.

    • Reduce Reagent: Titrate the amount of Lewis acid to the minimum required for Boc cleavage.

    • Change Reagent: Switch to a milder Lewis acid. FeCl₃ is generally considered mild and compatible with Fmoc chemistry.[1]

Issue 4: Side reactions with sensitive residues (Trp, Met) during Lewis acid deprotection.

  • Possible Cause: The tert-butyl cation generated during deprotection is alkylating the nucleophilic side chains of Tryptophan or Methionine.[2]

  • Solution:

    • Add Scavengers: Include scavengers in the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.

    • Optimize Conditions: Use the mildest possible conditions (lower temperature, shorter time, less reagent) that still achieve complete Boc deprotection.

Detailed Experimental Protocols

Protocol 1: On-Resin Selective Boc Deprotection using Iron(III) Chloride (FeCl₃)

This protocol is adapted from the procedure for the deprotection of the Asp(OtBu) side chain and is applicable for the selective deprotection of the Lys(Boc) side chain on an acid-sensitive resin.[1][4]

FeCl3_Deprotection_Workflow start Start: Fmoc-protected peptide-resin in reaction vessel wash_dcm 1. Wash Resin (3x with DCM) start->wash_dcm prepare_fecl3 2. Prepare Solution (5 equiv. FeCl3 in anhydrous DCM) wash_dcm->prepare_fecl3 add_fecl3 3. Add FeCl3 Solution (to swelled resin) prepare_fecl3->add_fecl3 react 4. React (Agitate for 1.5 hours at RT) add_fecl3->react wash_dmf 5. Wash Resin (10x with DMF) react->wash_dmf wash_dcm2 6. Wash Resin (3x with DCM) wash_dmf->wash_dcm2 end End: Resin with deprotected Lys side chain Ready for modification wash_dcm2->end

Caption: Experimental workflow for FeCl₃-mediated Boc deprotection.

Materials:

  • Fmoc-protected peptide-resin containing a Lys(Boc) residue.

  • Anhydrous Iron(III) Chloride (FeCl₃).

  • Anhydrous Dichloromethane (DCM).

  • N,N-Dimethylformamide (DMF).

  • Solid-phase peptide synthesis vessel.

  • Shaker or agitator.

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Drain the DCM and wash the resin three times with anhydrous DCM.

  • Prepare a solution of FeCl₃ (5 equivalents relative to the resin loading) in anhydrous DCM.

  • Add the FeCl₃ solution to the resin, ensuring the resin is fully submerged.

  • Agitate the mixture at room temperature for 1.5 hours.[4]

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (at least 10 times) to remove all traces of the iron salt. A color change from dark brown/orange to the original resin color should be observed.[4]

  • Wash the resin three times with DCM.

  • The resin, now with a free ε-amino group on the lysine side chain, is ready for the next step (e.g., on-resin modification or further coupling).

Protocol 2: General Guidance for Selective Boc Deprotection using Zinc Bromide (ZnBr₂)

While less characterized for this specific orthogonal application, ZnBr₂ can be used for mild Boc deprotection. Optimization is critical to ensure selectivity.

Materials:

  • Fmoc-protected peptide-resin containing a Lys(Boc) residue.

  • Anhydrous Zinc Bromide (ZnBr₂).

  • Anhydrous Dichloromethane (DCM).

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • Prepare a solution of anhydrous ZnBr₂ (3-5 equivalents) in anhydrous DCM.

  • Add the ZnBr₂ solution to the resin.

  • Agitate the mixture at room temperature. Reaction times can be significantly longer than with FeCl₃, ranging from 3 to 24 hours.[7]

  • Monitor the reaction closely by taking small aliquots of resin, cleaving the test peptide, and analyzing by LC-MS to determine the optimal time for Boc removal without significant Fmoc loss.

  • Once complete, drain the solution and wash the resin extensively with DCM, followed by DMF, to remove zinc salts.

References

Technical Support Center: Managing Solubility of Peptides with Multiple Fmoc-Lys(Boc)-OH Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing solubility challenges during the synthesis, cleavage, and purification of peptides containing multiple Lys(Boc) residues.

Introduction: The Root of the Problem

Peptides rich in residues like Fmoc-Lys(Boc)-OH are prone to significant solubility issues. The primary cause is inter-chain hydrogen bonding , which leads to the formation of stable β-sheet structures.[1] This self-association results in peptide aggregation on the solid-phase support, hindering reaction kinetics and causing incomplete couplings and deprotection.[2][3] These problems can manifest as low yields, difficult purifications, and in severe cases, complete synthesis failure.[4]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and handling of these difficult peptides.

Part 1: On-Resin Synthesis Issues
Q1: My resin is shrinking and clumping during synthesis. What's happening and how can I confirm it?

A1: Resin shrinking is a classic sign of on-resin peptide aggregation.[4] As the peptide chains associate with each other, they collapse the resin matrix, preventing proper swelling and solvent access to the reactive sites.

How to Confirm:

  • Visual Inspection: The resin bed will appear smaller and may clump together.

  • Poor Swelling: The resin fails to swell to its expected volume in solvents like DMF or NMP.[2]

  • Incomplete Deprotection/Coupling: Standard monitoring tests can indicate failing reactions.

    • Kaiser Test (for free primary amines): A positive (blue) result after a coupling step indicates failure. However, be cautious as aggregated sites can be inaccessible, leading to a false negative (yellow) result.[4]

    • TNBS Test: An alternative to the Kaiser test that is often more reliable for detecting low levels of free amines.

    • UV Monitoring (Continuous Flow): A broadening or flattening of the piperidine-dibenzofulvene adduct peak during Fmoc deprotection signals slow or incomplete removal.[4]

Q2: My coupling reactions are failing for a sequence with several consecutive Lys(Boc) residues. What strategies can I implement immediately?

A2: When facing poor coupling efficiency, the goal is to disrupt the secondary structures causing the aggregation. Several strategies can be employed:

  • Change Solvents: Switch from standard DMF to more polar, "high-solvating" solvents like N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). Using a mixture of 25% DMSO in DMF can be effective.[4][5]

  • Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can provide enough energy to break up hydrogen bonds and improve reaction rates.[2]

  • Use Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding networks.[4][6]

  • Double Coupling & Extended Time: Repeat the coupling step with fresh reagents and extend the reaction time to 2 hours or more to drive the reaction to completion.[4][7]

  • Change Activation Method: If using a standard carbodiimide activator like DIC, switch to a more potent phosphonium or aminium salt-based reagent such as HBTU, HATU, or PyBOP.[4]

Part 2: Cleavage and Post-Cleavage Problems
Q3: My peptide precipitated out of the TFA cleavage cocktail. How can I recover it and prevent this in the future?

A3: Precipitation during cleavage indicates extremely low solubility in the acidic cocktail.

Immediate Recovery:

  • Do not discard the mixture. Add a minimal amount of a strong organic solvent like DMSO or DMF directly to the TFA mixture to redissolve the peptide.

  • Proceed immediately to ether precipitation. The addition of the organic solvent may affect precipitation efficiency, so using a larger volume of cold ether and ensuring thorough mixing is critical.

Prevention:

  • Use a Modified Cleavage Cocktail: For highly hydrophobic or aggregation-prone peptides, a standard TFA/TIS/Water cocktail may be insufficient. Consider cocktails with better solvating properties.

  • Minimize Water: While necessary to scavenge cations, excess water can decrease the solubility of hydrophobic peptides. Use minimal amounts (e.g., 2.5%).

Q4: My purified, lyophilized peptide won't dissolve in my aqueous buffer. What are my options?

A4: This is a common final hurdle. The strategy is to find a solvent system that keeps the peptide soluble for your application.

  • Test Small Aliquots: Always test solubility on a small portion of your peptide first.[8]

  • Start with Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[9][10] Once dissolved, slowly add your aqueous buffer to this solution while vortexing. Be aware that high concentrations of organic solvents can be incompatible with biological assays.[11]

  • Adjust pH: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the net charge and enhance solubility.[8][12] For basic peptides (rich in Lys), using a slightly acidic buffer (e.g., pH 4-6) can help. For acidic peptides, a basic buffer is preferred.[11]

  • Use Denaturants: For non-biological applications or if refolding is possible, chaotropic agents like 6 M Guanidine-HCl or 8 M Urea can be used to solubilize highly aggregated peptides.

Proactive Strategies & Experimental Protocols

To prevent solubility issues from the start, incorporate structure-disrupting elements and optimize synthesis conditions.

Strategy 1: Backbone Modification with Pseudoproline Dipeptides

Pseudoproline dipeptides are one of the most effective tools for preventing aggregation.[13] They are dipeptides derived from Ser or Thr that contain a temporary oxazolidine ring, which introduces a "kink" in the peptide backbone, mimicking proline.[7][14] This disruption of the linear structure prevents the formation of β-sheets.[13][15]

Key Advantages:
  • Significantly improves coupling efficiency and crude purity.[13]

  • The native Ser/Thr residue is regenerated during the final TFA cleavage.[4]

  • Easy to incorporate using standard coupling protocols.[13]

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
  • Resin Preparation: Start with the Fmoc-deprotected peptide-resin in a reaction vessel.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (3-5 eq. relative to resin loading) and a coupling agent like HATU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the mixture.

    • Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated dipeptide solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.[7] For pseudoproline dipeptides, a "double coupling" (repeating the step with fresh reagents) is often recommended to ensure the reaction goes to completion.[7]

  • Monitoring: Check for completion using the TNBS or Kaiser test.

  • Washing: Once complete, wash the resin thoroughly with DMF and DCM.

  • Continue Synthesis: Proceed with the Fmoc deprotection of the pseudoproline dipeptide and the coupling of the next amino acid.

Strategy 2: Backbone Modification with Dmb-Protected Amino Acids

Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a Gly residue also serves to disrupt interchain hydrogen bonding.[16][17] This is particularly useful for sequences containing Gly, which can otherwise contribute to aggregation. These are often introduced as pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptides to avoid the difficult coupling onto the sterically hindered Dmb-protected nitrogen.[17][18]

Key Advantages:
  • Effectively breaks secondary structures.[17]

  • The Dmb group is removed during the final TFA cleavage.[4]

  • Can be a powerful alternative when a Ser or Thr is not available for pseudoproline insertion.

Strategy 3: Optimized Synthesis and Cleavage Conditions

Optimizing the chemical environment is crucial for managing difficult sequences. The tables below summarize key parameters.

Data Presentation: Synthesis & Cleavage Parameters

Table 1: Recommended Solvents and Additives for Difficult SPPS

ConditionReagent/SolventConcentration/TempPurposeReference(s)
Solvent N-Methylpyrrolidone (NMP)100%Improves solvation over DMF[2][4]
Dimethyl Sulfoxide (DMSO)25% in DMFDisrupts H-bonding[2][4]
Temperature Elevated Coupling50 - 60°CIncreases reaction kinetics[2]
Additives Lithium Chloride (LiCl)0.4 - 0.8 M in DMFChaotropic agent[4][6]
Potassium Thiocyanate (KSCN)4 M in DMFChaotropic agent[4][6]

Table 2: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues

Cocktail NameComposition (TFA/Scavengers)Target Residues / Use CaseReaction TimeReference(s)
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral purpose, good for Trp(Boc)2-3 hours[19]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides with Arg(Pmc/Pbf), Cys(Trt), Met, Trp2-4 hours[20]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄IPrevents Met oxidation3 hours[19]

TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol, DMS = Dimethylsulfide

Visualizations: Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for On-Resin Aggregation

OnResin_Troubleshooting Start Start SPPS Cycle Problem Observe Resin Shrinking or Poor Coupling (Kaiser/TNBS Test) Start->Problem Strategy1 Change Solvent (NMP or DMF/DMSO) Problem->Strategy1 Immediate Action Strategy2 Increase Temperature (50-60°C) Problem->Strategy2 Strategy3 Add Chaotropic Agent (e.g., 0.4M LiCl) Problem->Strategy3 Strategy4 Use Stronger Activator (HATU, PyBOP) Problem->Strategy4 Check Re-test Coupling Strategy1->Check Strategy2->Check Strategy3->Check Strategy4->Check Success Continue Synthesis Check->Success Test Negative Failure Consider Resynthesis with Pseudoproline/Dmb Insertion Check->Failure Test Still Positive

Caption: Troubleshooting workflow for addressing on-resin peptide aggregation during SPPS.

Diagram 2: Mechanism of Aggregation Disruption

Aggregation_Disruption cluster_0 Standard Peptide Chain cluster_1 Structure-Disrupted Chain A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 B3 B3 A3->B3 H-Bond (β-Sheet) Aggregation Peptide Aggregation A4->Aggregation B1 B1 B2 B2 B1->B2 B2->B3 B4 B4 B3->B4 B4->Aggregation C1 C1 C2 C2 C1->C2 Kink C2->Kink Pseudoproline Insertion C3 C3 Kink->C3 C4 C4 C3->C4 Solvation Improved Solvation & Successful Synthesis C4->Solvation D1 D1 D2 D2 D1->D2 D3 D3 D2->D3 D4 D4 D3->D4 D4->Solvation

Caption: How pseudoprolines introduce a backbone "kink" to disrupt β-sheet formation.

References

Preventing racemization during the coupling of Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the coupling of Fmoc-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling, and why is it a concern?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This results in the conversion of the desired L-enantiomer of this compound into a mixture of both L- and D-isomers. The incorporation of the D-isomer leads to the formation of a diastereomeric peptide impurity. These impurities can be difficult to separate from the target peptide and may significantly alter its biological activity, immunogenicity, and overall therapeutic efficacy.

Q2: What is the primary mechanism leading to racemization during peptide synthesis?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid, such as this compound, is activated by a coupling reagent. The planar structure of the oxazolone intermediate allows for the loss of stereochemical information at the alpha-carbon. A secondary mechanism is the direct abstraction of the alpha-proton by a base, which also leads to a planar intermediate and subsequent racemization.[1]

Q3: Which factors influence the extent of racemization during the coupling of this compound?

A3: Several factors can significantly impact the degree of racemization:

  • Coupling Reagent: The choice of coupling reagent is critical. While highly efficient, some onium salt-based reagents (e.g., HBTU, HATU) can promote racemization if not used under optimal conditions.[2]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) and particularly ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC.[3][4]

  • Base: The type and concentration of the base used are critical. Strong, non-sterically hindered bases can increase the rate of racemization by promoting the abstraction of the alpha-proton.[4]

  • Activation Time: Prolonged pre-activation of the Fmoc-amino acid before its addition to the resin can increase the risk of epimerization.[2]

  • Temperature: Elevated temperatures, while sometimes used to improve coupling efficiency (e.g., in microwave-assisted SPPS), can also accelerate the rate of racemization.[5]

  • Solvent: The purity and nature of the solvent can affect reaction kinetics and the propensity for side reactions, including racemization.[4]

Q4: Are there specific amino acids that are more prone to racemization than Lysine?

A4: Yes, some amino acids are particularly susceptible to racemization. Histidine (His) and Cysteine (Cys) are well-known for their high propensity for racemization during coupling.[6] While Lysine is not considered as high-risk as His or Cys, the potential for racemization is still significant and requires careful control of coupling conditions to ensure the synthesis of a high-purity peptide.

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my peptide containing a Lysine residue, suggesting racemization of this compound occurred during coupling.

Potential Cause Recommended Action
Inappropriate Coupling Reagent/Additive Combination If using a carbodiimide like DIC without an additive, switch to a DIC/OxymaPure or DIC/HOBt system. If using an onium salt like HBTU or HATU and still observing racemization, consider switching to a COMU-based reagent or a carbodiimide system with OxymaPure, which are known for very low racemization risk.[2][4]
Base-Induced Racemization If using a strong, non-sterically hindered base like Diisopropylethylamine (DIPEA), consider switching to a more sterically hindered base such as 2,4,6-collidine. Also, ensure you are not using an excess of base.[7]
Prolonged Activation Time Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin. For carbodiimide-based couplings, add the DIC to the mixture of the amino acid and additive immediately before adding to the resin.
Elevated Reaction Temperature If performing the coupling at an elevated temperature, try reducing it to room temperature or even 0°C to slow down the rate of racemization.[5]
Solvent Quality Ensure that the DMF or other solvent used is of high purity and anhydrous, as contaminants can affect the reaction.

Data Presentation

The choice of coupling reagent and additive has a significant impact on the level of racemization. While specific quantitative data for this compound is not extensively published in direct comparative studies, the following table provides a summary of the relative racemization risk based on data from racemization-prone amino acids and general observations in peptide synthesis.

Coupling Reagent/SystemAdditiveRelative Racemization RiskNotes
DIC NoneHighNot recommended for coupling of any amino acid due to the high risk of racemization.[2][4]
DIC HOBtLowA standard and effective combination for suppressing racemization.[3][4]
DIC OxymaPureVery LowHighly recommended for minimizing racemization.[3][4]
HBTU, TBTU, HCTU -Moderate to HighEfficient coupling reagents, but can promote racemization, especially with sensitive amino acids.[2]
HATU -ModerateGenerally considered to have a lower racemization potential than HBTU but still carries a risk.[8]
COMU -Very LowAn Oxyma-based uronium salt with built-in racemization suppression, considered a very safe option.[2]

Disclaimer: The relative racemization risk is based on general principles and data from studies on racemization-prone amino acids. The actual level of racemization can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the incorporation of this compound.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid/additive solution.

    • Immediately add the activated amino acid solution to the washed and deprotected peptide-resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated ("double coupling").

    • Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

After synthesis and cleavage of a model peptide (e.g., Ac-Lys-NH2), the extent of racemization can be determined by chiral HPLC.

Materials:

  • Crude peptide containing the Lysine residue to be analyzed.

  • HPLC system with a chiral column (e.g., a polysaccharide-based chiral stationary phase).

  • Appropriate mobile phase (typically a mixture of hexane/isopropanol or an aqueous/organic mixture with a chiral selector-compatible buffer).

  • Reference standards for the L-L and L-D diastereomers of the model peptide (if available).

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in the mobile phase or a suitable solvent at a known concentration.

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the separation using an isocratic or gradient elution method optimized for the separation of the diastereomers.

  • Data Analysis:

    • Identify the peaks corresponding to the desired (L-L) and the undesired (L-D) diastereomers based on retention times (if standards are available) or by collecting and analyzing the fractions.

    • Calculate the percentage of the D-isomer by integrating the peak areas: % D-isomer = [Area(L-D peak) / (Area(L-L peak) + Area(L-D peak))] x 100

Visualizations

Racemization_Prevention_Workflow cluster_Coupling_Strategy Coupling Strategy Selection cluster_Reaction_Conditions Reaction Condition Optimization cluster_Outcome Desired Outcome Coupling_Reagent Coupling Reagent Selection Minimized_Racemization Minimized Racemization (<1% D-isomer) Coupling_Reagent->Minimized_Racemization e.g., DIC, COMU Additives Use of Racemization Suppressing Additives Additives->Minimized_Racemization e.g., OxymaPure, HOBt Base Choice of Base Base->Minimized_Racemization e.g., Collidine Temperature Lower Reaction Temperature Temperature->Minimized_Racemization Activation_Time Minimize Pre-activation Time Activation_Time->Minimized_Racemization High_Purity_Peptide High Purity Peptide Minimized_Racemization->High_Purity_Peptide

Caption: Workflow for minimizing racemization during this compound coupling.

Racemization_Mechanism Fmoc_Lys Fmoc-L-Lys(Boc)-OH Activation Activation with Coupling Reagent Fmoc_Lys->Activation Activated_Ester Activated Ester (Reactive Intermediate) Activation->Activated_Ester Oxazolone_Formation Oxazolone Formation (Key Racemization Pathway) Activated_Ester->Oxazolone_Formation Base-catalyzed cyclization L_Peptide Desired L-Peptide Activated_Ester->L_Peptide Direct Aminolysis (Desired Pathway) Planar_Intermediate Planar, Achiral Intermediate Oxazolone_Formation->Planar_Intermediate Proton abstraction Planar_Intermediate->L_Peptide Attack from one face D_Peptide Undesired D-Peptide (Racemized Product) Planar_Intermediate->D_Peptide Attack from opposite face Amine_Attack Nucleophilic Attack by Peptide-Resin Additives Additives (HOBt, Oxyma) Additives->Activated_Ester Forms stable active ester, suppresses oxazolone formation

Caption: Mechanism of racemization via oxazolone formation and its suppression.

References

Technical Support Center: HPLC Purification of Peptides Synthesized with Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the HPLC purification of synthetic peptides containing the Fmoc-Lys(Boc)-OH building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common challenges encountered when purifying peptides containing this compound?

The primary challenges stem from the physicochemical properties of the peptide and potential side reactions during synthesis. Key issues include:

  • Poor Peak Shape (Tailing or Broadening): This is often the most frequent problem, leading to reduced resolution and inaccurate quantification.[1][2][3] Causes can range from secondary interactions with the column to sample overload.[4]

  • Presence of Complex Impurities: Crude synthetic peptides are mixtures containing the target peptide alongside deletion sequences, truncated peptides, and byproducts from protecting groups and scavengers.[5]

  • Poor Solubility: Peptides, especially those with hydrophobic residues or protecting groups like Boc, may have poor solubility in the initial aqueous mobile phase, leading to precipitation or carryover.[6][7]

  • Incomplete Deprotection: Residual Boc groups on the lysine side chain or other protecting groups can lead to impurities that are difficult to separate from the target peptide.[6][8]

Q2: My chromatogram shows significant peak tailing for my Lys(Boc)-containing peptide. What are the likely causes and solutions?

Peak tailing is a common issue that can compromise purity and yield.[2][3] Here’s a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic residues like lysine, causing tailing.[9]

    • Solution: Ensure your mobile phase contains 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent and masks the silanol groups, improving peak symmetry.[5][6] Consider using a high-purity, end-capped silica column to minimize available silanols.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4]

    • Solution: Reduce the injection volume or dilute your sample.[4]

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause band broadening.[1][9]

    • Solution: Use tubing with a narrow internal diameter and minimize its length.[9]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your peptide, it can lead to inconsistent ionization and poor peak shape.[9][10]

    • Solution: Maintain a low pH (around 2-3) by using TFA to ensure consistent protonation of acidic and basic groups.[4][11]

Q3: I'm observing multiple peaks in my chromatogram. How can I identify them and improve the separation?

Multiple peaks indicate a heterogeneous sample. A combination of mass spectrometry and chromatographic optimization is essential for identification and resolution.[8]

  • Peak Identification:

    • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of each peak.[8][12] This will help you identify the target peptide, deletion sequences (mass difference corresponding to an amino acid), or incompletely deprotected peptides (e.g., target peptide +100 Da for a remaining Boc group).[8]

  • Improving Separation:

    • Optimize the Gradient: A shallow gradient (e.g., 0.5-1% increase in Buffer B per minute) provides more time for separation and can resolve closely eluting peaks.[8]

    • Change Column Chemistry: If using a standard C18 column for a very hydrophobic peptide, consider a less retentive phase like C8 or C4.[6]

    • Adjust Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.[6]

Q4: My peptide has poor solubility in the HPLC mobile phase. What can I do?

Poor solubility is a common issue, especially for hydrophobic peptides.[6][7]

  • Sample Solvent: Dissolve the crude peptide in a stronger solvent like DMSO, DMF, or isopropanol first, then dilute it with the initial mobile phase (e.g., Buffer A).[6][8]

  • Increase Organic Content at Injection: If the peptide precipitates upon injection, ensure the initial mobile phase conditions have a slightly higher percentage of organic solvent (Buffer B), but not so high that the peptide elutes in the void volume.

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 30-60°C) can improve solubility and reduce peptide aggregation.[6][13]

Q5: Can the Boc group on the lysine side chain be prematurely cleaved during HPLC purification?

The Boc group is generally stable to the mildly acidic conditions of standard reversed-phase HPLC using 0.1% TFA in water/acetonitrile.[14] It is designed to be removed by stronger acid conditions, typically neat TFA or a TFA-containing cleavage cocktail.[14] However, prolonged exposure to acidic mobile phases, especially at elevated temperatures, could potentially lead to some degradation.[6] If you suspect this, analyzing your fractions by mass spectrometry is the best way to confirm.[6]

Experimental Protocols & Data

Protocol 1: General RP-HPLC Purification of a Lys(Boc) Peptide

This protocol provides a general workflow for purifying a synthetic peptide containing this compound after cleavage from the resin.

  • Crude Peptide Preparation:

    • After synthesis and cleavage, precipitate the crude peptide using cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the peptide pellet under vacuum to remove residual ether.

  • Buffer Preparation: [8]

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter both buffers through a 0.45 µm filter to remove particulates.[15]

  • Sample Preparation: [8]

    • Dissolve the dried crude peptide in a minimal volume of a suitable solvent. Start with Buffer A.

    • If solubility is poor, add small amounts of Buffer B, DMSO, or acetic acid until the peptide dissolves.[8]

    • Filter the sample through a 0.45 µm syringe filter before injection.[15]

  • HPLC Method:

    • Column: A reversed-phase C18 column is a common starting point.[16]

    • Equilibration: Equilibrate the column with your starting mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B) for at least 5-10 minutes.[15][17]

    • Injection: Inject the filtered sample onto the column.

    • Gradient Elution: Run a scouting gradient to determine the approximate elution time of your peptide (e.g., 5% to 95% Buffer B over 40 minutes).[5][8]

    • Detection: Monitor the elution at 220 nm for the peptide backbone and 280 nm if your peptide contains aromatic residues like Trp or Tyr.[8]

    • Fraction Collection: Collect fractions corresponding to the major peaks.[8]

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide.[8][12]

    • Pool the pure fractions.

    • Freeze-dry (lyophilize) the pooled fractions to obtain the final purified peptide.[8]

Data Tables: HPLC Purification Parameters

Table 1: Typical HPLC Columns for Peptide Purification

Column TypeStationary PhaseParticle Size (µm)Pore Size (Å)Common Use Case
AnalyticalC183 - 5100 - 300Purity analysis, method development
Semi-preparativeC18, C85 - 10100 - 300Purification of 1-100 mg of peptide
PreparativeC18, C8, C410 - 20100 - 300Large-scale purification (>100 mg)

Table 2: Example HPLC Gradients for Peptide Purification

Gradient TypeTime (min)% Buffer A (0.1% TFA in H₂O)% Buffer B (0.1% TFA in ACN)Purpose
Scouting Gradient 0955Initial analysis of crude peptide
40595
45595
50955Re-equilibration
Optimized Gradient 08020Purification based on scouting run
(for a peptide eluting at ~35% ACN)305050Shallow gradient for better resolution
35595Column wash
40955Re-equilibration

Visual Guides

HPLC_Purification_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_prep Sample Preparation cluster_hplc HPLC Purification & Analysis cluster_final Final Product SPPS Solid-Phase Synthesis (this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Dissolution Dissolution & Filtration Precipitation->Dissolution Scouting Analytical HPLC (Scouting Gradient) Dissolution->Scouting Prep Preparative HPLC (Optimized Gradient) Scouting->Prep Analysis Fraction Analysis (HPLC & MS) Prep->Analysis Pooling Pooling Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Final Lyophilization->Final Pure Peptide

Caption: General workflow for the purification of synthetic peptides.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed CheckTFA Is 0.1% TFA in Mobile Phase? Start->CheckTFA CheckLoad Is Sample Concentration High? CheckTFA->CheckLoad Yes Sol_AddTFA Solution: Add 0.1% TFA to both Buffer A and B. CheckTFA->Sol_AddTFA No CheckColumn Is Column Old or Not End-Capped? CheckLoad->CheckColumn No Sol_Dilute Solution: Reduce injection volume or dilute the sample. CheckLoad->Sol_Dilute Yes CheckpH Is Mobile Phase pH Controlled (pH 2-3)? CheckColumn->CheckpH No Sol_ReplaceColumn Solution: Replace with a new, high-purity, end-capped column. CheckColumn->Sol_ReplaceColumn Yes Sol_CheckpH Solution: Ensure proper TFA concentration to maintain low pH. CheckpH->Sol_CheckpH No End Peak Shape Improved CheckpH->End Yes Sol_AddTFA->End Sol_Dilute->End Sol_ReplaceColumn->End Sol_CheckpH->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Impact of scavengers on the final cleavage of peptides with Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the final cleavage of peptides containing Fmoc-Lys(Boc)-OH.

Troubleshooting Guide

This guide addresses specific problems that may arise during the final cleavage and deprotection of peptides containing lysine with a Boc side-chain protecting group.

Issue Possible Cause Recommended Solution
Observation of unexpected peaks in HPLC/LC-MS after cleavage, suggesting side product formation. Alkylation of sensitive amino acid residues (if present) by the tert-butyl cation generated from the Boc group of Lys(Boc).[1][2]Incorporate a scavenger or a scavenger cocktail into the trifluoroacetic acid (TFA) cleavage reagent. The choice of scavenger depends on the other amino acid residues present in your peptide.[1]
Low peptide yield after cleavage and precipitation. Incomplete Cleavage: Insufficient TFA concentration or cleavage time. Peptide Re-attachment to Resin: Cations generated from the resin linker can react with the cleaved peptide.[3][4]- Ensure a TFA concentration of at least 90-95%.[5][6] - Increase cleavage time to 2-4 hours.[1][7] - Ensure an adequate concentration of scavengers, particularly triisopropylsilane (TIS), in the cleavage cocktail to quench linker-derived cations.[3][4]
Presence of a mass corresponding to the peptide +56 Da. Incomplete removal of the Boc protecting group from the lysine side chain, or reattachment of the tert-butyl cation to a nucleophilic residue.[8]- Extend the cleavage duration. - Utilize a scavenger cocktail effective at trapping tert-butyl cations, such as one containing TIS.[3]
Incomplete removal of other side-chain protecting groups (e.g., from Arg(Pbf), Asn(Trt)). Some protecting groups are more acid-labile than others and may require longer cleavage times.[3][7]Extend the cleavage duration and monitor the deprotection process by HPLC. For particularly difficult sequences, a stronger acid cocktail or repeated cleavage may be necessary.[3][9]
Oxidation of sensitive residues like Methionine or Tryptophan (if present). Exposure to air during the cleavage process.Degas the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[4] Include scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to protect against oxidation.[8][10]

Frequently Asked Questions (FAQs)

Q1: Why are scavengers necessary during the final cleavage of a peptide containing this compound?

A1: During the final cleavage step with Trifluoroacetic Acid (TFA), the Boc (tert-butyloxycarbonyl) protecting group on the lysine side chain is removed, generating a highly reactive tert-butyl cation.[1][11] This carbocation can irreversibly modify other nucleophilic amino acid residues within your peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[1][3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive cations, preventing these side reactions and ensuring a higher purity of the crude peptide.[1][4][12]

Q2: My peptide only contains Lys(Boc) and no other sensitive residues. Do I still need scavengers?

A2: Yes, it is still highly recommended. Even in the absence of other sensitive residues, cations can be generated from the cleavage of the peptide from the resin linker itself.[3] These resin-derived cations can also lead to side reactions or re-attachment of the peptide to the resin.[3] A simple scavenger cocktail like 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is generally effective for most sequences and helps to suppress these side reactions.[3][5]

Q3: What are the most common scavengers and what are their specific roles?

A3: The choice of scavenger is dictated by the amino acid composition of your peptide. Here is a summary of common scavengers and their primary targets:

ScavengerTarget/Purpose
Triisopropylsilane (TIS) A very effective scavenger for trityl (Trt) and tert-butyl (tBu) cations.[3][4]
Water Acts as a scavenger for tert-butyl cations and helps to hydrolyze the ester linkage to the resin.[4][5][13]
1,2-Ethanedithiol (EDT) An excellent scavenger for t-butyl cations and particularly useful for protecting Trp and Cys residues.[3][4] It is, however, known for its strong, unpleasant odor.
Thioanisole Often used to protect Trp residues and can accelerate the removal of Arg(Mtr/Pmc/Pbf) protecting groups.[2][3][4]
Phenol Can be used to scavenge various carbocations and is thought to offer some protection to Tyr and Trp residues.[3][4]
Dithiothreitol (DTT) A less odorous alternative to EDT for protecting Cys and Met residues.[4][8]

Q4: What is a good starting cleavage cocktail for a peptide containing this compound?

A4: A widely used and effective general-purpose cleavage cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[3][5] This mixture is suitable for most peptides, especially those that do not contain multiple sensitive residues like Cys, Met, or Trp. For peptides containing these sensitive amino acids, more complex cocktails are recommended.

Q5: How do I choose the right scavenger cocktail for my specific peptide sequence?

A5: The selection should be tailored to the sensitive amino acids present in your peptide. The following table provides a general guideline:

Sensitive Amino Acid(s) in PeptideRecommended Scavenger(s) in TFARationale
None, or only Lys(Boc)TIS, WaterGeneral purpose scavenging of tert-butyl and resin-derived cations.[3][5]
Tryptophan (Trp)TIS, Water, EDT or ThioanisoleProtects the indole ring from alkylation.[1][4]
Methionine (Met)TIS, Water, ThioanisolePrevents S-alkylation of the thioether side chain.[1]
Cysteine (Cys)TIS, Water, EDT or DTTPrevents alkylation of the free thiol group.[1][10]
Multiple sensitive residues (Trp, Met, Cys, Arg)Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, broad-spectrum cocktail for complex peptides.[3][6]

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide Containing this compound

This protocol is suitable for a peptide synthesized on a Wang or Rink Amide resin.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

    • Thoroughly wash the peptide-resin with dichloromethane (DCM) and methanol to remove any residual DMF, then dry the resin under high vacuum for at least 3 hours.[9][12]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.[14]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.[14]

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[14]

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation A Dry Peptide-Resin C Combine Resin and Cocktail A->C B Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) B->C D Incubate 2-3 hours at Room Temperature C->D E Filter to Separate Resin D->E F Precipitate Peptide in Cold Ether E->F G Centrifuge and Wash F->G H Dry Crude Peptide G->H I I H->I Analysis (HPLC/MS)

Caption: General workflow for peptide cleavage and deprotection.

Mechanism of Scavenger Action

G cluster_cleavage Boc Deprotection (TFA) cluster_scavenging Scavenging Pathway (Desired) cluster_side_reaction Side Reaction (Undesired) LysBoc Lys(Boc) Side Chain tBuCation tert-Butyl Cation (+C(CH3)3) (Reactive) LysBoc->tBuCation TFA Scavenger Scavenger (e.g., TIS, H2O) tBuCation->Scavenger SensitiveResidue Sensitive Residue (e.g., Trp, Met) tBuCation->SensitiveResidue Trapped Trapped Cation (Stable Byproduct) Scavenger->Trapped AlkylatedPeptide Alkylated Peptide (Side Product) SensitiveResidue->AlkylatedPeptide

Caption: Mechanism of carbocation scavenging to prevent side reactions.

References

Validation & Comparative

A Comparative Guide to Fmoc-Lys(Boc)-OH and Fmoc-Lys(Mtt)-OH in Orthogonal Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to the successful construction of complex peptides.[1] For lysine, a frequently modified residue, the choice of side-chain protection is critical. This guide provides a detailed comparison of two commonly used derivatives, Fmoc-Lys(Boc)-OH and Fmoc-Lys(Mtt)-OH, to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic needs.

The Principle of Orthogonal Protection

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1][2] This allows for the selective deprotection of one functional group while others remain intact, enabling site-specific modifications such as branching, cyclization, or conjugation.[1][3] The Fmoc/tBu strategy is a cornerstone of modern SPPS, where the Nα-Fmoc group is removed by a base (e.g., piperidine), and side-chain protecting groups like tert-butyl (tBu) are removed by a strong acid (e.g., trifluoroacetic acid, TFA).[2][4]

This compound is the standard derivative used in this strategy.[5][6] The ε-amino group of lysine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc removal but is cleaved during the final acidolytic cleavage of the peptide from the resin.[6][7]

Fmoc-Lys(Mtt)-OH , on the other hand, utilizes a 4-methyltrityl (Mtt) group to protect the lysine side chain.[8] The Mtt group is highly acid-labile and can be removed under very mild acidic conditions that do not affect the Boc or tBu groups, nor do they cleave the peptide from most acid-sensitive resins.[8][9] This property makes Fmoc-Lys(Mtt)-OH ideal for on-resin side-chain modifications.[10][11]

Comparative Analysis: Boc vs. Mtt Side-Chain Protection

The primary distinction between these two derivatives lies in the lability of the side-chain protecting group, which dictates their applications in peptide synthesis.

FeatureThis compoundFmoc-Lys(Mtt)-OH
Side-Chain Protecting Group Boc (tert-butyloxycarbonyl)Mtt (4-methyltrityl)
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Deprotection Strong acid (e.g., 95% TFA)[5][6]Very mild acid (e.g., 1% TFA in DCM, or HFIP cocktails)[9][12]
Orthogonality Orthogonal to Fmoc. Cleaved simultaneously with other tBu-based groups and the resin linker during final cleavage.[7]Fully orthogonal to both Fmoc and tBu/Boc groups. Allows for selective on-resin deprotection.[12][13]
Primary Application Standard incorporation of lysine in linear peptides via Fmoc-SPPS.[5][14]Synthesis of branched or cyclic peptides, and site-specific side-chain modifications (e.g., labeling, conjugation).[8][10][11]
Stability Boc group is stable through multiple Fmoc deprotection cycles with piperidine.[6]Mtt group is stable to piperidine but requires careful handling due to its high acid sensitivity.[10]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS and Final Cleavage of a Peptide Containing Lys(Boc)

This protocol outlines the final step of cleaving a peptide synthesized using this compound from the solid support, which simultaneously removes the Boc side-chain protection.

  • Resin Preparation: Following the final Fmoc deprotection and washing steps, dry the peptidyl-resin under vacuum for 1-2 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin) in a reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify using reverse-phase HPLC.

Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)

This protocol describes the selective removal of the Mtt group from a lysine side chain while the peptide remains attached to the resin and other acid-labile groups (like Boc/tBu) are preserved.

  • Resin Preparation: Swell the peptidyl-resin containing the Fmoc-Lys(Mtt)-OH residue in dichloromethane (DCM).

  • Mtt Deprotection Solution: Prepare a solution of 1% TFA in DCM. To minimize side reactions, scavengers like 1-5% TIS or methanol can be included.[15] Alternatively, a cocktail of Hexafluoroisopropanol (HFIP) in DCM can be used for even milder conditions.[12]

  • Deprotection Reaction: Treat the resin with the deprotection solution (e.g., 10 mL per 100 mg of resin) for 2-minute intervals. Repeat this process 5-10 times, collecting the filtrate after each treatment. The appearance of a yellow-orange color indicates the release of the Mtt cation.

  • Washing: After the final deprotection step, wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in DMF, and finally with DMF and DCM to remove residual reagents.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Mtt group.

  • Further Synthesis: The now-free ε-amino group of lysine is available for on-resin modification, such as coupling to another amino acid, a fatty acid, or a fluorescent label.

Visualizing Orthogonal Strategies

The following diagrams illustrate the logical workflows for utilizing this compound and Fmoc-Lys(Mtt)-OH in peptide synthesis.

cluster_0 This compound Workflow Start Start Fmoc_SPPS Fmoc-SPPS Cycles (Piperidine Deprotection) Start->Fmoc_SPPS Incorporate This compound Final_Cleavage Final Cleavage (e.g., 95% TFA) Fmoc_SPPS->Final_Cleavage Peptide chain complete Result Linear Peptide (All groups deprotected) Final_Cleavage->Result Cleaves from resin Removes Boc & tBu groups

Caption: Standard workflow for this compound in linear peptide synthesis.

cluster_1 Fmoc-Lys(Mtt)-OH Workflow for Branched Peptides Start_Mtt Start Fmoc_SPPS_Mtt Fmoc-SPPS Cycles (Piperidine Deprotection) Start_Mtt->Fmoc_SPPS_Mtt Incorporate Fmoc-Lys(Mtt)-OH Selective_Deprotection Selective Mtt Removal (e.g., 1% TFA in DCM) Fmoc_SPPS_Mtt->Selective_Deprotection Main chain complete On_Resin_Modification On-Resin Side-Chain Modification / Elongation Selective_Deprotection->On_Resin_Modification Exposes ε-NH2 Final_Cleavage_Mtt Final Cleavage (e.g., 95% TFA) On_Resin_Modification->Final_Cleavage_Mtt Modification complete Result_Mtt Modified/Branched Peptide (All groups deprotected) Final_Cleavage_Mtt->Result_Mtt Cleaves from resin Removes Boc & tBu groups

Caption: Orthogonal strategy using Fmoc-Lys(Mtt)-OH for on-resin modification.

Conclusion

The choice between this compound and Fmoc-Lys(Mtt)-OH is dictated entirely by the synthetic goal.

  • This compound is the robust, cost-effective, and standard choice for the routine synthesis of linear peptides where no side-chain modification of lysine is required.[5] Its deprotection occurs concurrently with the final cleavage step, simplifying the overall workflow.[6]

  • Fmoc-Lys(Mtt)-OH is an essential and powerful tool for advanced peptide synthesis.[8] Its key feature—the selective on-resin removal of the Mtt group under exceptionally mild acidic conditions—opens the door to a vast array of complex architectures, including branched peptides, cyclic peptides, and peptides conjugated to dyes, lipids, or other molecules.[10][12] While more expensive and requiring an additional synthetic step for its removal, the versatility it affords is indispensable for creating novel peptide-based therapeutics and research tools.

References

A Comparative Guide to Fmoc-Lys(Boc)-OH and Fmoc-Lys(Alloc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, target peptides. For the incorporation of lysine, a frequently occurring and functionally important amino acid, the choice of side-chain protection significantly influences the synthetic strategy and the potential for subsequent modifications. This guide provides an objective comparison of two commonly used lysine derivatives: Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) and Nα-Fmoc-Nε-Alloc-L-lysine (Fmoc-Lys(Alloc)-OH), supported by experimental data and detailed protocols.

Introduction to Orthogonal Protection in Fmoc-SPPS

Fmoc-based SPPS relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids. The side chains of trifunctional amino acids are protected by groups that are stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be cleaved under different conditions. This principle of differential lability is known as orthogonality.

This compound is the standard choice for incorporating lysine in routine peptide synthesis. The tert-butyloxycarbonyl (Boc) group protecting the ε-amino group of the lysine side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][2][3]

Fmoc-Lys(Alloc)-OH , on the other hand, offers an additional layer of orthogonality. The allyloxycarbonyl (Alloc) protecting group is stable to both the basic conditions for Fmoc removal and the acidic conditions used for Boc/tBu group removal.[4] It can be selectively removed under mild, neutral conditions using a palladium(0) catalyst.[4] This unique property allows for the selective deprotection and modification of the lysine side chain while the peptide is still attached to the solid support, enabling the synthesis of complex peptides, such as branched or cyclic peptides, and the site-specific attachment of labels or other molecules.

Performance Comparison: this compound vs. Fmoc-Lys(Alloc)-OH

The choice between this compound and Fmoc-Lys(Alloc)-OH hinges on the specific requirements of the peptide synthesis.

FeatureThis compoundFmoc-Lys(Alloc)-OH
Primary Application Routine incorporation of lysineSite-specific modification, synthesis of branched/cyclic peptides
Orthogonality Orthogonal to Fmoc groupOrthogonal to both Fmoc and Boc/tBu groups
Side-Chain Deprotection Strong acid (TFA), concurrent with final cleavagePalladium(0) catalyst, on-resin, selective
Potential Side Reactions Alkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cations during TFA cleavage.[5][6][7]Palladium catalyst can be poisoned. Potential for incomplete deprotection or side reactions if not performed under inert atmosphere.[8][9]
Purity & Yield Generally high for linear peptides. Purity can be affected by side reactions during TFA cleavage.High purity (>98%) can be achieved with optimized deprotection protocols.[8][9] Overall yield may be slightly lower due to the additional on-resin deprotection and washing steps.
Cost & Complexity Lower cost, simpler workflow.Higher cost of the amino acid derivative and catalyst. More complex workflow due to the additional deprotection step.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc group from a lysine residue on a peptide-resin using a palladium(0) catalyst.

Materials:

  • Peptide-resin containing Fmoc-Lys(Alloc)-OH

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin in DCM in the reaction vessel.

  • Drain the DCM.

  • Under an inert atmosphere, prepare the deprotection solution in a separate flask: dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

  • Add phenylsilane (20 equivalents) to the palladium solution.[10]

  • Add the deprotection solution to the resin.

  • Gently agitate the resin suspension under the inert atmosphere for 20-30 minutes at room temperature.[11]

  • Drain the reaction mixture.

  • Repeat the deprotection step (steps 5-7) one more time to ensure complete removal of the Alloc group.[10]

  • Wash the resin extensively to remove the catalyst and scavenger:

    • DCM (5 times)

    • DMF (3 times)

    • DCM (5 times)

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: Global Deprotection of Boc and other Acid-Labile Groups

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Boc group from lysine and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin with Boc-protected lysine and other acid-labile protecting groups

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Cleavage vessel

  • Centrifuge

Procedure:

  • Place the dry peptide-resin in the cleavage vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolate the peptide precipitate by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry the peptide under vacuum.

Mandatory Visualizations

cluster_SPPS Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HATU) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Side-Chain Deprotection Repeat->Final_Cleavage Synthesis Complete cluster_Boc This compound Strategy cluster_Alloc Fmoc-Lys(Alloc)-OH Strategy Lysine Fmoc-Lys(PG)-OH α-NH-Fmoc ε-NH-PG Boc_Deprotection Boc Deprotection (TFA) Lysine_Boc This compound α-NH-Fmoc ε-NH-Boc Lysine_Boc->Boc_Deprotection Final Cleavage Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) Modification On-Resin Modification Alloc_Deprotection->Modification Lysine_Alloc Fmoc-Lys(Alloc)-OH α-NH-Fmoc ε-NH-Alloc Lysine_Alloc->Alloc_Deprotection Selective Removal cluster_alloc_deprotection On-Resin Alloc Deprotection Workflow Resin_Alloc Peptide-Resin with Lys(Alloc) Swell Swell Resin (DCM) Resin_Alloc->Swell Prepare_Reagent Prepare Deprotection Reagent (Pd(PPh₃)₄ + PhSiH₃ in DCM) under Inert Atmosphere Swell->Prepare_Reagent React Add Reagent & React (20-30 min) Swell->React Prepare_Reagent->React Wash Extensive Washing (DCM, DMF) React->Wash Deprotected_Resin Peptide-Resin with free Lys ε-NH₂ Wash->Deprotected_Resin

References

A Comparative Guide to Fmoc-Lys(Boc)-OH and Fmoc-Lys(Dde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lysine Protecting Group Strategies for Specific Applications

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acid side chains is a critical determinant of the success and efficiency of synthesizing complex peptides. For the incorporation of lysine, two frequently utilized derivatives are Fmoc-Lys(Boc)-OH and Fmoc-Lys(Dde)-OH. While both serve to protect the ε-amino group of lysine, their distinct deprotection chemistries offer unique advantages for different synthetic strategies. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific application.

Core Chemical Differences and Strategic Implications

The fundamental difference between this compound and Fmoc-Lys(Dde)-OH lies in the nature of the side-chain protecting groups and their respective deprotection conditions. The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is cleaved under mildly basic conditions using hydrazine or hydroxylamine. This orthogonality to the acid-labile and standard base-labile (for Fmoc removal) conditions is the cornerstone of Fmoc-Lys(Dde)-OH's utility in advanced peptide synthesis.

This compound is the workhorse for routine peptide synthesis where the lysine side chain does not require modification during the synthetic process. Its Boc group is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group, ensuring the integrity of the lysine side chain throughout peptide elongation. The Boc group is then efficiently removed during the final cleavage of the peptide from the resin with TFA.[1][2]

Fmoc-Lys(Dde)-OH , on the other hand, is the reagent of choice for applications requiring selective on-resin modification of the lysine side chain.[2][3][4] The ability to deprotect the Dde group while the peptide remains attached to the solid support and other protecting groups are intact opens up possibilities for the synthesis of branched peptides, cyclic peptides, and the site-specific conjugation of molecules such as fluorophores, biotin, or polyethylene glycol (PEG).[3][5]

Quantitative Performance Comparison

While direct head-to-head quantitative comparisons in identical peptide sequences are scarce in published literature, we can compile representative data from various studies to illustrate the performance of each derivative.

ParameterThis compoundFmoc-Lys(Dde)-OHSource(s)
Typical Purity (Crude Peptide) ≥99% (for the amino acid derivative)≥99% (for the amino acid derivative)[1][4][6]
Deprotection Yield Generally quantitative with standard TFA cleavage protocols.High yields reported with both hydrazine and hydroxylamine methods. Specific yields are sequence and protocol dependent.[7][8][9]
Key Side Reactions Potential for t-butylation of sensitive residues (e.g., Trp, Met) during TFA cleavage if scavengers are not used.Dde group migration to unprotected amines, particularly in the presence of piperidine.[10]

Applications and Strategic Advantages

The choice between this compound and Fmoc-Lys(Dde)-OH is dictated by the intended application.

Advantages of this compound:
  • Simplicity and Reliability: Ideal for the straightforward synthesis of linear peptides where the lysine side chain remains unmodified.

  • Cost-Effectiveness: Generally more economical for routine peptide synthesis.

  • Robustness: The Boc group is highly stable under the standard conditions of Fmoc-based SPPS.

Advantages of Fmoc-Lys(Dde)-OH for Specific Applications:
  • Orthogonal Deprotection: The key advantage, allowing for selective removal of the Dde group on-resin.[3][4]

  • Synthesis of Branched Peptides: Enables the growth of a second peptide chain from the lysine side chain. A study on the synthesis of a histone H2B fragment conjugated to a ubiquitin fragment using Fmoc-Lys(ivDde)-OH (a more sterically hindered and stable version of Dde) reported a purity of 75% for the final branched peptide.[11]

  • Cyclic Peptides: Facilitates on-resin head-to-side-chain or side-chain-to-side-chain cyclization.

  • Site-Specific Labeling: Allows for the attachment of various molecules to a specific lysine residue. A study on the synthesis of biotin-labeled peptides found that using Fmoc-Lys(Dde)-OH generally gave the highest yields.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection (from this compound)

This protocol describes the final cleavage and deprotection of a peptide synthesized using this compound from a Wang resin.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) for peptides containing sensitive residues)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Drain the DCM from the resin and add the cleavage cocktail.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Protocol 2: On-Resin Dde Deprotection with Hydrazine

This protocol details the selective removal of the Dde protecting group from a lysine side chain on a resin-bound peptide.

Materials:

  • Peptide-resin containing a Lys(Dde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin and add the 2% hydrazine solution.

  • Agitate the mixture at room temperature for 3-10 minutes. Repeat this step 2-3 times for complete deprotection.[8][12]

  • Wash the resin thoroughly with DMF to remove residual hydrazine and the deprotection byproducts.

  • The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.

Note: As hydrazine can also remove the N-terminal Fmoc group, it is often necessary to protect the N-terminus with a Boc group prior to Dde deprotection if further chain elongation is not desired.[12]

Protocol 3: On-Resin Dde Deprotection with Hydroxylamine

This protocol provides an alternative, milder method for Dde removal that is compatible with the Fmoc group.[9][12]

Materials:

  • Peptide-resin with a Lys(Dde) residue

  • N-Methyl-2-pyrrolidone (NMP) or DMF

  • Hydroxylamine hydrochloride

  • Imidazole

Procedure:

  • Swell the peptide-resin in NMP or DMF.

  • Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP or a mixture of NMP and DCM. A common condition is 1.8 mM hydroxylamine hydrochloride and 1.4 mM imidazole.[9]

  • Drain the solvent from the resin and add the deprotection solution.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Wash the resin thoroughly with DMF.

  • The resin is now ready for the subsequent on-resin modification.

Visualizing the Workflow: Selective Deprotection of Fmoc-Lys(Dde)-OH

The following diagram illustrates the strategic workflow for utilizing Fmoc-Lys(Dde)-OH for on-resin side-chain modification.

selective_deprotection start Peptide Chain Elongation (Fmoc-SPPS) lys_dde Incorporate Fmoc-Lys(Dde)-OH start->lys_dde deprotect_dde Selective Dde Deprotection (e.g., 2% Hydrazine/DMF) lys_dde->deprotect_dde modify_lys On-Resin Modification of Lysine Side Chain deprotect_dde->modify_lys final_cleavage Final Cleavage and Deprotection modify_lys->final_cleavage modified_peptide Purified Modified Peptide final_cleavage->modified_peptide

Workflow for On-Resin Lysine Modification.

Logical Relationship of Protecting Group Removal

The orthogonality of the protecting groups is key to the successful application of Fmoc-Lys(Dde)-OH. The following diagram illustrates the distinct conditions required for the removal of each protecting group.

protecting_groups peptide Peptide-Resin N-α-Fmoc ε-NH-Dde Other side-chain PGs (e.g., tBu) fmoc_removal Fmoc Removal (Piperidine/DMF) peptide:fmoc->fmoc_removal Base Labile dde_removal Dde Removal (Hydrazine or Hydroxylamine) peptide:lys->dde_removal Hydrazine/ Hydroxylamine Labile final_cleavage Final Cleavage & Global Deprotection (TFA Cocktail) peptide:sidechains->final_cleavage Acid Labile

Orthogonal Deprotection Strategies.

Conclusion

References

A Comparative Guide to the Purity Analysis of Fmoc-Lys(Boc)-OH by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of amino acid derivatives is a critical parameter in the synthesis of peptides for research and therapeutic applications. For Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a cornerstone building block in solid-phase peptide synthesis (SPPS), ensuring high purity is paramount to achieving the desired peptide sequence and minimizing downstream purification challenges. This guide provides an objective comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a derivative of the amino acid lysine with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its ε-amino group protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to modern peptide synthesis. Impurities in this starting material can lead to the incorporation of incorrect amino acids, truncated peptide sequences, and the generation of hard-to-remove side products, ultimately impacting the yield and biological activity of the final peptide. Therefore, robust analytical methods to verify the purity of this compound are essential. Typically, a purity of ≥99% is expected for this reagent.[1]

This guide will delve into the experimental protocols for both HPLC and quantitative NMR (qNMR), present a comparative analysis of their performance, and discuss the common impurities that can be encountered.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most widely adopted method for assessing the purity of Fmoc-amino acids due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the standard technique, separating the analyte from its impurities based on differences in their hydrophobicity.

Experimental Protocol: RP-HPLC

Objective: To determine the chemical purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm or 265 nm (due to the Fmoc group)

    • Gradient Elution: A typical gradient starts with a lower percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. An example gradient is shown in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
35955
  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis of this compound

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve this compound (1 mg/mL) hplc_system Inject Sample onto C18 Column prep_sample->hplc_system prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) prep_mobile->hplc_system gradient Run Gradient Elution hplc_system->gradient detection UV Detection (254 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately weigh This compound dissolve Dissolve both in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum (with appropriate d1 and ns) dissolve->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Internal Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity (%) integrate_signals->calculate_purity

References

A Researcher's Guide to Mass Spectrometry of Peptides Containing Fmoc-Lys(Boc)-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical decision that significantly influences the yield, purity, and subsequent analysis of the final peptide product. Fmoc-Lys(Boc)-OH is the most widely used derivative for incorporating lysine residues due to its compatibility with the popular Fmoc-based synthesis strategy. However, a comprehensive understanding of its performance in mass spectrometry, the gold-standard for peptide characterization, and a clear comparison with available alternatives are essential for informed decision-making in peptide design and production.

This guide provides an objective comparison of the mass spectrometry characterization of peptides containing this compound with those containing other common lysine-protecting groups. We will delve into the expected performance characteristics, supported by established principles of mass spectrometry, and provide detailed experimental protocols to aid in the practical application of these techniques.

Performance Comparison of Lysine Protecting Groups in Mass Spectrometry

The choice of a side-chain protecting group for lysine can influence several aspects of mass spectrometry analysis, including ionization efficiency, fragmentation patterns, and the potential for side reactions. While this compound is the standard, several other derivatives offer orthogonal deprotection strategies that can be advantageous in specific synthetic schemes, such as the synthesis of branched or cyclic peptides.

The following table summarizes the key characteristics and expected mass spectrometry performance of commonly used lysine derivatives.

Protecting GroupStructureDeprotection ConditionsExpected Ionization EfficiencyKey Fragmentation CharacteristicsPotential MS-Related Issues
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Strong acid (e.g., TFA)HighFacile neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon collisional activation.In-source decay (loss of Boc) can be observed, potentially complicating spectral interpretation.[1]
Z (Benzyloxycarbonyl)-(C=O)O-CH₂-C₆H₅Catalytic hydrogenolysis; strong acids (e.g., HBr/AcOH, HF)[2]Moderate to HighLess prone to gas-phase fragmentation compared to Boc. Fragmentation may involve the benzyl group.Hydrogenolysis can be incompatible with other residues like Cys and Met.[2]
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)See structure2% Hydrazine in DMFModerateThe Dde group is relatively stable in the gas phase. Fragmentation primarily occurs along the peptide backbone.Potential for migration of the Dde group to an unprotected lysine side-chain.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)See structure2% Hydrazine in DMF (slower than Dde)ModerateSimilar to Dde, with fragmentation favoring the peptide backbone.Less prone to migration than Dde.
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-CH₃)Dilute TFA (e.g., 1-5% in DCM)Potentially lower due to steric bulkCan exhibit a characteristic loss of the bulky Mtt group.The large, hydrophobic Mtt group may cause ion suppression in electrospray ionization.
Alloc (Allyloxycarbonyl)-(C=O)O-CH₂-CH=CH₂Pd(0) catalystHighThe Alloc group is generally stable during MS analysis.Requires specific palladium-based deprotection, which must be thoroughly removed to avoid MS contamination.

Experimental Protocols

Accurate and reproducible mass spectrometry data relies on meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for the synthesis of a model peptide and its subsequent characterization by ESI-MS/MS and MALDI-TOF MS.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Lys-Gly-NH₂) using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-amino acids (Fmoc-Gly-OH, this compound, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)

  • Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and shake for 30 minutes. Wash with DMF.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Sample Preparation:

  • Dissolve the lyophilized peptide in a solution of 50% acetonitrile/water with 0.1% formic acid to a concentration of 1 mg/mL.

  • Dilute the stock solution to 1-10 pmol/µL in the same solvent for infusion or LC-MS/MS analysis.

Instrumentation and Parameters:

  • Mass Spectrometer: An electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 100-150 °C.

  • MS1 Scan Range: m/z 100-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Normalized collision energy of 25-35%.

  • Data Analysis: Process the spectra to identify the precursor ion and the resulting b- and y-type fragment ions to confirm the peptide sequence.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Sample Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/water with 0.1% TFA.

  • Mix the peptide sample (1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).

Instrumentation and Parameters:

  • Mass Spectrometer: A MALDI-TOF/TOF mass spectrometer.

  • Laser: Nitrogen laser (337 nm).

  • Ionization Mode: Positive ion reflectron mode.

  • Mass Range: m/z 500-4000.

  • Calibration: Use a standard peptide mixture for external or internal calibration.

  • Data Analysis: Identify the protonated molecular ion ([M+H]⁺) to confirm the molecular weight of the peptide.

Visualizing the Workflow and Fragmentation

To further clarify the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and a simplified fragmentation pathway for a peptide containing this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_analysis Mass Spectrometry Analysis Resin Rink Amide Resin Coupling Sequential Fmoc Amino Acid Coupling Resin->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide MS_Analysis ESI-MS/MS or MALDI-TOF MS Pure_Peptide->MS_Analysis Data_Analysis Data Analysis & Characterization MS_Analysis->Data_Analysis

Figure 1: Experimental workflow for peptide synthesis and characterization.

fragmentation_pathway cluster_cid Collision-Induced Dissociation (CID) cluster_products Fragment Ions Precursor [M+H]+ Precursor Ion (Peptide with Lys(Boc)) Fragment_Boc Neutral Loss of Isobutylene (56 Da) Precursor->Fragment_Boc Fragment_Peptide Peptide Backbone Fragmentation Precursor->Fragment_Peptide Modified_Fragment Fragment with Deprotected Lysine Fragment_Boc->Modified_Fragment B_ions b-ions Fragment_Peptide->B_ions Y_ions y-ions Fragment_Peptide->Y_ions

References

A Comparative Guide to Coupling Reagents for Fmoc-Lys(Boc)-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Common Coupling Reagents for the Efficient Incorporation of Fmoc-Lys(Boc)-OH.

The successful incorporation of this compound is a critical step in the solid-phase peptide synthesis (SPPS) of lysine-containing peptides. The choice of coupling reagent directly influences the efficiency of amide bond formation, the preservation of stereochemical integrity, and the overall purity of the final peptide product. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific research and development needs.

Performance Comparison of Common Coupling Reagents

The selection of an optimal coupling reagent is often a balance between reactivity, cost, and the minimization of side reactions, most notably racemization. For routine peptide synthesis, a cost-effective reagent may be sufficient. However, for complex or lengthy peptide sequences, a more potent reagent can be crucial for achieving a high yield of the desired product. The following tables summarize the performance of various classes of coupling reagents for the incorporation of this compound.

Table 1: Uronium/Aminium Salt-Based Reagents

ReagentStructureRelative CostCoupling EfficiencyRacemization RiskKey Characteristics
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighVery HighVery LowFast reaction times, highly effective for sterically hindered couplings. Considered one of the most efficient coupling reagents.[1][2]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMediumHighLowA widely used and reliable coupling reagent, though slightly less reactive than HATU.[1][2]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMedium-HighHighLowSimilar in performance to HBTU but can be more stable and less prone to discoloration during synthesis.[1]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHighVery HighVery LowA third-generation uronium salt with high solubility and efficiency, comparable to HATU. Byproducts are water-soluble, simplifying purification.[3]

Table 2: Phosphonium Salt-Based Reagents

ReagentStructureRelative CostCoupling EfficiencyRacemization RiskKey Characteristics
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighHighLowA versatile and efficient reagent, particularly useful for cyclization and fragment condensation. Does not cause guanidinylation of the N-terminus.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery HighVery HighVery LowOne of the most powerful phosphonium-based reagents, offering excellent performance for difficult couplings with minimal racemization.

Table 3: Carbodiimide-Based Reagents

ReagentStructureRelative CostCoupling EfficiencyRacemization RiskKey Characteristics
DCC N,N'-DicyclohexylcarbodiimideLowGoodMediumA cost-effective reagent, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification in SPPS.
DIC N,N'-DiisopropylcarbodiimideLowGoodMediumThe diisopropylurea byproduct is more soluble than DCU, making it a more suitable choice for SPPS than DCC. Often used with additives like HOBt or OxymaPure to suppress racemization.[4]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideMediumGoodMediumWater-soluble carbodiimide and byproduct, ideal for solution-phase synthesis and bioconjugation.

Visualizing the Peptide Coupling Process

To better understand the fundamental process of amide bond formation and the experimental approach to comparing coupling reagents, the following diagrams are provided.

Peptide_Bond_Formation Fmoc_Lys_Boc This compound Activated_Ester Activated Intermediate (e.g., OAt/OBt ester) Fmoc_Lys_Boc->Activated_Ester Activation Coupling_Reagent Coupling Reagent (+ Base, if required) Coupling_Reagent->Activated_Ester Coupled_Peptide Resin-Bound Peptide + Fmoc-Lys(Boc) Activated_Ester->Coupled_Peptide Coupling Byproducts Byproducts Activated_Ester->Byproducts Resin_Peptide Resin-Bound Peptide with free N-terminus Resin_Peptide->Coupled_Peptide

General mechanism of amide bond formation in SPPS.

Experimental_Workflow cluster_prep Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Resin_Prep 1. Resin Swelling and N-terminal Deprotection Reagent_A Reagent A (e.g., HATU) Resin_Prep->Reagent_A 2. Add this compound and... Reagent_B Reagent B (e.g., HCTU) Resin_Prep->Reagent_B 2. Add this compound and... Reagent_C Reagent C (e.g., DIC/Oxyma) Resin_Prep->Reagent_C 2. Add this compound and... Washing 3. Washing Reagent_A->Washing Reagent_B->Washing Reagent_C->Washing Cleavage 4. Cleavage and Deprotection Washing->Cleavage Analysis 5. HPLC/MS Analysis (Purity, Yield, Racemization) Cleavage->Analysis

Workflow for the comparative evaluation of coupling reagents.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound in SPPS and can be adapted for a comparative study of different coupling reagents. For a direct comparison, it is essential to keep all other parameters, such as resin type, solvent, equivalents of amino acid and base, temperature, and reaction time, consistent across all experiments.

General Solid-Phase Peptide Synthesis (SPPS) Workflow
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and byproducts.

Protocol 1: Coupling with Uronium/Aminium or Phosphonium Salt Reagents (e.g., HATU, HBTU, PyBOP)
  • Activation: In a separate vessel, pre-activate a solution of this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling with Carbodiimide Reagents (e.g., DIC)
  • Activation and Coupling: To the deprotected resin, add a solution of this compound (3-5 equivalents) and a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure (3-5 equivalents) in DMF.

  • Initiation: Add the carbodiimide reagent (e.g., DIC, 3-5 equivalents) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Peptide Cleavage and Analysis
  • Cleavage: After the final coupling and deprotection steps, treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Analyze the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical RP-HPLC to determine its purity. Chiral amino acid analysis can be performed to quantify the extent of racemization.

Conclusion

The choice of coupling reagent for the incorporation of this compound is a critical parameter in peptide synthesis that significantly impacts the yield and purity of the final product. Uronium/aminium and phosphonium salt-based reagents like HATU and COMU generally offer the highest coupling efficiencies and lowest risk of racemization, making them ideal for the synthesis of complex or critical peptides.[1][3] Carbodiimides, particularly DIC in conjunction with an additive, present a more cost-effective option for routine synthesis, provided that reaction conditions are carefully optimized to minimize side reactions. By understanding the relative strengths and weaknesses of each class of reagent and employing robust experimental protocols, researchers can enhance the success rate and efficiency of their peptide synthesis endeavors.

References

A Comparative Guide to Resin Performance in Peptide Synthesis with Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that profoundly influences the yield, purity, and C-terminal functionality of the final peptide. This guide provides an objective comparison of three commonly used resins—Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin—for the synthesis of peptides containing Fmoc-Lys(Boc)-OH.

The selection of an appropriate solid support is contingent on the desired C-terminal group of the peptide (acid or amide) and the sensitivity of the peptide sequence to cleavage conditions. This compound is a standard building block for incorporating lysine into peptides using Fmoc chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain is stable to the basic conditions used for Fmoc deprotection (piperidine) but is readily removed during the final acidic cleavage from the resin.[1][2]

Comparative Overview of Resin Performance

The performance of each resin is evaluated based on key parameters such as C-terminal functionality, cleavage conditions, and potential side reactions that can impact the purity and yield of the final peptide.

FeatureWang ResinRink Amide Resin2-Chlorotrityl Chloride (2-CTC) Resin
C-Terminal Functionality Carboxylic Acid (-COOH)Amide (-CONH₂)Carboxylic Acid (-COOH)
Cleavage Conditions Strong Acid (e.g., 95% TFA)[2][3]Mild to Strong Acid (e.g., 10-95% TFA)[4][5]Very Mild Acid (e.g., 1% TFA in DCM, Acetic Acid/TFE/DCM)[5]
Key Advantages Well-established and widely used for peptide acids.[2]Direct synthesis of C-terminal peptide amides, which are common in biologically active peptides.[6]Extremely mild cleavage conditions preserve acid-sensitive side-chain protecting groups, ideal for protected fragment synthesis. Minimizes racemization of the C-terminal amino acid.[5][7]
Potential Disadvantages Prone to racemization during the loading of the first amino acid. Requires harsh cleavage conditions.[5][]The linker can be a source of impurities upon cleavage.[9]Highly sensitive to moisture, which can deactivate the resin.[7]
Typical Loading Capacity 0.4 - 1.2 mmol/g0.3 - 0.8 mmol/g0.8 - 1.6 mmol/g

Quantitative Data Summary

ParameterWang ResinRink Amide Resin2-Chlorotrityl Chloride (2-CTC) Resin
Expected Loading Efficiency Moderate to HighModerate to HighHigh
Expected Crude Peptide Purity Good to HighGood to HighVery High (due to minimal racemization and side reactions)
Expected Final Yield GoodGoodGood to High

Note: The actual performance can vary significantly depending on the peptide sequence, synthesis scale, and specific laboratory protocols.

Experimental Protocols

Detailed methodologies for the key steps in SPPS using these resins are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Loading of this compound onto Resins

A. Wang Resin (DIC/DMAP Method)

  • Swell the Wang resin in dichloromethane (DCM) for 30 minutes.

  • In a separate vessel, dissolve this compound (2 eq.), 1-hydroxybenzotriazole (HOBt) (2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add N,N'-diisopropylcarbodiimide (DIC) (2 eq.) to the amino acid solution and stir for 10 minutes.

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

  • Determine the loading capacity using a spectrophotometric method to quantify the Fmoc group.

B. Rink Amide Resin (HBTU/DIEA Method)

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound (3 eq.), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

C. 2-Chlorotrityl Chloride (2-CTC) Resin

  • Swell the 2-CTC resin in DCM for 30 minutes.

  • Dissolve this compound (1-1.5 eq.) in DCM (add a minimal amount of DMF if solubility is an issue).

  • Add DIEA (2-3 eq.) to the amino acid solution.

  • Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • To cap any remaining reactive sites, add methanol (0.8 mL per gram of resin) and agitate for 15-30 minutes.

  • Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

  • Determine the loading capacity by weight gain or spectrophotometric analysis.

Protocol 2: Peptide Cleavage and Deprotection

A. Wang Resin

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

B. Rink Amide Resin

  • Follow the same procedure as for Wang resin. A milder TFA cocktail (e.g., 50% TFA in DCM) can be used for some peptides.

C. 2-Chlorotrityl Chloride (2-CTC) Resin (for fully protected peptide)

  • Wash the peptide-resin with DCM and dry.

  • Prepare a cleavage solution of 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., 1:2:7).

  • Add the cleavage solution to the resin and agitate for 30-60 minutes.

  • Filter and collect the filtrate.

  • Neutralize the filtrate with a base (e.g., pyridine) and evaporate the solvent.

Visualizing the Workflow

The following diagrams illustrate the general workflows for solid-phase peptide synthesis using the different resins.

SPPS_Workflow_Wang_2CTC cluster_loading 1. Loading of this compound cluster_synthesis 2. Peptide Chain Elongation cluster_cleavage 3. Cleavage from Resin Resin Wang or 2-CTC Resin LoadedResin Fmoc-Lys(Boc)-Resin Resin->LoadedResin Coupling FmocLys This compound + Activating Agents FmocLys->LoadedResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid FinalPeptideResin Peptide-Resin CrudePeptide Crude Peptide (-COOH) FinalPeptideResin->CrudePeptide Cleavage CleavageCocktail TFA Cleavage Cocktail CleavageCocktail->CrudePeptide

Caption: General workflow for SPPS on Wang and 2-CTC resins to yield a C-terminal carboxylic acid.

SPPS_Workflow_Rink_Amide cluster_loading 1. Loading of this compound cluster_synthesis 2. Peptide Chain Elongation cluster_cleavage 3. Cleavage from Resin Resin Rink Amide Resin (Fmoc-deprotected) LoadedResin Fmoc-Lys(Boc)-Resin Resin->LoadedResin Coupling FmocLys This compound + Activating Agents FmocLys->LoadedResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid FinalPeptideResin Peptide-Resin CrudePeptide Crude Peptide (-CONH₂) FinalPeptideResin->CrudePeptide Cleavage CleavageCocktail TFA Cleavage Cocktail CleavageCocktail->CrudePeptide Logical_Relationship_Resin_Choice DesiredProduct Desired Peptide Product CTerminalAcid C-Terminal Acid DesiredProduct->CTerminalAcid CTerminalAmide C-Terminal Amide DesiredProduct->CTerminalAmide ProtectedFragment Protected Peptide Fragment DesiredProduct->ProtectedFragment Wang Wang Resin CTerminalAcid->Wang CTC 2-CTC Resin CTerminalAcid->CTC Rink Rink Amide Resin CTerminalAmide->Rink ProtectedFragment->CTC

References

The Strategic Calculus of Lysine Protection: A Cost-Benefit Analysis of Fmoc-Lys(Boc)-OH in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of protecting groups for trifunctional amino acids like lysine is a critical decision with far-reaching implications for process efficiency, final product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of the widely used Fmoc-Lys(Boc)-OH, objectively comparing its performance against common alternatives, supported by experimental data and detailed methodologies.

The ε-amino group of lysine requires robust protection during solid-phase peptide synthesis (SPPS) to prevent side reactions such as peptide branching. The selection of the appropriate protecting group is intrinsically linked to the overall synthetic strategy, particularly the desired orthogonality and the conditions required for its removal. The combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the lysine side chain has become a cornerstone of modern SPPS.

Performance and Cost Comparison: A Quantitative Overview

The decision to use this compound versus an alternative involves a trade-off between the cost of the raw material and its performance during synthesis, which ultimately impacts downstream processing costs. The following tables summarize the key quantitative considerations in this analysis.

Table 1: Cost Comparison of Fmoc-Protected Lysine Derivatives for Large-Scale Synthesis

DerivativeTypical Price (USD/gram, small scale)Estimated Bulk Price (USD/gram)Key Cost Driver
This compound$0.88 - $2.00[1]~$0.50 - $1.50High-volume production and established synthesis routes.
Fmoc-Lys(Z)-OH$3.12 - $4.20[2][3]~$2.00 - $3.50More complex synthesis and lower demand compared to Boc.
Fmoc-Lys(Mtt)-OH~$27.00[4]~$15.00 - $25.00Multi-step synthesis of the Mtt protecting group.
Fmoc-Lys(ivDde)-OH~$100.00[5][6]~$60.00 - $90.00Niche application and complex multi-step synthesis.

Note: Prices are estimates based on publicly available data from various suppliers and are subject to significant variation based on supplier, purity, and purchase volume. Bulk pricing is an estimation and should be confirmed with suppliers.

Table 2: Performance Comparison of Lysine Protecting Groups in SPPS

Protecting GroupDeprotection ConditionsOrthogonality with FmocPotential for Side ReactionsTypical Crude Purity (Model Peptide)
Boc Strong acid (e.g., TFA)[7]ExcellentAlkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.High
Z Catalytic hydrogenation or strong acid (HBr/AcOH)GoodIncomplete removal can lead to impurities. Catalyst poisoning can be an issue.Moderate to High
Mtt Mild acid (e.g., 1% TFA in DCM)[8]ExcellentCan be prematurely cleaved under certain acidic conditions.High
ivDde Hydrazine[5]ExcellentHydrazine can be harsh on the peptide and resin. Potential for side reactions.High

In-Depth Analysis of Lysine Protecting Group Strategies

This compound: The Industry Standard

The widespread adoption of this compound in large-scale peptide synthesis is a testament to its reliability and cost-effectiveness. The Boc group is stable to the piperidine solutions used for Fmoc deprotection, ensuring the integrity of the lysine side chain throughout peptide elongation. Its removal occurs concurrently with the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA), simplifying the overall workflow.

However, the use of a strong acid for deprotection can lead to side reactions. The tert-butyl cation generated during Boc removal can alkylate sensitive residues such as tryptophan and methionine. This necessitates the use of scavengers in the cleavage cocktail, adding to the complexity and cost of the process.

Alternative Protecting Groups: Niche Applications and Specialized Advantages

While this compound is the workhorse for many applications, alternative protecting groups offer unique advantages for the synthesis of complex peptides.

  • Fmoc-Lys(Z)-OH: The benzyloxycarbonyl (Z) group is removable by catalytic hydrogenation or strong acids like HBr in acetic acid. Its primary advantage is its orthogonality to the Boc group, allowing for selective deprotection strategies. However, the requirement for catalytic hydrogenation can be a limitation in large-scale synthesis due to safety concerns and the potential for catalyst poisoning.

  • Fmoc-Lys(Mtt)-OH: The 4-methyltrityl (Mtt) group is highly acid-labile and can be removed under very mild acidic conditions (e.g., 1% TFA in DCM) that do not affect other acid-labile protecting groups like Boc or the peptide's linkage to the resin.[8] This makes Fmoc-Lys(Mtt)-OH an excellent choice for the synthesis of branched or cyclic peptides where the lysine side chain needs to be selectively deprotected while the peptide remains on the solid support.

  • Fmoc-Lys(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a "super-orthogonal" protecting group that is stable to both acids and bases used in standard Fmoc-SPPS. It is selectively removed by treatment with hydrazine.[5] This unique deprotection chemistry makes it invaluable for complex synthetic schemes requiring multiple levels of orthogonality, such as the synthesis of peptides with multiple modifications on different lysine residues.

Experimental Protocols

To provide a practical comparison, we outline a general experimental workflow for the synthesis of a model peptide, Ac-Ala-Lys-Ala-NH₂, using different lysine protecting groups.

Materials:
  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • This compound, Fmoc-Lys(Z)-OH, Fmoc-Lys(Mtt)-OH, or Fmoc-Lys(ivDde)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktails (specific to the protecting group)

General Synthesis Workflow:

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis Resin Rink Amide MBHA Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Coupling_Ala1 Couple Fmoc-Ala-OH Fmoc_Deprotection1->Coupling_Ala1 Fmoc_Deprotection2 Fmoc Deprotection Coupling_Ala1->Fmoc_Deprotection2 Coupling_Lys Couple Fmoc-Lys(PG)-OH (PG = Boc, Z, Mtt, or ivDde) Fmoc_Deprotection2->Coupling_Lys Fmoc_Deprotection3 Fmoc Deprotection Coupling_Lys->Fmoc_Deprotection3 Coupling_Ala2 Couple Fmoc-Ala-OH Fmoc_Deprotection3->Coupling_Ala2 Fmoc_Deprotection4 Fmoc Deprotection Coupling_Ala2->Fmoc_Deprotection4 Acetylation Acetylation (Acetic Anhydride) Fmoc_Deprotection4->Acetylation Cleavage Cleavage from Resin and Side-Chain Deprotection Acetylation->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Analysis Analysis by LC-MS Purification->Analysis Orthogonal_Protection cluster_deprotection Deprotection Pathways Peptide Fmoc-Peptide-Lys(PG)-Resin Fmoc_Removal Fmoc Removal (Base: Piperidine) Peptide->Fmoc_Removal Chain Elongation Boc_Removal Boc Removal (Strong Acid: TFA) Peptide->Boc_Removal Final Cleavage Z_Removal Z Removal (Hydrogenation) Peptide->Z_Removal Post-Cleavage Mtt_Removal Mtt Removal (Mild Acid: 1% TFA) Peptide->Mtt_Removal On-Resin Modification ivDde_Removal ivDde Removal (Hydrazine) Peptide->ivDde_Removal On-Resin Modification

References

Assessing the Stability of the Boc Protecting Group Under Various SPPS Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of synthesis success. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of peptide chemistry, offers distinct advantages, particularly for the synthesis of long or aggregation-prone sequences.[1] However, its stability and the conditions for its removal must be carefully managed to ensure high peptide purity and yield. This guide provides an objective comparison of the Boc protecting group's performance under various SPPS conditions, supported by experimental data and detailed protocols.

The Chemistry of Boc Protection and Deprotection

The Boc group is an acid-labile protecting group used for the temporary protection of the α-amino group of amino acids.[1] In the Boc/Bzl (benzyl) protection strategy, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based, which are cleaved under stronger acidic conditions.[2] This difference in acid lability allows for the selective deprotection of the Nα-Boc group at each cycle of peptide chain elongation.

The deprotection of a Boc-protected amine is an acid-catalyzed process, most commonly using trifluoroacetic acid (TFA). The reaction proceeds through the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine as an ammonium salt.[2]

A critical aspect of Boc deprotection is the generation of the highly reactive tert-butyl cation. This electrophile can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), and cysteine (Cys).[2][3] To mitigate these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cations.[3]

Comparative Stability of the Boc Group Under Different Deprotection Conditions

The efficiency of Boc deprotection and the stability of the protecting group are highly dependent on the specific acidic conditions employed. The choice of acid, its concentration, and the duration of the deprotection step are critical parameters that must be optimized to ensure complete removal of the Boc group without premature cleavage of side-chain protecting groups or degradation of the peptide.

Table 1: Comparison of Boc Deprotection Efficiency with Different Acid Cocktails

Deprotection CocktailTimeDeprotection Efficiency (%)Target Peptide Purity (%)Notes
50% TFA in DCM5 min93.9 (average per cycle)78Incomplete deprotection leads to deletion sequences.[4]
50% TFA in DCM30 min>99HighLonger reaction time ensures complete deprotection.[4]
100% TFA5 minIncompleteLowerInsufficient resin swelling can lead to incomplete Boc removal and omission of amino acid residues.[5]
55% TFA in DCM30 min>99~9% higher than 100% TFABetter resin swelling and more complete deprotection compared to 100% TFA.[5]
4 M HCl in Dioxane5 minIncompleteLowSimilar to 50% TFA/DCM, short reaction time is insufficient.[4]
4 M HCl in Dioxane30 min>99HighA viable alternative to TFA for Boc deprotection.[4]

The Crucial Role of Scavengers in Preventing Side Reactions

The tert-butyl cations generated during Boc deprotection can lead to significant impurities if not effectively scavenged. The choice of scavenger depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

Table 2: Common Scavengers for Boc Deprotection and Their Applications

ScavengerTarget ResiduesTypical ConcentrationNotes
Triisopropylsilane (TIS)Trp, Tyr, Met, Cys2.5% - 5% (v/v)A versatile and commonly used scavenger.
Triethylsilane (TES)Trp10-20 equivalentsEffective for preventing tryptophan alkylation.[3]
Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Particularly effective for protecting cysteine and preventing tryptophan oxidation.
ThioanisoleMet5% (v/v)Prevents S-alkylation of methionine.[3]
AnisoleTrp, Met-Traps tert-butyl cations.[6]
p-CresolGeneral-An effective acyl ion eliminator.[6]
Dimethyl sulfide (DMS)Met-Can help prevent oxidation of methionine.[3]

Scavenger Cocktails: For peptides containing multiple sensitive residues, a scavenger cocktail is often employed for broader protection. A widely used example is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). Another common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol outlines the standard procedure for the removal of the N-terminal Boc group during SPPS.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavenger(s) (e.g., TIS, EDT)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Deprotection Cocktail Preparation: Prepare the deprotection solution, typically 50% TFA in DCM (v/v). If required, add the appropriate scavenger(s) to the cocktail (e.g., 2.5% TIS).

  • Deprotection Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate the mixture at room temperature for 30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove excess TFA and scavengers.

  • Neutralization: Proceed to the neutralization step to deprotonate the N-terminal ammonium salt before the next coupling cycle. This is typically achieved by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.[7]

Protocol 2: Assessing Boc Group Stability and Deprotection Efficiency

This protocol provides a method for quantifying the efficiency of Boc deprotection and assessing the stability of the protecting group under specific conditions.

Materials:

  • Boc-protected amino acid-resin (e.g., Boc-Ala-Merrifield resin)

  • Deprotection reagents to be tested (e.g., different concentrations of TFA in DCM)

  • Scavengers to be tested

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavenger)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Aliquot equal amounts of the Boc-protected amino acid-resin into separate reaction vessels.

  • Deprotection: Treat each aliquot with a different deprotection cocktail or for a different duration according to the experimental design.

  • Washing: After the specified deprotection time, thoroughly wash the resin with DCM and dry under vacuum.

  • Cleavage: Cleave a small sample of the resin from each experimental condition using a standard cleavage cocktail to release the amino acid or a small peptide.

  • Analysis:

    • Analyze the cleaved product by RP-HPLC to quantify the amount of deprotected product versus the remaining Boc-protected material.

    • Use mass spectrometry to confirm the identity of the peaks and to identify any side products formed.

  • Data Interpretation: Calculate the percentage of Boc deprotection for each condition. Compare the levels of side products to assess the effectiveness of different scavengers.

Visualizing Boc SPPS Workflows and Mechanisms

To further clarify the processes involved in Boc-SPPS, the following diagrams illustrate the key experimental workflow and the chemical mechanism of Boc deprotection.

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (e.g., 50% TFA/DCM) Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization (e.g., 10% DIEA/DCM) Washing1->Neutralization Washing2 DCM/DMF Wash Neutralization->Washing2 Coupling Amino Acid Coupling (Activated Boc-AA) Washing2->Coupling Washing3 DMF Wash Coupling->Washing3 Washing3->Deprotection Repeat n-1 times Final_Cleavage Final Cleavage (e.g., HF or TFMSA) Washing3->Final_Cleavage Start Start: Boc-AA-Resin Start->Deprotection Purification Peptide Purification (HPLC) Final_Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow of a Boc-SPPS cycle.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protecting group remains a highly relevant and powerful tool in solid-phase peptide synthesis. Its stability is well-defined and can be effectively controlled through the careful selection of deprotection conditions. While the harsh acidic conditions required for Boc removal necessitate the use of scavengers to prevent side reactions, a thorough understanding of the underlying chemistry and the implementation of optimized protocols can lead to the successful synthesis of high-purity peptides. The choice between Boc and the alternative Fmoc strategy ultimately depends on the specific requirements of the target peptide, with Boc chemistry often being favored for its ability to mitigate aggregation in "difficult" sequences.[7] This guide provides the foundational data and protocols to enable researchers to make informed decisions and effectively utilize the Boc protecting group in their peptide synthesis endeavors.

References

A Researcher's Guide to Validating Site-Specific Modifications on Peptides Synthesized with Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise introduction and subsequent validation of site-specific modifications are critical for the synthesis of functionally active and reliable peptides. The use of Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH) is a cornerstone of modern solid-phase peptide synthesis (SPPS) for incorporating lysine residues that can be later deprotected to allow for specific modifications. This guide provides an objective comparison of this compound with alternative strategies for site-specific lysine modification, supported by experimental data for validation.

Comparison of Lysine Side-Chain Protection Strategies in Fmoc SPPS

The choice of protecting group for the lysine side-chain is crucial as it dictates the conditions under which the modification can be introduced and the overall success of the synthesis. While this compound is widely used due to the Boc group's stability during Fmoc deprotection cycles and its clean removal during the final acid cleavage, several other orthogonal protecting groups offer unique advantages for more complex synthetic strategies.

Protecting GroupDerivativeDeprotection ConditionsTypical Crude Purity (%)Typical Overall Yield (%)Key Advantages & Disadvantages
Boc This compoundStrong acid (e.g., 95% TFA)>70%HighAdvantage: Standard, robust, and compatible with most Fmoc-SPPS protocols. Disadvantage: Requires strong acid for removal, which may not be suitable for acid-sensitive peptides.
Mtt Fmoc-Lys(Mtt)-OHMild acid (e.g., 1% TFA in DCM)[1][2]60-80%Moderate to HighAdvantage: Allows for on-resin side-chain modification in the presence of acid-labile resin linkers and other protecting groups.[2] Disadvantage: Mtt cation scavenger is required to prevent side reactions.
Alloc Fmoc-Lys(Alloc)-OHPd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger[3]65-85%Moderate to HighAdvantage: Deprotection occurs under neutral conditions, compatible with a wide range of other protecting groups.[4] Disadvantage: Requires careful removal of the palladium catalyst.
Dde/ivDde Fmoc-Lys(Dde)-OH / Fmoc-Lys(ivDde)-OH2% Hydrazine in DMF[5]>70%HighAdvantage: Offers true orthogonality to both acid- and base-labile protecting groups, ideal for complex modifications.[6] Disadvantage: Hydrazine is toxic and requires careful handling.

Note: The presented purity and yield values are illustrative and can vary significantly based on the peptide sequence, length, and specific synthesis and purification conditions.

Experimental Protocols

Accurate validation of site-specific modifications relies on a combination of chromatographic and mass spectrometric techniques. Below are detailed protocols for the purification and characterization of a biotinylated model peptide synthesized using this compound.

Crude Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the purification of a crude synthetic peptide from impurities.

Materials:

  • Crude synthetic peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • C18 RP-HPLC column

  • HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or DMSO). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]

  • Column Equilibration: Equilibrate the C18 column with Solvent A at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the prepared peptide sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30 minutes. The optimal gradient should be determined empirically for each peptide.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 214 nm and 280 nm).

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC with a shallower gradient to achieve better resolution.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and lyophilize to obtain a dry, stable powder.[8]

Molecular Weight Confirmation by MALDI-TOF Mass Spectrometry

This protocol is for the rapid and accurate determination of the molecular weight of the purified peptide.

Materials:

  • Purified peptide

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% ACN, 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample-Matrix Co-crystallization: Mix 1 µL of the purified peptide solution (approximately 1-10 pmol/µL) with 1 µL of the MALDI matrix solution directly on the MALDI target plate.[9]

  • Drying: Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.

  • Data Acquisition: Insert the target plate into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range for the expected peptide. The instrument will measure the time-of-flight of the ions, which is proportional to their mass-to-charge ratio (m/z).[10]

  • Data Analysis: Compare the observed m/z value with the theoretically calculated molecular weight of the modified peptide to confirm its identity.

Site-Specific Modification Validation by LC-MS/MS

This protocol provides a detailed method to confirm the exact location of the modification on the peptide sequence.

Materials:

  • Purified modified peptide

  • Enzyme for digestion (e.g., Trypsin)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • LC-MS/MS system (a liquid chromatograph coupled to a tandem mass spectrometer)

Procedure:

  • Enzymatic Digestion (Optional but recommended for longer peptides):

    • Dissolve the peptide in the digestion buffer.

    • Add the enzyme (e.g., trypsin at a 1:20 enzyme:peptide ratio).

    • Incubate at 37°C for 4-16 hours.

    • Quench the reaction by adding an acid (e.g., formic acid).

  • LC Separation: Inject the digested (or intact) peptide solution into the LC-MS/MS system. The peptides are separated on a C18 column using a gradient of increasing organic solvent (similar to HPLC purification).

  • Mass Spectrometry (MS1 Scan): As peptides elute from the column, the mass spectrometer scans for the precursor ions (the intact peptide or its fragments from digestion).

  • Tandem Mass Spectrometry (MS/MS or MS2 Scan): The most abundant precursor ions are automatically selected, isolated, and fragmented within the mass spectrometer (e.g., via collision-induced dissociation).

  • Fragment Ion Analysis: The m/z of the resulting fragment ions (b- and y-ions) are measured. The presence of the modification on a specific amino acid will result in a characteristic mass shift in the fragment ions containing that residue.

  • Sequence Confirmation: The series of fragment ions allows for the reconstruction of the peptide sequence and pinpointing the exact location of the modification. For a biotinylated lysine, a mass shift of 226.08 Da will be observed on the lysine residue and all fragment ions containing it.[11]

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for peptide synthesis and validation, and a key biological pathway where lysine modifications are central.

Synthesis_and_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation Start Start Resin_Preparation Resin Preparation Start->Resin_Preparation Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Preparation->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat_Cycle Repeat Cycle Washing->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid On-Resin_Modification On-Resin Modification (Selective Deprotection & Coupling) Repeat_Cycle->On-Resin_Modification Modification Step Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat_Cycle->Final_Cleavage Final Amino Acid On-Resin_Modification->Repeat_Cycle Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Purity_Check Analytical HPLC (>95% Purity) HPLC_Purification->Purity_Check MS_Confirmation MALDI-TOF MS (Molecular Weight) Purity_Check->MS_Confirmation LCMSMS_Validation LC-MS/MS (Modification Site) MS_Confirmation->LCMSMS_Validation Pure_Modified_Peptide Validated Peptide LCMSMS_Validation->Pure_Modified_Peptide

Caption: General workflow for the synthesis and validation of a site-specifically modified peptide.

Ubiquitin_Conjugation_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP -> AMP+PPi E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub Ligase) E2->E3 Substrate Substrate Protein (with Lysine) E3->Substrate Substrate Recognition Ub_Substrate Ubiquitylated Substrate E3->Ub_Substrate Ub Transfer to Lys Substrate->Ub_Substrate Ub_Substrate->Ub Recycling Ub_Substrate->Substrate Recycling Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Signal Degradation Peptide Fragments Proteasome->Degradation DUBs Deubiquitinating Enzymes (DUBs) DUBs->Ub DUBs->Substrate DUBs->Ub_Substrate

Caption: The ubiquitin conjugation pathway, a key signaling process involving lysine modification.[12][13][14][15][16]

Conclusion

The validation of site-specific modifications on synthetic peptides is a multi-step process that requires careful selection of protecting group strategies and rigorous analytical characterization. While this compound remains the workhorse for many applications, orthogonal protecting groups like Mtt, Alloc, and Dde provide essential flexibility for the synthesis of complex, multi-functionalized peptides. The combination of RP-HPLC for purification and mass spectrometry (MALDI-TOF and LC-MS/MS) for characterization provides a robust workflow to ensure the identity, purity, and correct modification of the final peptide product, enabling high-quality research in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys(Boc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Lys(Boc)-OH, a common reagent in peptide synthesis, tailored for researchers, scientists, and drug development professionals.

The disposal of this compound, as with any chemical, must adhere to strict regulatory guidelines to prevent environmental contamination and ensure personnel safety. This reagent is classified as hazardous to the aquatic environment, with long-lasting effects.[1][2] Therefore, it is crucial to follow established protocols for its disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3][5] This ensures that the compound is managed and treated in accordance with federal, state, and local environmental regulations.[6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound, along with any grossly contaminated items (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[3][7] The container must be kept tightly closed except when adding waste.[8]

  • Liquid Waste: For solutions containing this compound, collect the waste in a separate, leak-proof container that is chemically compatible with the solvents used.[9] Do not mix with other types of chemical waste unless they are of the same hazard class.[9]

  • Glassware Decontamination: The initial rinse from chemically contaminated glassware must be collected as hazardous waste.[8] Subsequent rinses may be disposed of down the drain, provided the pH is between 5.5 and 11.0 and no other hazardous materials are present.[8]

2. Container Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents present.[7] The label should also include the accumulation start date, the name of the principal investigator, and the laboratory location.[7]

3. Storage: Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[10] This area must be under the control of laboratory personnel and away from general traffic.[8] Ensure secondary containment is used to prevent spills.[8]

4. Arranging for Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[7] Do not attempt to dispose of this compound in the regular trash or by discharging it into the sewer system.[3][5][7]

Quantitative Data and Hazard Information

PropertyValueSource
Chemical Formula C26H32N2O6[11]
CAS Number 71989-26-9[12]
Hazard Statement H410: Very toxic to aquatic life with long lasting effects[2]
Prevention Precaution P273: Avoid release to the environment[2]
Disposal Precaution P501: Dispose of contents/container to an appropriate treatment and disposal facility[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Fmoc_Lys_Boc_OH_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date and PI Info collect_solid->label_container collect_liquid->label_container store_waste Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_waste contact_ehs Contact EH&S or Licensed Waste Contractor store_waste->contact_ehs disposal_method Prohibited Disposal Methods store_waste->disposal_method sewer Sewer/Drain disposal_method->sewer trash Regular Trash disposal_method->trash

Caption: Disposal workflow for this compound waste.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition.[3]

  • Containment and Cleanup: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[4] Avoid generating dust.[3] For liquid spills, absorb the material with an inert substance and place it in a designated chemical waste container.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[3][13]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.

References

Personal protective equipment for handling Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Identifier:

  • CAS Number: 71989-26-9[1]

  • Molecular Formula: C26H32N2O6[1]

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate potential for harm.[2][3] It may cause skin and eye irritation, and is harmful if swallowed or inhaled.[2] Therefore, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for specific procedures to determine if additional protection is necessary. The minimum recommended PPE for handling this compound in both solid and solution forms is outlined below.

PPE ItemSpecificationPurpose
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][5][6]Protects eyes from dust particles and splashes.
Face shield (if a significant splash hazard exists).[6]Provides additional protection for the face when handling larger quantities or solutions.
Hand Protection Disposable nitrile gloves.[6]Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's chemical resistance data.
Body Protection Laboratory coat or impervious clothing.[4][5][6]Protects skin and clothing from spills and contamination.
Closed-toe shoes and long pants.[6]Provides basic body and foot protection in a laboratory setting.
Respiratory Protection Generally not required under normal use with adequate ventilation.[1][6] A dust mask may be worn when handling large quantities.[5]A respirator may be necessary if engineering controls are insufficient to control dust or aerosols.[4][6] Use must comply with a formal respiratory protection program.

Operational and Disposal Plan

Following a structured plan for handling and disposal minimizes risks and ensures procedural consistency.

Experimental Protocol: Handling Procedures

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][5]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Inspect all PPE for integrity before use.[5]

  • Handling Solid this compound:

    • Don all required PPE as specified in the table above.

    • Use a spatula to carefully transfer the desired amount of the compound. Avoid actions that generate dust.[5]

    • If dust is generated, allow it to settle within the ventilated enclosure before proceeding.

    • Keep the primary container tightly closed when not in use.[1][5]

  • Handling Solutions of this compound:

    • Don all required PPE.

    • Use appropriate, clean glassware and pipetting devices for transfers.

    • Keep all containers sealed when not in use to prevent vapor release.

Emergency Procedures

  • In case of skin contact: Wash off with soap and plenty of water.[1][5]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][5]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][5]

Disposal Plan

  • Waste Collection:

    • All solid and liquid waste containing this compound should be collected in separate, clearly labeled, and sealed containers for chemical waste.

    • Contaminated materials such as gloves, weigh boats, and absorbent pads should also be placed in a designated, sealed waste container.[5]

  • Disposal:

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.[3] Do not let the product enter drains.[5]

Visualized Workflows

The following diagrams illustrate the safe handling workflow and the logical relationship between hazards and protective measures.

G Safe Handling Workflow for this compound prep1 Work in Ventilated Area prep2 Inspect PPE prep1->prep2 prep3 Don PPE prep2->prep3 handling_solid Weigh/Transfer Solid prep3->handling_solid Solid Form handling_solution Prepare/Transfer Solution prep3->handling_solution Liquid Form cleanup1 Clean Work Area handling_solid->cleanup1 handling_solution->cleanup1 cleanup2 Doff PPE cleanup1->cleanup2 cleanup3 Wash Hands cleanup2->cleanup3 disposal1 Segregate Waste cleanup3->disposal1 disposal2 Label & Seal Container disposal1->disposal2 disposal3 Dispose via Official Channels disposal2->disposal3

Caption: Step-by-step workflow for the safe handling of this compound.

G Hazard Mitigation for this compound cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_measures Safety Measures H1 Inhalation (Dust) P1 Respirator / Ventilation H1->P1 mitigated by M1 Proper Handling Technique H1->M1 mitigated by H2 Skin Contact P2 Gloves & Lab Coat H2->P2 mitigated by H2->M1 mitigated by M2 Hand Washing H2->M2 mitigated by H3 Eye Contact P3 Safety Goggles H3->P3 mitigated by H3->M1 mitigated by H4 Ingestion H4->M1 mitigated by M3 No Food/Drink in Lab H4->M3 prevented by

Caption: Relationship between hazards, PPE, and safety measures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Lys(Boc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Lys(Boc)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.